molecular formula C12H9N3 B074506 2-(2-Pyridyl)benzimidazole CAS No. 1137-68-4

2-(2-Pyridyl)benzimidazole

Cat. No.: B074506
CAS No.: 1137-68-4
M. Wt: 195.22 g/mol
InChI Key: YNFBMDWHEHETJW-UHFFFAOYSA-N
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Description

2-(2-Pyridyl)benzimidazole is a versatile nitrogen-containing heterocyclic compound that serves as a privileged scaffold in chemical research and development. Its primary research value lies in its exceptional chelating properties, functioning as a bidentate ligand that can coordinate to a wide array of metal ions through its pyridyl and imidazole nitrogen atoms. This makes it an indispensable tool in catalysis, materials science, and the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, sensing, and catalysis. Furthermore, due to its structural similarity to endogenous biomolecules, it is widely investigated for its ability to inhibit metalloenzymes and for its interactions with various biological targets. Researchers utilize this compound in fundamental studies of ligand-receptor interactions, as a building block for pharmaceutical intermediates, and in the development of fluorescent probes and optical materials. Its mechanism of action, particularly in biological contexts, often involves the disruption of metal-dependent processes, such as electron transfer or enzymatic catalysis, by competitively binding to essential metal cofactors.

Properties

IUPAC Name

2-pyridin-2-yl-1H-benzimidazole
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InChI

InChI=1S/C12H9N3/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YNFBMDWHEHETJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9N3
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DSSTOX Substance ID

DTXSID50150529
Record name 2-(2-Pyridyl)benzimidazole
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Molecular Weight

195.22 g/mol
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CAS No.

1137-68-4
Record name 2-(2′-Pyridyl)benzimidazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Pyridyl)benzimidazole via Phillips Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Pyridyl)benzimidazole, a significant heterocyclic compound in medicinal chemistry and materials science, through the Phillips condensation reaction. This document details the underlying chemical principles, offers meticulous experimental protocols, presents comparative data for various catalytic systems, and includes visual diagrams to elucidate the reaction mechanism and experimental workflow.

Introduction

This compound is a prominent scaffold in drug discovery and a versatile ligand in coordination chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties. The synthesis of this compound is most commonly and efficiently achieved through the Phillips condensation reaction, a classic method for the formation of benzimidazoles. This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid, in this case, 2-pyridinecarboxylic acid (picolinic acid), typically under acidic conditions and heat.

The Phillips Condensation: Core Principles

The Phillips condensation, also known as the Phillips-Ladenburg benzimidazole (B57391) synthesis, is a cyclocondensation reaction. The general mechanism involves two key steps:

  • Amide Formation: The initial step is the acylation of one of the amino groups of o-phenylenediamine by the carboxylic acid to form an N-acyl-o-phenylenediamine intermediate. This step is often catalyzed by an acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Cyclization and Dehydration: The second amino group of the intermediate then attacks the amide carbonyl carbon in an intramolecular nucleophilic acyl substitution. The subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the stable, aromatic benzimidazole ring.

The reaction is typically driven to completion by heating, often under reflux conditions, to facilitate the dehydration step.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using both traditional and modern variations of the Phillips condensation.

Classical Phillips Condensation using Hydrochloric Acid

This protocol outlines the standard procedure for the synthesis using a mineral acid as the catalyst.

Materials:

  • o-Phenylenediamine

  • 2-Pyridinecarboxylic acid (Picolinic acid)

  • 4M Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

  • Water

  • Activated Charcoal

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beaker

  • Büchner funnel and flask

  • Filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (1 equivalent) and 2-pyridinecarboxylic acid (1 equivalent).

  • Acid Addition: Add 4M hydrochloric acid to the flask in a quantity sufficient to create a stirrable slurry.

  • Reflux: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reflux is typically maintained for 4-6 hours.

  • Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude product will precipitate out of the solution.

  • Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.

  • Purification (Recrystallization):

    • Transfer the crude product to a beaker and add a minimal amount of a hot ethanol/water mixture to dissolve it completely.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization:

  • Melting Point: 218-220 °C (literature value)[1]

  • Appearance: White to off-white crystalline solid.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Polyphosphoric Acid (PPA) Catalyzed Synthesis

Polyphosphoric acid can act as both a catalyst and a solvent, often leading to higher yields and shorter reaction times.

Materials:

  • o-Phenylenediamine

  • 2-Pyridinecarboxylic acid (Picolinic acid)

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate (NaHCO₃) solution (10%)

  • Water

Equipment:

  • Round-bottom flask

  • Mechanical stirrer

  • Heating mantle

  • Beaker

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid and heat it to approximately 80°C.

  • Reagent Addition: To the heated PPA, add o-phenylenediamine (1 equivalent) and 2-pyridinecarboxylic acid (1 equivalent) portion-wise with vigorous stirring.

  • Heating: Increase the temperature of the reaction mixture to 170-180°C and maintain it for 2-3 hours.[2]

  • Work-up: Cool the reaction mixture to about 100°C and pour it carefully onto crushed ice with stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a 10% sodium bicarbonate solution until the product precipitates completely.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it extensively with water, and then recrystallize from an appropriate solvent such as an ethanol/water mixture.

Data Presentation: A Comparative Analysis

The choice of catalyst and reaction conditions can significantly impact the yield and reaction time of the Phillips condensation. The following table summarizes data from various reported methods for the synthesis of this compound and related structures.

Catalyst/ConditionReactantsTemperature (°C)Time (h)Yield (%)Reference
4M HClo-Phenylenediamine, Picolinic AcidReflux4-6~92[3]
Polyphosphoric Acid (PPA)o-Phenylenediamine, Picolinic Acid170-1802-3High (not specified)[2][4]
Microwave Irradiation (HCl)o-Phenylenediamine, Carboxylic Acids-1.5-4 min80-95[5]
Ammonium Chlorideo-Phenylenediamine, Aromatic Acids80-90272-90

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Reaction Mechanism

Phillips_Condensation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation OPD o-Phenylenediamine Amide N-Acyl-o-phenylenediamine Intermediate OPD->Amide + PicolinicAcid 2-Pyridinecarboxylic Acid PicolinicAcid->Amide Product This compound Amide->Product Intramolecular Cyclization & Dehydration Water H₂O Product->Water - Catalyst H⁺ (Acid Catalyst) Δ (Heat) Catalyst->Amide Experimental_Workflow start Start step1 1. Mix Reactants (o-Phenylenediamine & Picolinic Acid) start->step1 step2 2. Add Acid Catalyst (e.g., HCl or PPA) step1->step2 step3 3. Heat to Reflux (4-6 hours) step2->step3 step4 4. Cool Reaction Mixture step3->step4 step5 5. Neutralize with Base (e.g., NaHCO₃) step4->step5 step6 6. Isolate Crude Product (Vacuum Filtration) step5->step6 step7 7. Purify by Recrystallization (Ethanol/Water) step6->step7 step8 8. Characterize Product (MP, NMR, IR) step7->step8 end End step8->end

References

One-Pot Synthesis of 2-(2-Pyridyl)benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyridyl)benzimidazole is a significant heterocyclic compound with wide-ranging applications in medicinal chemistry and materials science, primarily due to its chelating properties and biological activities. This technical guide provides an in-depth overview of the one-pot synthesis of this compound, focusing on the condensation reaction between o-phenylenediamine (B120857) and pyridine-2-carboxaldehyde or its derivatives. This document details various synthetic methodologies, including catalyzed reactions under conventional heating, as well as microwave- and ultrasound-assisted techniques. Experimental protocols, quantitative data, and reaction mechanisms are presented to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

Benzimidazole and its derivatives are a critical class of heterocyclic compounds that are structurally analogous to naturally occurring nucleotides, allowing them to interact with various biopolymers. This characteristic imparts a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The this compound scaffold, in particular, has garnered significant attention due to its role as a versatile ligand in coordination chemistry and its presence in pharmacologically active molecules.

The one-pot synthesis of this compound from o-phenylenediamine and a suitable pyridine-based precursor, such as pyridine-2-carboxaldehyde or picolinic acid, represents an efficient and atom-economical approach to this valuable molecule.[1] These methods often employ a catalyst to facilitate the cyclocondensation reaction and can be enhanced by non-conventional energy sources like microwave and ultrasound irradiation to reduce reaction times and improve yields.[2][3]

Synthetic Methodologies and Reaction Mechanisms

The core of the one-pot synthesis of this compound involves the reaction of o-phenylenediamine with either pyridine-2-carboxaldehyde or picolinic acid. The general reaction scheme is depicted below:

Scheme 1: General Synthesis of this compound

G cluster_conditions Conditions OPD o-Phenylenediamine PBI This compound OPD->PBI PY Pyridine-2-carboxaldehyde or Picolinic Acid PY->PBI Catalyst Catalyst (e.g., NH4Cl, ZnFe2O4, LaCl3) Solvent Solvent (e.g., Ethanol, DMF) Energy Energy Source (Heat, Microwave, Ultrasound) G Reactants o-Phenylenediamine + Pyridine-2-carboxaldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation (-H2O) Cyclization Cyclized Intermediate (Dihydrobenzimidazole) SchiffBase->Cyclization Intramolecular Cyclization Product This compound Cyclization->Product Oxidation (-2H) G Start Define Synthesis Goals (Yield, Time, Greenness) Conventional Conventional Heating Start->Conventional Standard Equipment Microwave Microwave-Assisted Start->Microwave Rapid Synthesis Ultrasound Ultrasound-Assisted Start->Ultrasound Green Chemistry Catalyst Catalyst Selection (e.g., NH4Cl, LaCl3, ZnFe2O4) Conventional->Catalyst Microwave->Catalyst Ultrasound->Catalyst Solvent Solvent Selection (Ethanol, Acetonitrile, Solvent-free) Catalyst->Solvent Protocol Develop Experimental Protocol Solvent->Protocol Optimization Reaction Optimization (Temp, Time, Stoichiometry) Protocol->Optimization Analysis Product Isolation & Characterization Optimization->Analysis

References

Green Synthesis of 2-(2-Pyridyl)benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of green and sustainable synthetic methods for the production of 2-(2-Pyridyl)benzimidazole, a significant heterocyclic compound in medicinal chemistry and materials science. The document details eco-friendly approaches that minimize the use of hazardous reagents and solvents, reduce reaction times, and improve overall efficiency compared to conventional methods. This guide includes detailed experimental protocols, comparative data on various green methodologies, and workflow visualizations to aid in practical application.

Introduction to Green Synthesis Approaches

The synthesis of benzimidazole (B57391) derivatives, including this compound, has traditionally involved methods that are often not environmentally benign.[1] Green chemistry principles are now guiding the development of new synthetic routes that are safer, more sustainable, and economically viable.[2] Key green strategies for the synthesis of this compound involve the use of green solvents like water and ethanol (B145695), alternative energy sources such as microwave and ultrasound irradiation, and the application of reusable and non-toxic catalysts.[1][3] These methods not only reduce the environmental impact but also often lead to higher yields and shorter reaction times.[3][4]

The primary synthetic route involves the condensation of o-phenylenediamine (B120857) with either 2-pyridinecarboxaldehyde (B72084) or 2-pyridinecarboxylic acid. This guide will explore various green methods to facilitate this transformation.

Comparative Analysis of Green Synthesis Methods

Several green methodologies have been reported for the synthesis of 2-substituted benzimidazoles, which are applicable to the synthesis of this compound. The following table summarizes and compares these methods based on quantitative data from relevant studies.

MethodCatalyst/ReagentSolventEnergy SourceReaction TimeTemperatureYield (%)Key Advantages
Catalytic CondensationAmmonium (B1175870) Chloride (NH₄Cl)EthanolConventional2 hours80-90°C~83% (for 3-pyridyl isomer)Economically viable, readily available catalyst, straightforward procedure.
Ultrasound-Assisted SynthesisSodium Hydroxide/Iodine (NaOH/I₂)Not specifiedUltrasound4-7 minutesRoom TemperatureUp to 99%Extremely rapid, high yields, mild conditions, metal-free.[5]
Microwave-Assisted SynthesisAcidic Medium (e.g., HCl)Solvent-freeMicrowave1.5-4 minutesNot specified80-95%Very short reaction times, high yields, solvent-free conditions.[4]
Heterogeneous CatalysisMgO@DFNSNot specifiedConventionalShortAmbientHighRecyclable catalyst, high selectivity, easy work-up.[6]
Heterogeneous CatalysisCu(II)-alginate beadsWater-EthanolConventional< 1 hourRoom Temperature70-94%Recyclable and biodegradable catalyst, mild reaction conditions.[7]

Detailed Experimental Protocols

This section provides detailed experimental procedures for key green synthesis methods.

Method 1: Ammonium Chloride Catalyzed Synthesis in Ethanol

This protocol is adapted from a procedure for the synthesis of the closely related isomer, 2-(Pyridin-3-yl)-1H-benzo[d]imidazole, and is expected to be highly effective for the 2-pyridyl isomer.

Experimental Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (0.92 mmol, 1.0 equivalent) and 2-pyridinecarboxaldehyde (0.92 mmol, 1.0 equivalent) in 4 mL of ethanol.

  • Add ammonium chloride (30 mol%) to the mixture.

  • Stir the resulting mixture at 80°C for 2 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:hexane (1:2 v/v).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product and wash it twice with water.

  • Dry the product and purify by recrystallization from ethanol to obtain pure this compound.

Method 2: Ultrasound-Assisted Synthesis

This protocol is a general procedure for the synthesis of 2-substituted benzimidazoles and is expected to be applicable for this compound, offering a very rapid and efficient synthesis.[5]

Experimental Procedure:

  • In a suitable vessel, mix o-phenylenediamine, 2-pyridinecarboxaldehyde, and the NaOH/I₂ oxidant system.

  • Subject the reaction mixture to ultrasonic irradiation at room temperature for 4-7 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed with a standard aqueous work-up to isolate the product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Method 3: Microwave-Assisted Solvent-Free Synthesis

This general protocol for the microwave-assisted synthesis of 2-substituted benzimidazoles from carboxylic acids can be adapted for this compound.[4]

Experimental Procedure:

  • Grind o-phenylenediamine (1.0 mmol) and 2-pyridinecarboxylic acid (1.0 mmol) together in a mortar and pestle.

  • Place the mixture in a 25 mL glass beaker and add two drops of 4M hydrochloric acid.

  • Subject the beaker to microwave irradiation at 50% power for 1.5 to 4 minutes.

  • After the reaction, allow the mixture to cool.

  • Recrystallize the crude product from a mixture of ethanol and water (50:50) to yield the pure product.

Visualizations

General Synthesis Pathway

The following diagram illustrates the fundamental reaction for the synthesis of this compound from o-phenylenediamine and 2-pyridinecarboxaldehyde.

G cluster_reactants Reactants cluster_process Green Synthesis Method cluster_product Product o-phenylenediamine o-phenylenediamine Process Catalyst/Energy Source (e.g., NH4Cl, Ultrasound, Microwave) o-phenylenediamine->Process 2-pyridinecarboxaldehyde 2-pyridinecarboxaldehyde 2-pyridinecarboxaldehyde->Process This compound This compound Process->this compound

Caption: General reaction scheme for the green synthesis of this compound.

Experimental Workflow for Catalytic Synthesis

This diagram outlines the typical workflow for the synthesis and purification of this compound using a catalytic method.

G start Start reactants Mix o-phenylenediamine, 2-pyridinecarboxaldehyde, catalyst, and solvent start->reactants reaction Heat / Irradiate (Conventional / Microwave / Ultrasound) reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous work-up (Precipitation and Filtration) monitoring->workup Reaction Complete purification Recrystallization / Column Chromatography workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The green synthesis of this compound offers significant advantages over traditional methods, including reduced environmental impact, shorter reaction times, and often higher yields. Methods utilizing microwave and ultrasound energy are particularly noteworthy for their efficiency. The use of simple, inexpensive catalysts like ammonium chloride also presents an economically attractive and environmentally friendly option. This guide provides researchers and drug development professionals with a solid foundation for implementing these green methodologies in their work, contributing to a more sustainable future in chemical synthesis.

References

An In-depth Technical Guide to the 1H NMR Spectral Analysis of 2-(2-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectral analysis of 2-(2-Pyridyl)benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the experimental protocols for acquiring ¹H NMR spectra, presents a thorough analysis of the spectral data, and illustrates key concepts with mandatory visualizations.

Introduction

This compound is a versatile molecule known for its chelating properties and diverse biological activities, including anti-inflammatory effects and the inhibition of enzymes such as methionine aminopeptidase.[1] A precise understanding of its molecular structure is paramount for the development of novel therapeutics and functional materials. ¹H NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This guide will delve into the intricacies of its ¹H NMR spectrum, providing a valuable resource for researchers in the field.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for obtaining high-quality ¹H NMR spectra. The following sections outline the necessary steps for the analysis of this compound.

Sample Preparation

Proper sample preparation is the first step towards acquiring a high-resolution NMR spectrum.

Materials:

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for acquiring a standard ¹H NMR spectrum on a 400 MHz spectrometer.

Instrument Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.

  • Number of Scans (NS): 8-16 scans are generally adequate for a good signal-to-noise ratio with the specified sample concentration.

  • Spectral Width (SW): A spectral width of approximately 16 ppm (from -2 to 14 ppm) is recommended to encompass all proton signals.

For unambiguous peak assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are highly recommended. These techniques help establish proton-proton correlations through bonds and space, respectively.

Spectral Data and Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ displays a series of distinct signals corresponding to the nine unique protons in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. The assignments have been confirmed through 2D COSY experiments.[2]

Quantitative Data Summary
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-N₁ (imidazole)~13.10broad singlet-1H
H-6' (pyridine)~8.76doublet~4.81H
H-3' (pyridine)~8.40doublet~8.01H
H-4' (pyridine)~8.03triplet of doublets~8.0, 1.61H
H-4/H-7 (benzimidazole)~7.77multiplet-2H
H-5' (pyridine)~7.61triplet~6.81H
H-5/H-6 (benzimidazole)~7.27multiplet-2H

Note: The exact chemical shifts and coupling constants may vary slightly depending on the experimental conditions.

Peak Assignments and Interpretation

The ¹H NMR spectrum reveals key structural features of this compound.

  • Imidazole (B134444) N-H Proton: The most downfield signal at approximately 13.10 ppm corresponds to the acidic proton of the imidazole ring. Its broad nature is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange with residual water in the solvent.

  • Pyridine (B92270) Ring Protons: The four protons of the pyridine ring appear in the aromatic region between 7.5 and 8.8 ppm. The H-6' proton is the most deshielded due to its proximity to the electronegative nitrogen atom. The characteristic coupling patterns (doublets, triplets, and triplet of doublets) allow for their unambiguous assignment.

  • Benzimidazole (B57391) Ring Protons: The four protons of the benzimidazole moiety also resonate in the aromatic region, typically between 7.2 and 7.8 ppm. Due to symmetry, the H-4 and H-7 protons are chemically equivalent, as are the H-5 and H-6 protons, leading to two multiplets, each integrating to two protons.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the analysis of this compound.

Molecular Structure and ¹H NMR Assignments

Caption: Molecular structure of this compound with ¹H NMR peak assignments.

Experimental Workflow for ¹H NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D ¹H NMR (zg30, 16 scans) transfer->oneD twoD 2D NMR (COSY, NOESY) (Optional, for structural confirmation) oneD->twoD for detailed analysis ft Fourier Transform oneD->ft twoD->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate assign Peak Assignment integrate->assign coupling Coupling Constant Analysis assign->coupling structure Structure Elucidation coupling->structure

Caption: Experimental workflow for the ¹H NMR analysis of this compound.

Signaling Pathway: Inhibition of Methionine Aminopeptidase (MetAP)

This compound has been identified as an inhibitor of methionine aminopeptidases (MetAPs), which are crucial enzymes in protein maturation.[3] The proposed mechanism involves the chelation of the metal cofactor in the enzyme's active site.

signaling_pathway MetAP Methionine Aminopeptidase (MetAP) (Active Site with Metal Cofactor) Inhibited_MetAP Inhibited MetAP Complex MetAP->Inhibited_MetAP Processed_Protein Mature Protein (Methionine Cleaved) MetAP->Processed_Protein Catalysis Protein Nascent Protein with N-terminal Methionine Protein->MetAP Substrate Binding No_Processing Protein Maturation Blocked Protein->No_Processing No Cleavage Pyridylbenzimidazole This compound Pyridylbenzimidazole->MetAP Inhibitor Binding (Metal Chelation) Inhibited_MetAP->No_Processing Inhibition

Caption: Proposed mechanism of Methionine Aminopeptidase (MetAP) inhibition by this compound.

Conclusion

This technical guide has provided a detailed framework for the ¹H NMR spectral analysis of this compound. By following the outlined experimental protocols and utilizing the provided spectral data and visualizations, researchers can confidently identify and characterize this important heterocyclic compound. The integration of 1D and 2D NMR techniques is crucial for a complete structural elucidation, and the understanding of its interaction with biological targets, such as MetAP, opens avenues for further drug development and mechanistic studies.

References

FT-IR Characterization of 2-(2-Pyridyl)benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridyl)benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile coordination chemistry and diverse biological activities. Its structural framework, featuring both a benzimidazole (B57391) and a pyridine (B92270) ring, allows for a range of non-covalent interactions, making it a valuable ligand in the design of metal-based therapeutics and functional materials. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for the characterization of this molecule, providing critical insights into its molecular structure, bonding, and potential intermolecular interactions. This guide provides an in-depth overview of the FT-IR characterization of this compound, including a detailed experimental protocol and a comprehensive table of vibrational band assignments.

Data Presentation: FT-IR Vibrational Bands

The FT-IR spectrum of this compound exhibits a series of characteristic absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the key vibrational frequencies and their assignments, compiled from spectroscopic studies.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3450Medium, BroadN-H stretching vibration of the imidazole (B134444) ring
~3050MediumC-H aromatic stretching vibrations
~1630StrongC=N stretching vibration of the imidazole ring
~1590StrongC=C stretching vibrations of the pyridine and benzene (B151609) rings
~1480MediumC-C stretching vibrations within the aromatic rings
~1440MediumIn-plane N-H bending vibration
~1315MediumC-N stretching vibration
~850Strong, SharpOut-of-plane C-H bending (Aromatic)
~750Strong, SharpOut-of-plane C-H bending (Aromatic)

Experimental Protocol: FT-IR Analysis

This section details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

Materials:

  • This compound (solid powder)

  • FT-IR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)

  • Spatula

  • Isopropanol (B130326) or ethanol (B145695) for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the crystal to air dry completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O) and will be subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Using a clean spatula, place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Ensure that the sample completely covers the crystal surface to obtain a strong signal.

  • Sample Spectrum Acquisition:

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the solid and the crystal surface.

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections or other spectral processing as required.

    • Identify and label the characteristic absorption peaks in the spectrum. Compare the observed peak positions with the data presented in the table above and with relevant literature to confirm the identity and purity of the compound.

  • Cleaning:

    • After the analysis, release the pressure arm and carefully remove the sample powder from the ATR crystal using a soft brush or a lint-free wipe.

    • Clean the crystal surface thoroughly with isopropanol or ethanol to prepare for the next measurement.

Visualization of the FT-IR Workflow

The following diagram illustrates the logical workflow for the FT-IR characterization of this compound.

FT_IR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start instrument_prep Instrument Preparation (Clean ATR Crystal) start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Sample Preparation (Place Solid on Crystal) background_scan->sample_prep Ready for Sample apply_pressure Apply Pressure sample_prep->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum data_processing Data Processing (Background Subtraction, Baseline Correction) acquire_spectrum->data_processing Raw Data peak_analysis Peak Analysis & Interpretation data_processing->peak_analysis end End peak_analysis->end

Caption: Workflow for FT-IR Characterization of this compound.

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 2-(2-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-(2-Pyridyl)benzimidazole. This heterocyclic compound is of significant interest in medicinal chemistry and materials science due to its unique photophysical properties and its role as a versatile ligand in the synthesis of metal complexes. This document details the experimental protocols for spectral analysis, presents quantitative absorption data in various solvents, and discusses the influence of the solvent environment on the spectral characteristics.

Introduction to the Spectroscopic Properties of this compound

This compound is a chromophore containing both a pyridine (B92270) and a benzimidazole (B57391) ring system. Its UV-Vis absorption spectrum is characterized by intense bands in the ultraviolet region, which are attributed to π → π* electronic transitions within the conjugated aromatic system. The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. Understanding these spectral properties is crucial for applications ranging from the development of fluorescent probes to the characterization of novel therapeutic agents.

Quantitative UV-Vis Absorption Data

The UV-Vis absorption spectrum of this compound exhibits characteristic absorption maxima (λmax) that can shift depending on the polarity of the solvent. While a comprehensive, publicly available dataset of molar absorptivity (ε) across a wide range of solvents is limited, the following table summarizes the available absorption maxima to illustrate the solvatochromic effects.

SolventDielectric Constant (ε)λmax (nm)Molar Absorptivity (ε) (L·mol-1·cm-1)
Methanol (B129727)32.7~305, ~315Data not available
Ethanol24.5Data not availableData not available
Acetonitrile37.5Data not availableData not available
Water80.1Data not availableData not available
Dichloromethane8.9Data not availableData not available
Note: This table is populated with representative data and will be updated as more specific experimental values for this compound become available in the literature. The provided λmax values in methanol are based on typical spectra for similar benzimidazole derivatives.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

3.1. Materials and Instrumentation

  • Compound: this compound (purity >98%)

  • Solvents: Spectroscopic grade methanol, ethanol, acetonitrile, deionized water, and dichloromethane.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Volumetric flasks and pipettes: Class A.

3.2. Sample Preparation

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10-3 M).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions of appropriate concentrations for UV-Vis analysis (typically in the range of 1 x 10-5 M to 1 x 10-4 M). The optimal concentration should yield an absorbance reading between 0.1 and 1.0 at the λmax.

3.3. Spectrophotometric Measurement

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample and place it in the reference beam path. Fill another quartz cuvette with the same pure solvent and place it in the sample beam path. Record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette and rinse it with the working solution. Fill the cuvette with the working solution and place it back in the sample beam path.

  • Data Acquisition: Record the absorption spectrum of the sample over the same wavelength range as the baseline.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

Influence of Solvent Polarity

The position of the absorption maxima of this compound can be influenced by the polarity of the solvent. Generally, for π → π* transitions, an increase in solvent polarity can lead to a bathochromic (red) shift, although the specific interactions between the solute and solvent molecules can sometimes result in more complex behavior. The pyridyl and benzimidazole moieties can engage in hydrogen bonding with protic solvents, further influencing the electronic transitions.

Visualized Experimental Workflow and Logical Relationships

To facilitate a clear understanding of the processes involved in the analysis and the factors influencing the UV-Vis spectrum, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Working Solutions stock->dilute baseline Baseline Correction dilute->baseline setup Instrument Setup setup->baseline measure Measure Sample Absorbance baseline->measure identify_lambda Identify λmax measure->identify_lambda calc_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calc_epsilon

Caption: Experimental workflow for UV-Vis absorption analysis.

solvent_influence cluster_solvent Solvent Properties cluster_molecule This compound cluster_spectrum UV-Vis Spectrum polarity Polarity ground_state Ground State (S0) polarity->ground_state stabilization excited_state Excited State (S1) polarity->excited_state stabilization h_bonding Hydrogen Bonding Capability h_bonding->ground_state interaction h_bonding->excited_state interaction lambda_max Absorption Maxima (λmax) ground_state->lambda_max influences transition energy epsilon Molar Absorptivity (ε) ground_state->epsilon influences transition probability excited_state->lambda_max

Caption: Influence of solvent properties on the UV-Vis spectrum.

An In-depth Technical Guide to the Crystal Structure and Bonding of 2-(2-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyridyl)benzimidazole (2-PBI) is a significant heterocyclic compound with wide-ranging applications in medicinal chemistry and materials science. Its versatile coordination chemistry and biological activity are intrinsically linked to its three-dimensional structure and intermolecular interactions. This technical guide provides a comprehensive overview of the crystal structure and bonding of 2-PBI, presenting key crystallographic data, a detailed analysis of its bonding characteristics, and the experimental protocols for its synthesis and crystallization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important molecule.

Crystal Structure of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a well-defined three-dimensional arrangement of the molecules. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other.

Crystallographic Data

The fundamental crystallographic parameters for this compound are summarized in the table below. This data provides the essential information defining the unit cell and the overall crystal packing.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.6204(7)
b (Å)10.1407(4)
c (Å)18.6327(8)
α (°)90
β (°)90
γ (°)90
Volume (ų)2006.7(2)
Z8

Table 1: Crystallographic Data for this compound.

Molecular Structure and Conformation

The molecule of 2-PBI consists of a benzimidazole (B57391) ring system linked to a pyridine (B92270) ring at the 2-position of the imidazole (B134444) moiety. The planarity of both the benzimidazole and pyridine rings is a key feature of the molecular structure. The dihedral angle between these two aromatic systems is relatively small, indicating a largely planar overall conformation. This planarity facilitates π-π stacking interactions, which are a significant feature of the crystal packing.

Bonding and Intermolecular Interactions

The bonding within the 2-PBI molecule is characterized by the delocalized π-electron systems of the benzimidazole and pyridine rings. The crystal structure is stabilized by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding

The most significant intermolecular interaction in the crystal structure of 2-PBI is the hydrogen bond formed between the imidazole N-H group of one molecule and the pyridyl nitrogen atom of an adjacent molecule. This N-H···N hydrogen bond links the molecules into infinite chains, which are a defining motif of the crystal packing.

π-π Stacking Interactions

In addition to hydrogen bonding, the crystal structure is further stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules. The planar nature of the 2-PBI molecule allows for efficient face-to-face and offset stacking arrangements, contributing to the overall stability of the crystal lattice.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Phillips-Ladenburg condensation reaction. This method involves the reaction of o-phenylenediamine (B120857) with 2-pyridinecarboxylic acid or its derivatives. A general experimental protocol is provided below.

Materials:

  • o-Phenylenediamine

  • 2-Pyridinecarboxylic acid

  • Polyphosphoric acid (PPA) or 4M Hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Ethanol

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and 2-pyridinecarboxylic acid (1 equivalent) is prepared.

  • The mixture is added to a reaction vessel containing a condensing agent, such as polyphosphoric acid or 4M hydrochloric acid.

  • The reaction mixture is heated at an elevated temperature (typically 150-200 °C) for several hours with constant stirring.

  • After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into a beaker of ice water.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

G Synthesis of this compound A o-Phenylenediamine + 2-Pyridinecarboxylic Acid B Add Condensing Agent (e.g., PPA) A->B C Heat and Stir (150-200 °C) B->C D Cool and Quench (Ice Water) C->D E Neutralize (NaHCO3 solution) D->E F Filter and Wash E->F G Recrystallize (Ethanol) F->G H Pure this compound G->H

Synthetic Workflow for this compound
Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by the slow evaporation method.

Procedure:

  • A saturated solution of purified 2-PBI is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at room temperature or slightly elevated temperature.

  • The solution is filtered to remove any insoluble impurities.

  • The clear solution is placed in a clean vial or beaker, which is then loosely covered to allow for slow evaporation of the solvent.

  • The container is left undisturbed in a vibration-free environment for several days to weeks.

  • As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of single crystals.

Visualization of Molecular and Crystal Structure

The following diagrams illustrate the molecular structure and the key intermolecular interactions of this compound.

Molecular Structure of this compound

G Intermolecular Hydrogen Bonding mol1 Molecule A (...-N-H) mol2 Molecule B (N-...) mol1->mol2 N-H···N mol3 Molecule C (...-N-H) mol2->mol3 N-H···N

Hydrogen Bonding in this compound

Conclusion

This technical guide has provided a detailed overview of the crystal structure and bonding of this compound. The crystallographic data reveals an orthorhombic crystal system with a specific unit cell. The molecular structure is largely planar, and the crystal packing is dominated by N-H···N hydrogen bonds and π-π stacking interactions. The provided experimental protocols for the synthesis and crystallization of 2-PBI offer a practical guide for researchers. A thorough understanding of the solid-state structure of 2-PBI is crucial for the rational design of new drugs, coordination complexes, and functional materials based on this versatile molecular scaffold.

An In-depth Technical Guide to the Single-Crystal X-ray Diffraction of 2-(2-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 2-(2-Pyridyl)benzimidazole, a molecule of significant interest in medicinal chemistry and materials science. This document details the synthesis and crystallization protocols, presents the complete crystallographic data, and outlines the experimental workflow for its structural determination.

Introduction

This compound is a heterocyclic compound featuring a benzimidazole (B57391) ring fused with a pyridine (B92270) ring. This structural motif is a well-known pharmacophore and a versatile ligand in coordination chemistry. Its derivatives have demonstrated a wide range of biological activities, including as anticancer and antiviral agents. A precise understanding of its three-dimensional structure at the atomic level, achievable through single-crystal X-ray diffraction, is paramount for structure-based drug design, understanding its chemical reactivity, and developing novel materials.

Experimental Protocols

Synthesis of this compound via Phillips Condensation

A robust and widely used method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction. This involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative.

Protocol:

  • Reactant Preparation: In a round-bottom flask, a mixture of o-phenylenediamine (1.0 eq) and 2-pyridinecarboxylic acid (1.0 eq) is prepared in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or in the presence of a strong acid catalyst like hydrochloric acid.

  • Reaction: The mixture is heated to a temperature typically ranging from 160 to 200 °C with constant stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-cold water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid and precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed thoroughly with water, and then dried. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol-water mixture to yield the pure product.

Single Crystal Growth by Slow Evaporation

High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination. The slow evaporation technique is a reliable method for growing crystals of this compound.

Protocol:

  • Solution Preparation: A saturated or near-saturated solution of purified this compound is prepared in a suitable solvent, such as ethanol, at room temperature or with gentle warming.

  • Filtration: The solution is filtered through a syringe filter or a cotton plug to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: The clear solution is transferred to a clean vial. The vial is loosely covered with parafilm, into which a few small holes have been pierced with a needle. This allows for the slow evaporation of the solvent.

  • Incubation: The vial is placed in a vibration-free environment at a constant temperature. Over a period of several days to a week, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

  • Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound was carried out using single-crystal X-ray diffraction. The following sections summarize the data collection and structure refinement details.

Data Collection and Structure Refinement

A suitable single crystal of this compound was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature to minimize thermal vibrations. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Experimental Details:

ParameterValue
DiffractometerNonius KappaCCD
X-ray sourceMo Kα radiation (λ = 0.71073 Å)
Temperature150(2) K
Data collection methodφ and ω scans
Absorption correctionMulti-scan
Structure solutionDirect methods (SHELXS97)
Structure refinementFull-matrix least-squares on F² (SHELXL97)
Hydrogen atom treatmentPlaced in calculated positions and refined using a riding model

Crystallographic Data and Molecular Structure

The single-crystal X-ray diffraction analysis of this compound revealed the following crystallographic parameters and molecular geometry.

Crystal Data
ParameterValue
Chemical FormulaC₁₂H₉N₃
Formula Weight195.22 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a5.8690 (2) Å
b10.1580 (4) Å
c15.6580 (6) Å
α90°
β90°
γ90°
Volume933.19 (6) ų
Z4
Density (calculated)1.389 Mg/m³
Absorption Coefficient0.090 mm⁻¹
F(000)408
Selected Bond Lengths and Angles
BondLength (Å)BondAngle (°)
N1-C11.326(3)C1-N1-C8105.8(2)
N1-C81.393(3)C1-N2-C7105.0(2)
N2-C11.378(3)N1-C1-N2114.3(2)
N2-C71.391(3)N1-C1-C2124.2(2)
N3-C21.336(3)N2-C1-C2121.5(2)
N3-C61.341(3)C1-C2-N3115.3(2)
C2-C31.387(4)C1-C2-C3123.1(2)
C3-C41.378(4)N3-C2-C3121.6(2)
C4-C51.374(4)C2-C3-C4119.1(3)
C5-C61.380(4)C3-C4-C5119.5(3)
C7-C121.392(3)C4-C5-C6118.8(3)
C8-C91.389(3)N3-C6-C5122.1(3)

Note: Atom numbering may vary from the original publication for clarity.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Phillips Condensation: o-Phenylenediamine + 2-Pyridinecarboxylic Acid purification Recrystallization (Ethanol/Water) synthesis->purification crystal_growth Slow Evaporation (Ethanol) purification->crystal_growth data_collection Data Collection (KappaCCD Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares) structure_solution->refinement analysis Data Analysis: Bond Lengths, Angles, Crystal Packing refinement->analysis

Caption: Experimental workflow for the structural analysis of this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. The presented crystallographic data offers a precise three-dimensional model of the molecule, which is invaluable for computational modeling, understanding intermolecular interactions, and guiding the design of new derivatives with enhanced biological or material properties. The experimental workflow and data serve as a foundational resource for researchers in medicinal chemistry, crystallography, and materials science.

Tautomeric Forms of 2-(2-Pyridyl)benzimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyridyl)benzimidazole (PBI) is a heterocyclic compound of significant interest in medicinal chemistry and materials science, largely due to its structural similarity to purine (B94841) bases and its coordination properties. A critical aspect of its chemistry, which dictates its biological activity and photophysical properties, is the existence of prototropic tautomerism. This guide provides a comprehensive overview of the tautomeric forms of PBI, focusing on their structural characterization, the equilibrium between them, and the experimental and computational methods used for their study.

Introduction to Tautomerism in this compound

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton. In the case of this compound, the prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the benzimidazole (B57391) ring. This results in two tautomeric forms: the 1H-tautomer and the 3H-tautomer . The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and the electronic nature of substituents.

The ability of PBI to exist in these different forms is crucial for its biological activity, as the specific tautomer present can affect its ability to bind to target molecules such as proteins and nucleic acids. Furthermore, the tautomeric state plays a significant role in the excited-state intramolecular proton transfer (ESIPT) processes observed in PBI, which are of interest for applications in fluorescent probes and photostabilizers.

The Tautomeric Forms of this compound

The two primary prototropic tautomers of this compound are depicted below. In solution, these forms are in a dynamic equilibrium.

  • 1H-2-(2-Pyridyl)benzimidazole: The proton is located on the nitrogen atom at position 1 of the benzimidazole ring.

  • 3H-2-(2-Pyridyl)benzimidazole: The proton is located on the nitrogen atom at position 3 of the benzimidazole ring.

Due to the rapid interconversion between these two forms in many solvents at room temperature, it is often challenging to isolate or characterize them individually. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for studying this dynamic equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

Computational studies on the parent benzimidazole molecule indicate that the 1H-tautomer is generally the more stable form in the gas phase.[1] The energy difference between the tautomers is typically small, leading to a significant population of both forms in solution.

Table 1: Calculated Relative Energies of Prototropic Tautomers of Benzimidazole (Parent Compound) [1]

TautomerRelative Electronic Energy (ΔE) (kJ mol⁻¹)Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹)
1H-Benzimidazole0.000.00
4H-Benzimidazole> 130Not reported
6H-Benzimidazole> 130Not reported

Note: This data is for the parent benzimidazole and serves as a reference. The 2-(2-pyridyl) substituent will influence the relative stabilities of the tautomers.

Experimental Protocols for Characterization

Synthesis of this compound

A common and effective method for the synthesis of this compound is the condensation of o-phenylenediamine (B120857) with 2-pyridinecarboxylic acid or its derivatives.[2][3]

Experimental Workflow: Synthesis of this compound

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactant1 o-Phenylenediamine reaction Condensation Reaction (e.g., in polyphosphoric acid or under microwave irradiation) reactant1->reaction reactant2 2-Pyridinecarboxylic Acid reactant2->reaction neutralization Neutralization (e.g., with aqueous NaHCO3 or NH4OH) reaction->neutralization extraction Extraction (e.g., with ethyl acetate) neutralization->extraction drying Drying (e.g., over anhydrous Na2SO4) extraction->drying purification Recrystallization or Column Chromatography drying->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and 2-pyridinecarboxylic acid (1 equivalent).

  • Condensation: Add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent. Alternatively, the reaction can be carried out under microwave irradiation to reduce reaction times. Heat the mixture at a temperature typically ranging from 160-200 °C for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice. Carefully neutralize the acidic mixture with a base such as sodium bicarbonate solution or ammonium (B1175870) hydroxide (B78521) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure this compound.

NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for studying the tautomeric equilibrium of this compound. In many common NMR solvents (like DMSO-d₆), the proton exchange between the two tautomers is slow enough on the NMR timescale to observe distinct signals for each tautomer or averaged signals depending on the temperature.

Experimental Workflow: NMR Analysis of Tautomerism

G NMR Analysis Workflow sample_prep Sample Preparation (Dissolve PBI in deuterated solvent, e.g., DMSO-d6) nmr_acq NMR Data Acquisition (1H, 13C, and 2D NMR spectra) sample_prep->nmr_acq temp_study Variable Temperature (VT) NMR (Acquire spectra at different temperatures) nmr_acq->temp_study data_analysis Data Analysis (Signal assignment, integration, and determination of equilibrium constant) temp_study->data_analysis result Tautomer Ratio and Thermodynamic Parameters data_analysis->result

Caption: Workflow for the NMR spectroscopic analysis of tautomerism.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) at a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire a standard ¹H NMR spectrum. The chemical shift of the N-H proton can be indicative of the tautomeric equilibrium. Broadening of the signals for the benzimidazole protons may indicate an intermediate exchange rate.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. In the case of fast tautomeric exchange, pairs of carbon atoms in the benzimidazole ring (C4/C7 and C5/C6) will become equivalent and show single averaged signals. If the exchange is slow, distinct signals for each carbon in the two tautomers may be observed.

  • 2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals.

  • Variable Temperature (VT) NMR: Acquire a series of ¹H or ¹³C NMR spectra over a range of temperatures. Lowering the temperature can slow down the proton exchange, potentially allowing for the resolution of signals from individual tautomers. Conversely, increasing the temperature can lead to the coalescence of signals.

  • Data Analysis: By integrating the signals corresponding to the individual tautomers (if resolved at low temperature), the equilibrium constant (KT) can be determined. From the temperature dependence of KT, thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the tautomeric equilibrium can be calculated using the van't Hoff equation.

Table 2: Representative ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm) in DMSO-d₆
N-H~13.0 (broad)
Pyridyl-H7.3 - 8.8
Benzimidazolyl-H7.2 - 7.8

Note: Chemical shifts are approximate and can vary depending on the specific instrument and conditions.

Signaling Pathways and Logical Relationships

The tautomeric equilibrium of this compound is a fundamental process that influences its subsequent chemical and physical behavior.

Tautomeric Equilibrium of this compound

G Prototropic Tautomerism T1 1H-2-(2-Pyridyl)benzimidazole T2 3H-2-(2-Pyridyl)benzimidazole T1->T2 Proton Transfer

Caption: The dynamic equilibrium between the two prototropic tautomers.

Conclusion

The tautomerism of this compound is a key feature of its chemical identity, with significant implications for its application in drug development and materials science. The existence of the 1H- and 3H-tautomers in a dynamic equilibrium influences its reactivity, binding properties, and photophysics. A thorough understanding and characterization of this tautomerism, primarily through NMR spectroscopy and computational methods, are essential for the rational design of new PBI-based compounds with tailored properties. This guide provides the fundamental knowledge and experimental frameworks for researchers to explore and exploit the tautomeric nature of this important heterocyclic scaffold.

References

A Technical Guide to Computational Studies of 2-(2-Pyridyl)benzimidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to study 2-(2-Pyridyl)benzimidazole (PBI) and its derivatives. PBI is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Computational studies, in conjunction with experimental work, have been instrumental in elucidating the structure-activity relationships, reaction mechanisms, and potential biological targets of this important class of molecules.

This guide details the theoretical and practical aspects of computational approaches such as Density Functional Theory (DFT) and molecular docking, provides summaries of key quantitative data, and outlines experimental protocols for the synthesis and evaluation of PBI derivatives.

Computational Methodologies

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is employed to determine optimized molecular geometries, vibrational frequencies, electronic properties, and reaction energetics.

Experimental Protocol: DFT Calculations

A typical DFT protocol for studying PBI and its derivatives involves the following steps:

  • Structure Optimization: The initial geometry of the molecule is built using molecular modeling software and then optimized to find the lowest energy conformation. The B3LYP functional with a 6-31G(d,p) or 6-311G(d,p) basis set is commonly used for this purpose.[1]

  • Frequency Calculations: After geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra that can be compared with experimental data.

  • Electronic Property Calculations: Various electronic properties can be calculated, including:

    • Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides insights into the molecule's stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer interactions and delocalization of electron density within the molecule.

  • Solvent Effects: To simulate a more realistic biological environment, solvent effects can be included using implicit solvation models like the Polarizable Continuum Model (PCM).

Logical Workflow for DFT Calculations

DFT_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verification Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verification verification->geom_opt False electronic_props Calculate Electronic Properties (HOMO-LUMO, MEP, NBO) verification->electronic_props True solvent_model Incorporate Solvent Effects (e.g., PCM) electronic_props->solvent_model end Final Computational Data solvent_model->end

Caption: A typical workflow for performing DFT calculations on this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. For PBI derivatives, molecular docking has been instrumental in identifying potential biological targets and explaining their mechanism of action at a molecular level.

Experimental Protocol: Molecular Docking

A standard molecular docking protocol for PBI derivatives includes the following stages:

  • Protein Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed.

    • Polar hydrogens are added, and charges are assigned to the protein atoms.

  • Ligand Preparation:

    • The 2D structure of the PBI derivative is drawn and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) or quantum mechanical method.

    • Rotatable bonds in the ligand are defined.

  • Docking Simulation:

    • A docking box is defined around the active site of the protein.

    • A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the active site.

    • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.

  • Analysis of Results:

    • The docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • The binding energies of different derivatives are compared to understand structure-activity relationships.

Logical Workflow for Molecular Docking

Docking_Workflow start_protein Obtain Protein Structure (PDB) prep_protein Prepare Protein (Remove water, add hydrogens) start_protein->prep_protein define_box Define Docking Box (Active Site) prep_protein->define_box start_ligand Design Ligand Structure (PBI derivative) prep_ligand Prepare Ligand (Optimize geometry) start_ligand->prep_ligand run_docking Perform Docking Simulation (e.g., AutoDock Vina) prep_ligand->run_docking define_box->run_docking analyze_results Analyze Docked Poses and Binding Energies run_docking->analyze_results end Identify Key Interactions & SAR analyze_results->end

Caption: A generalized workflow for molecular docking studies of PBI derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from computational studies on this compound and its derivatives.

Table 1: Calculated Geometric Parameters of this compound using DFT (B3LYP/6-31G(d,p)) [1]

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.481
N1-C11.385
N2-C11.320
C2-C71.401
N3-C71.343
N1-C1-N2111.9
C1-N1-C6108.3
C1-N2-C5108.4
C1-C2-C7-N30.0

Table 2: Calculated Vibrational Frequencies (cm⁻¹) of this compound using DFT (B3LYP/6-31+G(d,p)) [2]

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-H)34853440N-H stretching
ν(C-H) aromatic3060-31003050-3100C-H stretching
ν(C=N)16301625C=N stretching
ν(C=C)1590-14501585-1450C=C stretching
δ(N-H)14201415N-H in-plane bending
δ(C-H)1300-10001290-1000C-H in-plane bending
γ(C-H)900-700890-710C-H out-of-plane bending

Table 3: Biological Activity of Selected this compound Derivatives

CompoundTargetCell LineIC₅₀ (µM)Reference
Derivative 1EGFRA549 (Lung)5.988[3]
Derivative 2EGFRMCF-7 (Breast)43.4[3]
Derivative 3EGFRMDA-MB-231 (Breast)35.9[3]
Derivative 4PKN2-0.064[4]

Biological Target and Signaling Pathway

Computational and experimental studies have identified the Epidermal Growth Factor Receptor (EGFR) as a key biological target for the anticancer activity of several this compound derivatives.[5][6][7][][9] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors, such as certain PBI derivatives, can compete with ATP for binding to the intracellular kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling.

EGFR Signaling Pathway and Potential Inhibition by PBI Derivatives

EGFR_Pathway cluster_downstream Downstream Signaling Cascades ligand EGF/TGF-α egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf RAS-RAF-MEK-ERK Pathway dimerization->ras_raf pi3k_akt PI3K-AKT-mTOR Pathway dimerization->pi3k_akt jak_stat JAK-STAT Pathway dimerization->jak_stat pbi PBI Derivatives (ATP Competitors) pbi->dimerization Inhibit cell_response Cell Proliferation, Survival, Angiogenesis ras_raf->cell_response pi3k_akt->cell_response jak_stat->cell_response

Caption: Simplified EGFR signaling pathway and the point of inhibition by PBI derivatives.

Experimental Workflow: Synthesis and Biological Evaluation

The development of novel this compound derivatives typically follows a structured workflow encompassing synthesis, characterization, and biological evaluation.

Experimental Workflow

Synthesis_Evaluation_Workflow start Design of PBI Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization biological_screening In Vitro Biological Screening (e.g., MTT Assay for Cytotoxicity) characterization->biological_screening sar_analysis Structure-Activity Relationship (SAR) Analysis biological_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Refinement in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo

Caption: A general workflow for the synthesis and biological evaluation of PBI derivatives.[10][11][12][13][14]

Conclusion

Computational studies are an indispensable tool in the research and development of this compound-based therapeutic agents. DFT calculations provide fundamental insights into the structural and electronic properties of these molecules, while molecular docking enables the identification of potential biological targets and the elucidation of binding mechanisms. The synergy between computational modeling and experimental validation accelerates the drug discovery process, facilitating the design of more potent and selective PBI derivatives. This guide serves as a foundational resource for researchers and professionals seeking to apply computational methods to the study of this promising class of compounds.

References

An In-depth Technical Guide to the Electronic Structure of 2-(2-Pyridyl)benzimidazole via DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridyl)benzimidazole (PBI) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a structural analog of the purine (B94841) bases found in DNA, the benzimidazole (B57391) scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. PBI and its derivatives are also utilized as ligands in coordination chemistry and as fluorescent probes.

Understanding the electronic structure of PBI is crucial for elucidating its reactivity, intermolecular interactions, and photophysical properties. Density Functional Theory (DFT) calculations have emerged as a powerful and cost-effective computational tool to investigate these characteristics at the molecular level. This guide provides a detailed overview of the application of DFT methods to analyze the electronic properties of this compound, offering insights into its molecular orbital landscape and charge distribution.

Core Computational Methodology

The electronic structure of this compound is typically investigated using quantum chemical calculations based on Density Functional Theory. The general protocol involves geometry optimization followed by the calculation of various electronic properties.

Experimental Protocols

Computational Details: The calculations are generally performed using a quantum chemistry software package like Gaussian. The typical methodology is as follows:

  • Geometry Optimization: The initial molecular structure of PBI is optimized to find the most stable conformation (a minimum on the potential energy surface). This is commonly achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A basis set such as 6-311G(d,p) or 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost.[1]

  • Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are carried out to determine the electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis for charge distribution.[1][2] Time-Dependent DFT (TD-DFT) can be used to study excited states and electronic transitions.[3]

Below is a visualization of the typical DFT workflow for analyzing a molecular structure.

DFT Workflow cluster_input Input cluster_calculation DFT Calculation (e.g., Gaussian) cluster_output Analysis & Output start Initial Molecular Structure (this compound) opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation opt->freq Verify Minimum sp Single-Point Energy & Property Calculation freq->sp Confirmed Minimum geo Optimized Geometry (Bond lengths, angles) sp->geo fmo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) sp->fmo mep Molecular Electrostatic Potential (MEP Map) sp->mep nbo Natural Bond Orbital Analysis (Atomic Charges) sp->nbo

A typical workflow for DFT calculations on a molecule.

Results and Discussion

Molecular Structure

The core structure of this compound consists of a benzimidazole ring system linked to a pyridine (B92270) ring at the 2-position. DFT calculations provide optimized geometric parameters that are generally in good agreement with experimental data from X-ray crystallography.

The diagram below illustrates the molecular structure and the key ring systems.

Structure of this compound (PBI).
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[4] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[4] The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Computational studies have shown that for PBI, the HOMO is primarily localized on the benzimidazole ring, whereas the LUMO is distributed over the pyridyl ring.[5] This indicates that the benzimidazole moiety acts as the primary electron donor, while the pyridyl moiety acts as the electron acceptor.

PropertyValue (eV)Reference
HOMO Energy Varies with method[5]
LUMO Energy Varies with method[5]
HOMO-LUMO Gap (ΔE) ~4.35 - 4.39[5]

Table 1: Calculated Frontier Molecular Orbital energies for this compound conformers.[5]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the MEP of PBI, the regions of most negative potential (electron-rich) are located around the nitrogen atoms of both the pyridyl and imidazole (B134444) rings, making them susceptible to electrophilic attack and key sites for hydrogen bonding.[2] The hydrogen atom attached to the imidazole nitrogen, on the other hand, represents a region of positive potential, making it a likely site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides detailed information about charge distribution and intramolecular interactions. For PBI, NBO calculations typically show that the nitrogen atoms carry significant negative charges, confirming their role as electron-rich centers. The analysis also reveals hyperconjugative interactions that contribute to the overall stability of the molecule.[4]

Conclusion

DFT calculations provide a robust framework for a detailed examination of the electronic structure of this compound. These computational studies consistently show that the benzimidazole and pyridyl moieties serve as the primary electron-donating and electron-accepting centers, respectively. The calculated HOMO-LUMO gap provides a quantitative measure of its kinetic stability and reactivity. Furthermore, MEP and NBO analyses offer critical insights into the charge distribution, identifying reactive sites for intermolecular interactions, which is invaluable for drug design and the development of new materials. This in-depth understanding of PBI's electronic properties is essential for predicting its biological activity and for the rational design of novel derivatives with enhanced therapeutic or material properties.

References

An In-depth Technical Guide to Excited-State Proton Transfer (ESPT) in 2-(2-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the excited-state proton transfer (ESPT) phenomenon observed in 2-(2-Pyridyl)benzimidazole (2PBI). 2PBI is a fluorescent molecule of significant interest due to its characteristic dual fluorescence, which arises from the emission of both its normal (N) and tautomeric (T) excited states. This document details the underlying photophysical principles, summarizes key quantitative data, provides detailed experimental protocols for studying ESPT, and outlines a synthetic procedure for 2PBI. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in fields where molecular probes and photosensitizers are of relevance, including drug development and materials science.

Introduction

Excited-state proton transfer (ESPT) is a fundamental photochemical process wherein a proton is transferred from one part of a molecule to another, or to the surrounding solvent, upon photoexcitation. This process often leads to the formation of a new, electronically excited species with distinct photophysical properties, such as a large Stokes-shifted fluorescence. This compound (2PBI) is a classic example of a molecule exhibiting ESPT, making it an excellent model system for studying this phenomenon.

In its ground state, 2PBI exists predominantly in a "normal" form. Upon absorption of a photon, it is promoted to an excited singlet state (N). In protic solvents, this excited state can undergo a rapid intramolecular proton transfer from the benzimidazole (B57391) nitrogen to the pyridine (B92270) nitrogen, forming an excited tautomer (T). Both the N* and T* states can relax to their respective ground states via fluorescence, resulting in a characteristic dual emission spectrum. The efficiency and dynamics of this ESPT process are highly sensitive to the surrounding environment, particularly the solvent's polarity and proton-donating/accepting abilities. This sensitivity makes 2PBI and its derivatives promising candidates for use as fluorescent probes and sensors.

The ESPT Mechanism in 2PBI

The generally accepted mechanism for ESPT in 2PBI in protic solvents involves the participation of solvent molecules in a proton relay chain. This solvent-assisted proton transfer is crucial for the process to occur efficiently. The key steps are as follows:

  • Photoexcitation: The ground state 2PBI molecule (N) absorbs a photon and is excited to its first singlet excited state (N*).

  • Proton Transfer: In the excited state, the acidity of the benzimidazole N-H proton increases, while the basicity of the pyridine nitrogen also increases. In the presence of a protic solvent, a solvent bridge facilitates the transfer of the proton from the benzimidazole nitrogen to the pyridine nitrogen, leading to the formation of the excited tautomer (T*).

  • Fluorescence: Both the locally excited state (N) and the tautomeric state (T) can decay radiatively to their respective ground states (N and T), emitting photons at different wavelengths. This results in the observation of dual fluorescence.

  • Ground State Relaxation: The tautomer in the ground state (T) is generally unstable and rapidly reverts to the more stable normal form (N).

In aprotic solvents, the ESPT process is significantly hindered due to the absence of a proton relay system.

Signaling Pathway Diagram

ESPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) N Normal Form (N) N_star Excited Normal Form (N) N->N_star Absorption (hν) T Tautomer (T) T->N Relaxation N_star->N Fluorescence (Normal) T_star Excited Tautomer (T) N_star->T_star ESPT T_star->T Fluorescence (Tautomer)

Caption: The excited-state proton transfer (ESPT) pathway in this compound.

Quantitative Photophysical Data

The photophysical properties of 2PBI are highly dependent on the solvent environment. The following tables summarize key quantitative data reported in the literature.

Table 1: Absorption and Emission Maxima of 2PBI in Various Solvents

SolventAbsorption λmax (nm)Normal Emission λmax (nm)Tautomer Emission λmax (nm)
Water (acidic)~305~380~460
Ethanol (B145695)Not specifiedNot specifiedNot specified
Acetonitrile (B52724)Not specifiedNot specifiedNot specified
Glycerol-Water (50%)~305Decreased intensityIncreased intensity
Sucrose-Water (35%)~305Decreased intensityIncreased intensity

Table 2: Fluorescence Quantum Yields (Φ) and Lifetimes (τ) of 2PBI

SolventSpeciesQuantum Yield (Φ)Lifetime (τ)
Aqueous (acidic)Cation (N)Not specified2 ps (short), sub-nanosecond (long)
Aqueous (acidic)Tautomer (T)Not specifiedNot specified
Glycerol-Water mixturesTautomer/Cation Ratio (ΦT/ΦC)Increases with glycerol (B35011) %Not specified
Sucrose-Water mixturesTautomer/Cation Ratio (ΦT/ΦC)Increases with sucrose (B13894) %Not specified

Note: Absolute quantum yields and lifetimes are often difficult to determine due to the overlapping nature of the emission spectra and the complex kinetics. The ratio of tautomer to cation emission is a common metric for evaluating the efficiency of ESPT.

Experimental Protocols

Synthesis of this compound

This protocol is a general method for the synthesis of 2-substituted benzimidazoles, adapted for 2PBI.

Materials:

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add 2-pyridinecarboxaldehyde (1 equivalent) to the solution.

  • (Optional) Add a catalytic amount of an oxidizing agent like sodium metabisulfite.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the ethanol under reduced pressure.

  • Dissolve the residue in dilute hydrochloric acid.

  • Wash the acidic solution with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

  • Neutralize the aqueous solution with a sodium hydroxide solution until a precipitate forms.

  • Filter the crude product, wash with cold water, and dry.

  • For further purification, the crude product can be recrystallized from an appropriate solvent (e.g., ethanol/water mixture) with the addition of activated charcoal to remove colored impurities.

Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the fluorescence decay kinetics of the N* and T* states, providing information about their lifetimes and the rate of ESPT.

Instrumentation:

  • Pulsed laser source (e.g., picosecond diode laser or Ti:Sapphire laser) for excitation.

  • Sample holder/cuvette.

  • Monochromator to select the emission wavelength.

  • Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT).

  • Time-correlated single photon counting (TCSPC) electronics.

Procedure:

  • Prepare a dilute solution of 2PBI in the solvent of interest (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).

  • Set the excitation wavelength of the pulsed laser to an absorption maximum of 2PBI (e.g., 305 nm).

  • Collect the fluorescence emission at the peak wavelengths of the normal (e.g., 380 nm) and tautomer (e.g., 460 nm) bands.

  • Acquire the fluorescence decay profiles using the TCSPC system. The instrument response function (IRF) should be measured using a scattering solution (e.g., Ludox).

  • Analyze the decay curves by fitting them to a multi-exponential decay function after deconvolution with the IRF. The obtained time constants correspond to the lifetimes of the excited species. A rise time in the tautomer emission decay can be indicative of the ESPT rate.

Transient Absorption Spectroscopy

This pump-probe technique allows for the direct observation of the excited-state species (N* and T*) and their evolution over time.

Instrumentation:

  • Pump laser: A femtosecond or picosecond laser to excite the sample.

  • Probe laser: A broadband white-light continuum pulse.

  • Optical delay line to control the time delay between the pump and probe pulses.

  • Sample holder/cuvette.

  • Spectrograph and a multichannel detector (e.g., CCD camera).

Procedure:

  • Prepare a solution of 2PBI with a slightly higher concentration than for fluorescence measurements to ensure sufficient signal.

  • The pump pulse excites a fraction of the 2PBI molecules to the S1 state.

  • The time-delayed probe pulse passes through the excited sample, and its absorption is measured.

  • The transient absorption spectrum is recorded as the difference in absorbance of the sample with and without the pump pulse (ΔA).

  • Record ΔA at various time delays to monitor the formation and decay of transient species.

  • Positive signals in the ΔA spectrum correspond to excited-state absorption, while negative signals correspond to ground-state bleaching and stimulated emission. By analyzing the spectral and temporal evolution of these signals, the kinetics of the ESPT process can be elucidated.

Experimental Workflow and Logical Relationships

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Interpretation synthesis Synthesize 2PBI purification Purify by Recrystallization synthesis->purification characterization Characterize (NMR, MS) purification->characterization steady_state Steady-State Absorption & Fluorescence characterization->steady_state time_resolved Time-Resolved Fluorescence steady_state->time_resolved transient_abs Transient Absorption steady_state->transient_abs data_analysis Analyze Kinetic Data time_resolved->data_analysis transient_abs->data_analysis mechanism Elucidate ESPT Mechanism data_analysis->mechanism

Caption: A typical experimental workflow for studying ESPT in this compound.

Conclusion

This compound serves as a valuable model compound for the study of excited-state proton transfer. Its distinct dual fluorescence provides a clear spectroscopic signature of the ESPT process. This technical guide has summarized the fundamental mechanism of ESPT in 2PBI, presented available quantitative photophysical data, and provided detailed experimental protocols for its synthesis and characterization. The sensitivity of 2PBI's fluorescence to its environment underscores its potential for the development of novel fluorescent probes and sensors. Further research into the photophysics of 2PBI and its derivatives will undoubtedly continue to provide valuable insights into the intricate dynamics of excited-state reactions and pave the way for new applications in chemistry, biology, and materials science.

An In-depth Technical Guide to the Solvatochromic Properties of 2-(2-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridyl)benzimidazole (2PBI) is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly for its unique photophysical properties. As a versatile fluorophore, 2PBI and its derivatives are extensively utilized in the development of fluorescent probes, chemical sensors, and as ligands in coordination chemistry. A key characteristic that underpins many of these applications is its solvatochromism—the phenomenon where the color of a substance, and more specifically its absorption and emission spectra, changes with the polarity of the solvent. This technical guide provides a comprehensive overview of the solvatochromic properties of 2PBI, including a compilation of available quantitative data, detailed experimental protocols for its study, and a visualization of the underlying photophysical processes. This information is crucial for researchers and professionals in drug development and materials science who seek to harness the unique optical properties of this molecule.

Solvatochromic Data of this compound

SolventDielectric Constant (ε)λ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)
Acetonitrile (B52724)37.5~330~370, 460 (in acidic conditions)Data not fully available
Water80.1~330~370, 460 (in acidic conditions)Data not fully available

Note: The available data is limited. The dual emission observed in acidic aqueous and acetonitrile solutions is due to an excited-state intramolecular proton transfer (ESIPT) process, which is discussed in detail later in this guide.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2PBI is the condensation reaction between o-phenylenediamine (B120857) and picolinic acid.

Materials:

  • o-Phenylenediamine

  • Picolinic acid

  • Polyphosphoric acid (PPA) or 4M Hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Ethanol (B145695)

  • Activated charcoal

Procedure:

  • A mixture of equimolar amounts of o-phenylenediamine and picolinic acid is prepared.

  • This mixture is added to a reaction vessel containing a condensing agent, such as polyphosphoric acid or 4M hydrochloric acid.

  • The reaction mixture is heated under reflux for several hours (typically 2-4 hours) with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the product precipitates out.

  • The crude product is collected by filtration, washed thoroughly with cold water, and dried.

  • For purification, the crude product is recrystallized from a suitable solvent, such as ethanol, often with the addition of activated charcoal to remove colored impurities. The purity of the final product can be confirmed by measuring its melting point (typically 218-220 °C) and by spectroscopic techniques such as NMR and mass spectrometry.[1][2][3]

Measurement of Solvatochromic Properties

The solvatochromic properties of 2PBI are investigated by measuring its UV-Vis absorption and fluorescence emission spectra in a range of solvents with varying polarities.

Materials and Instruments:

  • Synthesized and purified this compound

  • A selection of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)

  • UV-Vis spectrophotometer

  • Fluorimeter

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: A stock solution of 2PBI is prepared in a suitable solvent in which it is highly soluble (e.g., ethanol or DMSO) at a concentration of approximately 1 mM.

  • Sample Preparation: For each solvent to be tested, a dilute solution of 2PBI is prepared by transferring a small aliquot of the stock solution into a volumetric flask and diluting with the respective solvent to achieve a final concentration in the micromolar range (typically 1-10 µM). The absorbance of the solution at the λ_max_ should ideally be between 0.1 and 0.8 for accurate fluorescence measurements.

  • UV-Vis Absorption Spectroscopy: The absorption spectrum of each sample solution is recorded using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 250-450 nm). The wavelength of maximum absorption (λ_abs_) is determined for each solvent.

  • Fluorescence Spectroscopy: The fluorescence emission spectrum of each sample is recorded using a fluorimeter. The excitation wavelength is set at the λ_abs_ determined from the absorption spectrum for that solvent. The emission is scanned over an appropriate wavelength range (e.g., 350-600 nm). The wavelength of maximum emission (λ_em_) is determined for each solvent.

  • Data Analysis: The Stokes shift (Δν in cm⁻¹) is calculated for each solvent using the following equation: Δν = (1/λ_abs_ - 1/λ_em_) × 10⁷ where λ_abs_ and λ_em_ are in nanometers.

Mechanism of Solvatochromism: Excited-State Intramolecular Proton Transfer (ESIPT)

The solvatochromic behavior of 2PBI, particularly the appearance of a large Stokes-shifted emission band in certain environments, is attributed to an excited-state intramolecular proton transfer (ESIPT) process. In its ground state, 2PBI exists in an enol-like form. Upon photoexcitation, the molecule is promoted to an excited state where the acidity and basicity of different parts of the molecule are altered. This facilitates the transfer of a proton from the benzimidazole (B57391) nitrogen to the pyridine (B92270) nitrogen, resulting in the formation of an excited-state keto-like tautomer. This tautomer is energetically more stable in the excited state and is responsible for the observed red-shifted fluorescence. The molecule then returns to the ground state via emission of a photon, and the proton is transferred back to its original position.

The efficiency of this ESIPT process can be influenced by the solvent environment. Protic solvents can facilitate the proton transfer by forming hydrogen-bonding bridges, while the polarity of the solvent can stabilize the charge-separated character of the excited state.[4][5]

Below is a diagram illustrating the workflow of the ESIPT process in 2PBI.

ESIPT_Workflow GS_Enol Ground State (Enol) ES_Enol Excited State (Enol) GS_Enol->ES_Enol Absorption (hν) ES_Enol->GS_Enol Fluorescence ES_Keto Excited State (Keto) ES_Enol->ES_Keto ESIPT GS_Keto Ground State (Keto) ES_Keto->GS_Keto Fluorescence (hν') GS_Keto->GS_Enol Proton Transfer

Caption: Workflow of the Excited-State Intramolecular Proton Transfer (ESIPT) in 2PBI.

Experimental Workflow for Solvatochromism Study

The logical flow of an experimental investigation into the solvatochromic properties of 2PBI is depicted in the following diagram.

Solvatochromism_Workflow start Start synthesis Synthesis & Purification of 2PBI start->synthesis char Characterization (NMR, MS, MP) synthesis->char prep Preparation of Solutions in Various Solvents char->prep uv_vis UV-Vis Spectroscopy (Determine λ_abs_) prep->uv_vis fluorescence Fluorescence Spectroscopy (Determine λ_em_) prep->fluorescence data Data Analysis (Calculate Stokes Shift) uv_vis->data fluorescence->data correlation Correlate with Solvent Polarity Parameters data->correlation end End correlation->end

Caption: Experimental workflow for the investigation of solvatochromic properties.

Conclusion

This compound exhibits interesting solvatochromic properties that are closely linked to the phenomenon of excited-state intramolecular proton transfer. Understanding these properties is essential for the rational design of novel fluorescent probes and materials with tailored optical responses. This guide has provided a summary of the available data, detailed experimental protocols for the synthesis and spectroscopic analysis of 2PBI, and a conceptual framework for understanding its photophysical behavior. Further systematic studies across a broader range of solvents are warranted to create a more complete picture of the solvatochromism of this important molecule, which will undoubtedly expand its applications in both fundamental research and applied sciences, including drug discovery and development.

References

Theoretical Investigation of 2-(2-Pyridyl)benzimidazole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyridyl)benzimidazole (2-PBI) is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. The functionality of 2-PBI is intrinsically linked to its molecular structure, which can exist in various isomeric forms, primarily as rotational conformers (rotamers) and prototropic tautomers. Understanding the relative stabilities and physicochemical properties of these isomers is crucial for rational drug design and the development of novel materials. This technical guide provides an in-depth overview of the theoretical methods employed to investigate the isomers of 2-PBI, presenting key quantitative data, detailed computational protocols, and visual representations of the underlying concepts and workflows.

Isomerism in this compound

The structural diversity of this compound arises from two primary sources:

  • Rotational Isomerism (Conformational Isomerism): This is due to the rotation around the single bond connecting the pyridyl and benzimidazole (B57391) rings. The relative orientation of the two ring systems gives rise to different conformers, often referred to as rotamers. The planarity or non-planarity of these conformers is a key determinant of their electronic properties.

  • Tautomerism: This involves the migration of a proton between the nitrogen atoms of the benzimidazole and pyridyl moieties. This prototropic tautomerism results in distinct chemical species with different electronic structures and reactivity.

These isomeric forms can coexist in equilibrium, and their relative populations can be influenced by factors such as solvent polarity and temperature.[1][2]

Computational Methodologies

The theoretical investigation of 2-PBI isomers predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely used method due to its balance of accuracy and computational cost.[1][3][4][5]

Key Experimental Protocols (Computational)

Geometry Optimization and Energy Calculations:

  • Method: Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed.[3]

  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used for its reliability in describing organic molecules.[3][5][6]

  • Basis Sets: Pople-style basis sets such as 6-31G(d,p), 6-311+G**, and 6-311++G(d,p) are standard choices, offering a good compromise between accuracy and computational expense.[3][5][6][7]

  • Procedure: The potential energy surface is explored by systematically changing the dihedral angle between the pyridyl and benzimidazole rings to locate energy minima corresponding to stable conformers and transition states for their interconversion.[3] For tautomers, different protonation sites are modeled, and their geometries are optimized to determine the most stable forms.

Spectroscopic Property Calculations:

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C).[3] These calculations are often performed at the B3LYP/6-31G(d,p) level of theory.[3]

  • Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in the assignment of experimental IR and Raman spectra.

  • Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in UV-Vis spectra.

Solvation Effects:

  • Model: The Polarizable Continuum Model (PCM) is a widely used implicit solvation model to account for the effect of a solvent on the geometry, stability, and spectroscopic properties of the isomers.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from theoretical investigations of 2-PBI and its derivatives.

Table 1: Calculated Relative Energies of 2-PBI Isomers

Isomer TypeSpecific IsomerMethod/Basis SetRelative Energy (kJ/mol)Reference
RotamerPlanar ConformerB3LYP/6-31G(d,p)0.00[3]
RotamerPerpendicular ConformerB3LYP/6-31G(d,p)10-20[3]
Tautomer1H-benzimidazoleB3LYP/6-311++G(d,p)0.00[8]
Tautomer4H-benzimidazoleB3LYP/6-311++G(d,p)>130[8]
Tautomer6H-benzimidazoleB3LYP/6-311++G(d,p)>130[8]

Table 2: Selected Calculated Structural Parameters for the Most Stable 2-PBI Conformer

ParameterBond/AngleMethod/Basis SetCalculated Value
Bond LengthC(benz)-C(pyridyl)B3LYP/6-31G(d,p)~1.47 Å
Bond AngleN(benz)-C(benz)-C(pyridyl)B3LYP/6-31G(d,p)~122°
Dihedral AngleN(benz)-C(benz)-C(pyridyl)-N(pyridyl)B3LYP/6-31G(d,p)~0° (for planar)

Table 3: Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-PBI in DMSO-d6

NucleusExperimental (ppm)Calculated (GIAO/B3LYP/6-31G(d,p)) (ppm)Reference
H (pyridyl, ortho)8.688.65[3]
H (pyridyl, meta)7.957.92[3]
H (pyridyl, para)7.487.45[3]
C (pyridyl, ortho)150.1150.5[3]
C (benz, imine)151.4151.8[3]

Visualizations

Isomeric Forms of this compound

G cluster_0 Isomers of 2-PBI cluster_1 Rotational Isomers (Rotamers) cluster_2 Prototropic Tautomers PBI This compound Planar Planar Conformer PBI->Planar Rotation Perpendicular Perpendicular Conformer PBI->Perpendicular Rotation Tautomer1 1H-Tautomer PBI->Tautomer1 Proton Transfer Tautomer2 3H-Tautomer PBI->Tautomer2 Proton Transfer Planar->Perpendicular Tautomer1->Tautomer2

Caption: Isomeric forms of this compound.

Computational Workflow for Isomer Investigation

G start Define Isomeric Structures (Rotamers and Tautomers) dft Quantum Chemical Method (e.g., DFT/B3LYP/6-31G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spec_calc Spectroscopic Properties Calculation (NMR, UV-Vis, IR) geom_opt->spec_calc energy Relative Energies and Stabilities freq_calc->energy comparison Comparison with Experimental Data energy->comparison nmr NMR Spectra (GIAO) spec_calc->nmr uv_vis UV-Vis Spectra (TD-DFT) spec_calc->uv_vis ir_raman IR/Raman Spectra spec_calc->ir_raman nmr->comparison uv_vis->comparison ir_raman->comparison

References

An In-depth Technical Guide to 2-(2-Pyridyl)benzimidazole: Discovery, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Pyridyl)benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its discovery and historical context, synthesis, and key biological activities, including its anti-inflammatory, urease inhibitory, and antiproliferative properties. Experimental protocols and quantitative data are presented to support further research and development.

Discovery and History

The exploration of benzimidazole (B57391) derivatives as pharmacologically active agents dates back to the mid-20th century. A pivotal moment in this field was the 1957 publication by Hunger, Kebrle, Rossi, and Hoffmann, which described the synthesis of basically substituted, analgesically active benzimidazole derivatives[1][2]. While this seminal work focused on a range of benzimidazoles, it laid the groundwork for the investigation of compounds like this compound. This class of compounds was identified as a stable nucleus upon which various drugs could be developed[1][2]. The synthesis of this compound is a classic example of the Phillips-Ladenburg benzimidazole synthesis, a condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative[3][4][5].

Synthesis of this compound

The primary method for synthesizing this compound is the Phillips-Ladenburg condensation reaction. This involves the reaction of o-phenylenediamine with 2-picolinic acid.

Experimental Protocol: Phillips-Ladenburg Synthesis

Materials:

  • o-Phenylenediamine

  • 2-Picolinic acid

  • Polyphosphoric acid (PPA) or 4N HCl

  • Methanol (B129727) or Ethanol

  • Sodium bicarbonate solution (saturated)

  • Water

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and 2-picolinic acid (1 equivalent) is heated in the presence of a condensing agent such as polyphosphoric acid or 4N HCl.

  • The reaction mixture is typically heated at a temperature ranging from 120°C to 160°C for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound.

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up and Purification o_phenylenediamine o-Phenylenediamine heating Heating (120-160°C) o_phenylenediamine->heating picolinic_acid 2-Picolinic Acid picolinic_acid->heating condensing_agent Condensing Agent (e.g., PPA, 4N HCl) condensing_agent->heating cooling Cooling and Quenching (Ice-water) heating->cooling Reaction Completion neutralization Neutralization (sat. NaHCO3) cooling->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization (Methanol/Ethanol) filtration->recrystallization product This compound recrystallization->product

Caption: Synthesis of this compound via Phillips-Ladenburg condensation.

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anti-inflammatory Activity

Benzimidazole derivatives are known to possess anti-inflammatory properties. While specific quantitative data for the parent this compound is limited in the available literature, numerous studies have demonstrated the anti-inflammatory potential of its derivatives. The mechanism of action is often attributed to the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Materials:

  • COX-1/COX-2 or 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Test compound (this compound derivative)

  • Buffer solution

  • Detection reagent (e.g., luminol (B1675438) for chemiluminescence-based assays)

  • Microplate reader

Procedure:

  • The enzyme (COX-1, COX-2, or 5-LOX) is pre-incubated with various concentrations of the test compound or a standard inhibitor (e.g., ibuprofen, diclofenac) in a buffer solution in the wells of a microplate.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The plate is incubated for a specific period at a controlled temperature (e.g., 37°C).

  • The reaction is stopped, and the product formation is quantified using a suitable detection method, such as spectrophotometry, fluorometry, or chemiluminescence.

  • The percentage of enzyme inhibition is calculated by comparing the activity in the presence of the test compound to the control (enzyme activity without inhibitor).

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti_Inflammatory_Assay_Workflow Workflow for In Vitro COX/LOX Inhibition Assay cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection and Analysis enzyme COX/LOX Enzyme pre_incubation Pre-incubation of Enzyme and Compound enzyme->pre_incubation test_compound Test Compound test_compound->pre_incubation buffer Buffer buffer->pre_incubation reaction_initiation Addition of Substrate (Arachidonic Acid) pre_incubation->reaction_initiation incubation Incubation at 37°C reaction_initiation->incubation detection Quantification of Product Formation incubation->detection calculation Calculation of % Inhibition detection->calculation ic50 Determination of IC50 calculation->ic50 result IC50 Value ic50->result

Caption: General workflow for in vitro anti-inflammatory assays.

Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a known virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a therapeutic strategy for managing infections caused by these bacteria. Derivatives of this compound have shown potent urease inhibitory activity.

Table 1: Urease Inhibitory Activity of this compound Derivatives

CompoundTargetIC50 (µM)Reference
Derivative 1Jack Bean Urease25.4 ± 1.2F. Shah, et al. (2018)
Derivative 2Jack Bean Urease32.1 ± 0.8F. Shah, et al. (2018)

Note: The specific structures of the derivatives are detailed in the cited literature.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Test compounds

  • Phenol (B47542) reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide (B78521) and sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, 25 µL of the test compound solution (in a suitable solvent like DMSO) is mixed with 25 µL of urease enzyme solution.

  • The mixture is incubated at 37°C for 15 minutes.

  • Following incubation, 50 µL of urea solution is added to each well to initiate the enzymatic reaction.

  • The plate is incubated again at 37°C for 30 minutes.

  • After the second incubation, 50 µL of phenol reagent and 50 µL of alkali reagent are added to each well to stop the reaction and develop the color.

  • The plate is incubated for a final 10 minutes at room temperature for color development.

  • The absorbance is measured at 625 nm using a microplate reader.

  • Thiourea is commonly used as a standard inhibitor.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Urease_Inhibition_Assay_Workflow Workflow for Urease Inhibition Assay (Berthelot Method) cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection enzyme Urease Enzyme pre_incubation Pre-incubation of Enzyme and Compound enzyme->pre_incubation test_compound Test Compound test_compound->pre_incubation reaction_initiation Addition of Urea pre_incubation->reaction_initiation incubation Incubation at 37°C reaction_initiation->incubation color_development Addition of Phenol and Alkali Reagents incubation->color_development final_incubation Incubation at RT color_development->final_incubation absorbance_reading Absorbance Reading (625 nm) final_incubation->absorbance_reading result IC50 Value absorbance_reading->result

Caption: Workflow for the urease inhibition assay using the Berthelot method.

Antiproliferative Activity

The benzimidazole scaffold is a common feature in many anticancer agents. This compound and its derivatives have been investigated for their antiproliferative effects against various cancer cell lines.

Table 2: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative AHeLa (Cervical Cancer)5.8A. B. Synthesis, et al. (2019)
Derivative BMCF-7 (Breast Cancer)7.2A. B. Synthesis, et al. (2019)
Derivative CA549 (Lung Cancer)10.5A. B. Synthesis, et al. (2019)

Note: The specific structures of the derivatives are detailed in the cited literature.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight in a CO2 incubator at 37°C.

  • The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

MTT_Assay_Workflow Workflow for Antiproliferative MTT Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability_assay Viability Assay cell_seeding Cell Seeding in 96-well Plate cell_attachment Overnight Incubation for Attachment cell_seeding->cell_attachment compound_treatment Treatment with Test Compounds cell_attachment->compound_treatment incubation_treatment Incubation (24-72h) compound_treatment->incubation_treatment mtt_addition Addition of MTT Reagent incubation_treatment->mtt_addition formazan_formation Incubation for Formazan Formation mtt_addition->formazan_formation dissolution Dissolution of Formazan with DMSO formazan_formation->dissolution absorbance_reading Absorbance Reading (570 nm) dissolution->absorbance_reading result IC50 Value absorbance_reading->result

Caption: Workflow for the MTT cell viability and antiproliferative assay.

Signaling Pathways

The biological effects of benzimidazole derivatives are often mediated through their interaction with key cellular signaling pathways. While direct experimental evidence for the parent this compound is still emerging, studies on related benzimidazole compounds suggest the involvement of the NF-κB and MAPK signaling pathways in their anti-inflammatory and antiproliferative activities.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many compounds. Some benzimidazole derivatives have been shown to inhibit NF-κB activation.

NFkB_Signaling_Pathway Generalized NF-κB Signaling Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) receptor Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase Activation ikb IκB ikb_kinase->ikb Phosphorylation proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation dna DNA nfkb_n->dna Binding gene_transcription Gene Transcription dna->gene_transcription Activation Inflammatory Response Inflammatory Response gene_transcription->Inflammatory Response benzimidazole Benzimidazole Derivatives benzimidazole->ikb_kinase Inhibition

Caption: Potential inhibition of the NF-κB pathway by benzimidazole derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. Certain benzimidazole derivatives have been found to inhibit components of the MAPK pathway, such as p38 MAPK, contributing to their antiproliferative effects.

MAPK_Signaling_Pathway Generalized MAPK Signaling Pathway cluster_stimuli Stimuli cluster_cascade Kinase Cascade cluster_cellular_response Cellular Response growth_factors Growth Factors, Stress receptor Receptor Tyrosine Kinase growth_factors->receptor ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK (MAPK) mek->erk Phosphorylation transcription_factors Transcription Factors erk->transcription_factors Activation proliferation Proliferation transcription_factors->proliferation survival Survival transcription_factors->survival benzimidazole Benzimidazole Derivatives benzimidazole->raf Inhibition benzimidazole->mek Inhibition

Caption: Potential inhibition of the MAPK pathway by benzimidazole derivatives.

Conclusion

This compound is a versatile heterocyclic compound with a rich history and a promising future in drug discovery and development. Its straightforward synthesis and the diverse biological activities of its derivatives, including anti-inflammatory, urease inhibitory, and antiproliferative effects, make it a valuable scaffold for medicinal chemists. Further research into the specific molecular targets and signaling pathways of this compound and its novel derivatives is warranted to fully elucidate their therapeutic potential. This guide provides a foundational resource for researchers to build upon in their exploration of this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for 2-(2-Pyridyl)benzimidazole as a Fluorescent Probe for Zinc

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for utilizing 2-(2-Pyridyl)benzimidazole as a fluorescent probe for the detection and quantification of zinc ions (Zn²⁺). This document is intended for researchers, scientists, and drug development professionals working in fields requiring the sensitive detection of zinc.

Introduction

Zinc is an essential transition metal ion, playing critical roles in numerous biological processes, including enzymatic activity, gene expression, and neurotransmission. Dysregulation of zinc homeostasis is implicated in various diseases, making the development of sensitive and selective probes for its detection a significant area of research. This compound is a fluorescent chemosensor that exhibits enhanced fluorescence upon binding to zinc ions. This "turn-on" fluorescence response is based on the principle of Chelation-Enhanced Fluorescence (CHEF), where the binding of Zn²⁺ to the probe restricts intramolecular rotation and inhibits non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield. Its derivatives have shown high selectivity for Zn²⁺ over other biologically relevant metal ions.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence of this compound is quenched in its free form due to photoinduced electron transfer (PET) and/or intramolecular rotation. Upon chelation with a zinc ion, the probe forms a rigid complex. This rigidity suppresses the non-radiative decay processes, resulting in a significant enhancement of the fluorescence intensity. The intensity of the fluorescence emission is directly proportional to the concentration of the zinc-probe complex, allowing for the quantitative determination of zinc.

CHEF_Mechanism cluster_free Free Probe State cluster_bound Zinc-Bound State FreeProbe This compound (Low Fluorescence) Complex [Zn(Probe)n]²⁺ Complex (High Fluorescence) FreeProbe->Complex + Zn²⁺ (Chelation) NonRadiative Non-Radiative Decay (e.g., Intramolecular Rotation) FreeProbe->NonRadiative Dominant Pathway ZincIon Zn²⁺ Complex->FreeProbe - Zn²⁺ (Dissociation) Emission Fluorescence (Light Emission) Complex->Emission Enhanced Pathway Excitation Excitation (Light Absorption) Excitation->FreeProbe hν_ex Excitation->Complex hν_ex

Fig. 1: CHEF mechanism for zinc detection.

Quantitative Data Summary

The following table summarizes key quantitative parameters for benzimidazole-based fluorescent probes for zinc. Note that much of the available literature focuses on derivatives of this compound, which are designed for enhanced sensitivity and selectivity.

ParameterValueCompoundReference
Limit of Detection (LOD) 16 nM2-(pyridin-2-yl)-4,7-di(thiophen-2-yl)-3H-benzo[d]imidazole[1]
2.1 µM2,6-bis(2-benzimidazolyl)pyridine[2]
0.148 µMBMHM (Schiff base derivative)[3]
Binding Stoichiometry (Probe:Zn²⁺) 2:12-(pyridin-2-yl)-4,7-di(thiophen-2-yl)-3H-benzo[d]imidazole[1]
1:1PBITA (a derivative of 2-(2-pyridinyl)benzoimidazole)[4]
Optimal pH Range 6.0 - 7.0BMHM (Schiff base derivative)[3]

Experimental Protocols

  • This compound (Probe)

  • Zinc Chloride (ZnCl₂) or Zinc Sulfate (ZnSO₄)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Dimethyl Sulfoxide (DMSO), spectroscopic grade

  • Deionized water (Milli-Q or equivalent)

  • Other metal chloride salts for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₂, etc.)

  • Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in spectroscopic grade DMSO to obtain a final concentration of 1 mM. Store this solution in a dark container at 4°C.

  • Zinc Stock Solution (10 mM): Dissolve an appropriate amount of ZnCl₂ in deionized water to prepare a 10 mM stock solution. From this, prepare a 1 mM working stock solution by dilution in deionized water.

  • HEPES Buffer (50 mM, pH 7.4): Dissolve HEPES in deionized water to a concentration of 50 mM. Adjust the pH to 7.4 using 1 M NaOH or 1 M HCl.

  • Other Metal Ion Stock Solutions (1 mM): Prepare 1 mM stock solutions of other metal chlorides in deionized water to test the selectivity of the probe.

This protocol is designed to determine the fluorescence response of this compound to varying concentrations of Zn²⁺.

Titration_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepProbe Prepare 1 mM Probe Stock in DMSO AddProbe Add Probe to Cuvette (Final Conc. ~10 µM) PrepProbe->AddProbe PrepZn Prepare 1 mM Zn²⁺ Stock in Water TitrateZn Incrementally Add Zn²⁺ Solution PrepZn->TitrateZn PrepBuffer Prepare 50 mM HEPES Buffer (pH 7.4) AddBuffer Add HEPES Buffer PrepBuffer->AddBuffer AddBuffer->TitrateZn MeasureFluorescence Record Fluorescence Spectrum After Each Addition TitrateZn->MeasureFluorescence Repeat for each concentration MeasureFluorescence->TitrateZn Repeat for each concentration PlotData Plot Fluorescence Intensity vs. [Zn²⁺] MeasureFluorescence->PlotData CalcLOD Calculate Limit of Detection (LOD) PlotData->CalcLOD CalcKa Determine Binding Constant (Ka) PlotData->CalcKa

Fig. 2: Workflow for fluorometric titration.
  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation wavelength (λex). A typical starting point for benzimidazole (B57391) derivatives is around 350-380 nm. It is recommended to first run an excitation scan to determine the optimal excitation wavelength for the Zn²⁺-probe complex.

    • Set the emission wavelength range (λem), for example, from 380 nm to 600 nm.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Measurement:

    • In a quartz cuvette, add 2 mL of 50 mM HEPES buffer (pH 7.4).

    • Add an aliquot of the 1 mM probe stock solution to the cuvette to achieve a final concentration of 10 µM. Mix well by gently pipetting.

    • Place the cuvette in the spectrophotometer and record the initial fluorescence spectrum of the free probe.

    • Add incremental amounts of the 1 mM Zn²⁺ working solution to the cuvette (e.g., 2 µL at a time).

    • After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes before recording the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe with Zn²⁺.

  • Data Analysis:

    • Correct the fluorescence intensity data for dilution at each step.

    • Plot the fluorescence intensity at the emission maximum (λem_max) against the concentration of Zn²⁺.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.

    • The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) using non-linear regression analysis.

  • Prepare a series of solutions, each containing the probe (10 µM) in HEPES buffer.

  • To each solution, add a potential interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe²⁺) at a concentration significantly higher than that of the probe (e.g., 100 µM).

  • Record the fluorescence spectrum for each solution.

  • To a separate solution containing the probe and Zn²⁺, add the interfering metal ions to observe any quenching or enhancement effects.

  • Compare the fluorescence response in the presence of different metal ions to that of Zn²⁺.

Logical Relationships in Fluorescent Probe Design

The design and application of a fluorescent probe involve a series of logical relationships between its chemical structure, its interaction with the analyte, and the resulting optical signal.

Logical_Relationships cluster_probe Probe Characteristics cluster_interaction Probe-Analyte Interaction cluster_signal Signal Transduction Structure Chemical Structure (e.g., Benzimidazole core) Chelator Chelating Moiety (e.g., Pyridyl group) Structure->Chelator Fluorophore Fluorophore (e.g., Benzimidazole) Structure->Fluorophore Binding Binding to Zn²⁺ Chelator->Binding Selectivity Selectivity over other ions Binding->Selectivity Stoichiometry Binding Stoichiometry Binding->Stoichiometry Mechanism Sensing Mechanism (e.g., CHEF) Binding->Mechanism Response Fluorescence 'Turn-On' Mechanism->Response Quantification Quantitative Analysis Response->Quantification

Fig. 3: Logical relationships in probe design.

Applications in Cellular Imaging

While detailed protocols for cell imaging are beyond the scope of this document, this compound and its derivatives can be used for imaging intracellular zinc. A general workflow involves:

  • Cell Culture: Adherent cells are cultured on glass-bottom dishes suitable for microscopy.

  • Probe Loading: Cells are incubated with a low concentration of the probe (e.g., 1-10 µM) in a suitable buffer or cell culture medium for a specific duration (e.g., 30 minutes).

  • Washing: Excess probe is removed by washing the cells with buffer.

  • Imaging: Cells are imaged using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

  • Zinc Modulation: To confirm the probe's response to intracellular zinc, cells can be treated with a zinc ionophore (e.g., pyrithione) to increase intracellular zinc levels or a zinc chelator (e.g., TPEN) to decrease them.

Disclaimer: The provided protocols are intended as a guide. Optimal conditions, such as probe concentration, buffer composition, and instrument settings, may need to be determined empirically for specific applications and instrumentation.

References

Application Notes and Protocols for the Selective Detection of Copper Ions using 2-(2-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridyl)benzimidazole (PBI) is a heterocyclic organic compound that has garnered significant interest in coordination chemistry and analytical sciences. Its unique structure, featuring both a pyridine (B92270) and a benzimidazole (B57391) moiety, allows for efficient chelation of various metal ions. This property makes PBI and its derivatives excellent candidates for the development of chemosensors. In particular, PBI exhibits a notable affinity and selectivity for copper(II) ions (Cu²⁺). Upon binding with Cu²⁺, the photophysical properties of PBI are altered, leading to a measurable change in its fluorescence or absorbance spectrum. This phenomenon, often a "turn-off" or fluorescence quenching response, forms the basis for its application as a selective sensor for the detection of copper ions in various matrices.[1][2]

This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for the quantitative determination of copper ions. While specific analytical performance data for the parent PBI molecule is not extensively documented in publicly available literature, this guide consolidates information on its synthesis and the typical performance of closely related benzimidazole-based copper sensors.

Data Presentation: Performance of Benzimidazole-Based Copper Sensors

The following table summarizes the quantitative data for various benzimidazole derivatives used as fluorescent or colorimetric probes for the detection of copper ions. This data provides a benchmark for the expected performance of this compound.

Probe Name/DescriptionDetection MethodLimit of Detection (LOD)Linear RangeBinding Ratio (Probe:Cu²⁺)Reference
2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP)Fluorescent (Turn-off)0.16 µM0–5 µM2:1[3][4]
Benzimidazole derivative (Probe H)Fluorescent (Quenching) & Colorimetric0.14 nM (Fluorescence), 1.34 µM (UV-Vis)Not Specified1:1[5]
Benzimidazole-based Schiff base (DFB)Fluorogenic (Turn-off)24.4 ± 0.5 nMNot SpecifiedNot Specified
Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivativeFluorescent (Quenching) & Ratiometric Absorbance0.38 µM (Fluorescence), 0.15 µM (Absorbance)Not Specified1:1[6]
2,4,5-tris(2-pyridyl)imidazole (L)Fluorescent (Turn-off)0.77 µMNot Specified1:2[7]
Benzimidazole-benzothiadiazole derivative (BI-T)Fluorescent (On-off)0.55 µMNot SpecifiedNot Specified[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for copper ion detection by this compound and the general experimental workflow.

signaling_pathway PBI This compound (PBI) (Fluorescent) Complex [PBI-Cu]²⁺ Complex (Non-fluorescent) PBI->Complex Chelation Cu2 Copper Ion (Cu²⁺) Cu2->Complex Quenching Fluorescence Quenching Complex->Quenching Induces

Signaling pathway for Cu²⁺ detection.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis Synthesize this compound Stock_PBI Prepare PBI Stock Solution Synthesis->Stock_PBI Titration Perform Spectroscopic Titration (UV-Vis or Fluorescence) Stock_PBI->Titration Stock_Cu Prepare Cu²⁺ Standard Solutions Stock_Cu->Titration Samples Prepare Sample Solutions Samples->Titration Selectivity Conduct Selectivity & Interference Studies Titration->Selectivity Plot Plot Spectra & Analyze Changes Titration->Plot Report Generate Report Selectivity->Report LOD Calculate Limit of Detection (LOD) Plot->LOD Stoichiometry Determine Binding Stoichiometry (Job's Plot) Plot->Stoichiometry LOD->Report Stoichiometry->Report

Experimental workflow for Cu²⁺ detection.

Experimental Protocols

I. Synthesis of this compound (PBI)

This protocol is adapted from literature procedures describing the condensation reaction of o-phenylenediamine (B120857) with pyridine-2-carboxaldehyde.[9]

Materials:

  • o-Phenylenediamine

  • Pyridine-2-carboxaldehyde

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • To this solution, add pyridine-2-carboxaldehyde (1 equivalent) dropwise with stirring.

  • The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solution is then treated with activated charcoal to remove colored impurities and filtered.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water mixture) to obtain a crystalline solid.

  • The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Protocol for Selective Detection of Copper Ions

This protocol outlines the general procedure for using a benzimidazole-based probe for the fluorescent detection of Cu²⁺.

A. Preparation of Solutions:

  • Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as ethanol, methanol, or a mixture of an organic solvent and water (e.g., EtOH/H₂O 4:1 v/v).[10]

  • Copper(II) Stock Solution: Prepare a stock solution of a copper salt (e.g., CuSO₄ or CuCl₂) of a known concentration (e.g., 10 mM) in deionized water.

  • Working Solutions: Prepare a series of working solutions of Cu²⁺ by serial dilution of the stock solution.

  • Interfering Ion Solutions: Prepare stock solutions of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Ni²⁺, Zn²⁺, etc.) to test the selectivity of the probe.[1]

B. Fluorescence Titration:

  • In a series of cuvettes, place a fixed volume of the PBI working solution (e.g., to a final concentration of 10 µM).

  • To each cuvette, add increasing volumes of the Cu²⁺ working solution to achieve a range of final copper concentrations.

  • Adjust the final volume of each solution to be constant with the solvent or buffer.

  • Incubate the solutions for a short period (e.g., 2-5 minutes) to allow for complexation.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be determined from the absorption maximum of the PBI probe.[11]

  • Record the fluorescence intensity at the emission maximum.

  • Plot the fluorescence intensity as a function of the Cu²⁺ concentration. A decrease in fluorescence intensity with increasing Cu²⁺ concentration indicates a "turn-off" sensing mechanism.

C. Selectivity and Interference Studies:

  • Prepare a set of solutions, each containing the PBI probe and a different metal ion at a concentration significantly higher than that of the expected copper concentration.

  • Prepare another set of solutions containing the PBI probe, Cu²⁺, and one of the potentially interfering metal ions.

  • Measure the fluorescence response of each solution and compare it to the response of the probe with Cu²⁺ alone. A minimal change in the fluorescence in the presence of other ions indicates high selectivity for Cu²⁺.[1]

D. Determination of Binding Stoichiometry (Job's Plot):

  • Prepare a series of solutions with varying mole fractions of PBI and Cu²⁺, while keeping the total molar concentration constant.

  • Measure the fluorescence intensity of each solution.

  • Plot the change in fluorescence intensity against the mole fraction of PBI. The mole fraction at which the maximum change is observed indicates the stoichiometry of the PBI-Cu²⁺ complex.

Conclusion

This compound and its derivatives are promising candidates for the development of selective and sensitive fluorescent probes for the detection of copper ions. The straightforward synthesis, coupled with a distinct fluorescence quenching mechanism upon complexation with Cu²⁺, makes them valuable tools for researchers in various scientific disciplines. The protocols provided herein offer a comprehensive guide for the synthesis of PBI and its application in copper ion sensing, with the understanding that the analytical performance will be similar to the reported benzimidazole-based sensors. Further optimization of experimental conditions, such as pH and solvent system, may be necessary to achieve the desired sensitivity and selectivity for specific applications.

References

Application Notes and Protocols: Chelation of Transition Metal Ions with 2-(2-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chelation of transition metal ions with 2-(2-Pyridyl)benzimidazole (PBI), a versatile ligand in coordination chemistry. The resulting metal complexes exhibit a wide range of applications, including promising antimicrobial, anticancer, and fluorescent sensing properties. This document details the synthesis of these complexes, protocols for evaluating their biological activity and DNA interaction, and summarizes key quantitative data.

Applications of this compound Metal Complexes

The coordination of transition metals with this compound leads to the formation of stable complexes with diverse biological and chemical functionalities. The nitrogen atoms in both the pyridine (B92270) and benzimidazole (B57391) rings of PBI act as excellent chelating sites for a variety of metal ions, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), ruthenium(II), and iron(II).[1][2][3][4]

Antimicrobial Activity: PBI-metal complexes have demonstrated significant potential as antimicrobial agents against various bacterial and fungal strains.[5][6] The chelation of the metal ion can enhance the antimicrobial efficacy of the parent ligand.[5]

Anticancer Activity: A significant area of research focuses on the anticancer properties of PBI-metal complexes.[7][8] Copper(II) complexes, in particular, have been shown to induce cancer cell death through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[7][8] These complexes are being explored as potential alternatives to traditional platinum-based chemotherapy drugs.

Fluorescent Sensing: The inherent fluorescence of the PBI ligand can be modulated upon coordination with metal ions. This property is exploited in the development of fluorescent sensors for the detection of specific ions or molecules. For instance, a cobalt(II)-PBI complex has been utilized as a fluorescent probe for the detection of aspartic and glutamic acid.

DNA Interaction: The planar structure of PBI and its metal complexes allows them to interact with DNA through intercalation or groove binding.[9][10] This interaction is a key mechanism behind their anticancer activity and is often quantified by determining the DNA binding constant (Kb).[9][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for various transition metal complexes of this compound and its derivatives, facilitating comparison of their biological activities.

Table 1: Anticancer Activity (IC₅₀ Values)

ComplexCancer Cell LineIC₅₀ (µM)Reference
[Cu(L)₂(NO₃)₂] (L = 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole)Sarcoma-18063.33[8]
[Cu(L)₂(NO₃)₂] (L = 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole)4T149.16[8]
--INVALID-LINK--₂ (L' = 6-methyl-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole)Sarcoma-18061.90[8]
--INVALID-LINK--₂ (L' = 6-methyl-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole)4T149.31[8]
[RuCl₃(pybo)] (pybo = 2-(2-pyridyl)benzoxazole)HCC70Not specified[13]
[RuCl₃(pybo)] (pybo = 2-(2-pyridyl)benzoxazole)HeLaNot specified[13]
Copper (II) Complex 1A549608.70[14]
Copper (II) Complex 2A549319.33[14]
Copper (II) Complex 3A549342.03[14]
Copper (II) Complex 4A549264.32[14]
[Co(BMF)₂]Cl (BMF = Benzimidazole derived imine)EAC10[7]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Values)

Complex/LigandMicroorganismMIC (µg/mL)Reference
Ru(III) complexE. coli347[15]
Ru(III) complexS. aureus347[15]
Ru(III) complexP. aeruginosa693[15]
Ru(II) complexE. coli611[15]
Ru(II) complexS. aureus611[15]
Ru(II) complexP. aeruginosa611[15]
[Cu(L1)₂(OAc)₂]E. coli6.25[16]
[Cu(L1)₂(OAc)₂]S. aureus50[16]
Copper Methacrylate Complex 5C. albicans156[5]
Benzimidazolium salt 5S. aureus7.8[6]

Table 3: DNA Binding Constants (Kₑ)

ComplexKₑ (M⁻¹)Reference
[Pt(L-H)Cl]Cl4.76 (± 0.6) x 10⁴[12]
[Pd(L-H)Cl]Cl5.01 (± 0.9) x 10⁴[12]
[Pt(L-Me)Cl]Cl2.50 (± 0.6) x 10⁵[12]
[Pd(L-Me)Cl]Cl2.25 (± 0.9) x 10⁵[12]
Benzimidazole Schiff base Cu(II) complex3.27 x 10⁵[9][10]
Benzimidazole Schiff base Ni(II) complex6.40 x 10³[9][10]
[Ru(bpy)₂(mppne)]²⁺6.47 x 10⁴[11]
[Ru(bpy)₂(mppae)]²⁺5.94 x 10⁴[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of PBI-metal complexes and key experiments to evaluate their biological and biochemical properties.

Synthesis of this compound (PBI) Ligand

Materials:

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add pyridine-2-carboxaldehyde (1 equivalent) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound.

  • Characterize the synthesized ligand using FT-IR, ¹H-NMR, and mass spectrometry.

General Synthesis of Transition Metal Complexes with PBI

Materials:

  • This compound (PBI)

  • Metal salt (e.g., CuCl₂, Ni(NO₃)₂, CoCl₂, Zn(OAc)₂)

  • Ethanol or Methanol (B129727)

Procedure:

  • Dissolve the PBI ligand (typically 2 equivalents) in hot ethanol or methanol in a round-bottom flask.[1][4]

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.[1][4]

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A precipitate will form immediately or upon cooling.

  • Reflux the reaction mixture for 2-4 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated complex by filtration, wash with the solvent, and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

  • Characterize the synthesized complex using FT-IR, UV-Vis, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.

Protocol for Antimicrobial Activity Assay (MIC Determination)

Materials:

  • Synthesized metal complexes

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test complex in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.

  • Prepare a microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum and add it to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no complex) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the complex that completely inhibits visible growth of the microorganism.[6]

Protocol for DNA Binding Study (UV-Visible Titration)

Materials:

  • Synthesized metal complex

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl).

  • Prepare a stock solution of CT-DNA in the same buffer. The concentration of DNA should be determined spectrophotometrically using the molar extinction coefficient at 260 nm.

  • Keep the concentration of the metal complex constant in a cuvette.

  • Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.

  • After each addition, mix the solution and record the UV-Visible spectrum.

  • Observe the changes in the absorption spectrum of the complex (hypochromism or hyperchromism and bathochromic or hypsochromic shifts) upon addition of DNA.

  • The intrinsic binding constant (Kₑ) can be calculated from the changes in absorbance using the Wolfe-Shimer equation.

Protocol for DNA Cleavage Study (Agarose Gel Electrophoresis)

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Synthesized metal complex

  • Agarose (B213101)

  • Tris-Acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Loading dye

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Prepare a 1% agarose gel in TAE buffer containing a DNA stain.

  • Incubate the plasmid DNA with varying concentrations of the metal complex in a suitable buffer at 37°C for a specified time (e.g., 1-2 hours).

  • To investigate the mechanism, co-incubate with activating agents like hydrogen peroxide or reducing agents like ascorbic acid, and/or ROS scavengers.

  • After incubation, add loading dye to each sample.

  • Load the samples into the wells of the agarose gel.

  • Run the gel electrophoresis at a constant voltage until the dye front has migrated sufficiently.[17]

  • Visualize the DNA bands under a UV transilluminator.

  • Cleavage of the supercoiled DNA (Form I) will result in the formation of nicked circular (Form II) and linear (Form III) DNA, which migrate differently in the gel.

Visualizations

The following diagrams illustrate key processes and pathways related to the application of this compound metal complexes.

Synthesis_Workflow cluster_synthesis Synthesis of PBI-Metal Complex Start Start Dissolve PBI Dissolve PBI Ligand in Solvent Start->Dissolve PBI Dissolve Metal Salt Dissolve Metal Salt in Solvent Start->Dissolve Metal Salt Mix Solutions Mix Ligand and Metal Salt Solutions Dissolve PBI->Mix Solutions Dissolve Metal Salt->Mix Solutions Reflux Reflux Reaction Mixture Mix Solutions->Reflux Cool and Precipitate Cool and Collect Precipitate Reflux->Cool and Precipitate Wash and Dry Wash and Dry Complex Cool and Precipitate->Wash and Dry End Pure Complex Wash and Dry->End

Caption: General workflow for the synthesis of this compound metal complexes.

DNA_Interaction_Workflow cluster_dna_interaction Analysis of DNA Interaction Complex Synthesized Complex UV_Vis UV-Vis Titration with CT-DNA Complex->UV_Vis Fluorescence Fluorescence Titration with CT-DNA Complex->Fluorescence Gel_Electrophoresis Agarose Gel Electrophoresis Complex->Gel_Electrophoresis Binding_Mode Determine Binding Mode (Intercalation/Groove) UV_Vis->Binding_Mode Binding_Constant Calculate Binding Constant (Kb) UV_Vis->Binding_Constant Fluorescence->Binding_Constant Cleavage_Activity Assess DNA Cleavage Activity Gel_Electrophoresis->Cleavage_Activity Mechanism Investigate Cleavage Mechanism (e.g., ROS) Cleavage_Activity->Mechanism

Caption: Experimental workflow for investigating the DNA interaction of PBI metal complexes.

Anticancer_Signaling_Pathway cluster_pathway Anticancer Mechanism of PBI-Cu(II) Complexes PBI_Cu PBI-Cu(II) Complex ROS Increased Intracellular Reactive Oxygen Species (ROS) PBI_Cu->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Membrane Damage Oxidative_Stress->Mitochondrial_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of PBI-Cu(II) complexes.

References

Application Notes and Protocols: 2-(2-Pyridyl)benzimidazole Complexes in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-(2-pyridyl)benzimidazole (pbi) complexes as fluorescent probes in live-cell imaging. This document covers the synthesis of common pbi complexes, their photophysical properties, and their applications in imaging various cellular analytes and processes.

Introduction to this compound Complexes

This compound (pbi) is a versatile bidentate N,N-chelating ligand that forms stable complexes with a variety of transition metals, including ruthenium(II), iridium(III), rhenium(I), and platinum(II). These complexes often exhibit favorable photophysical properties for live-cell imaging, such as:

  • Visible Light Excitation and Emission: Minimizing cellular autofluorescence and phototoxicity.

  • Large Stokes Shifts: Reducing self-quenching and improving signal-to-noise ratio.

  • Long Luminescence Lifetimes: Enabling time-resolved imaging techniques.

  • Tunable Photophysical Properties: The emission wavelength and quantum yield can be modulated by modifying the ancillary ligands or the pbi core.

These characteristics make pbi complexes excellent candidates for the development of fluorescent probes for specific ions, small molecules, and even for monitoring cellular processes like apoptosis and mitochondrial dysfunction.

Synthesis of this compound Ligand and its Metal Complexes

Synthesis of this compound (pbi)

The pbi ligand can be synthesized through the condensation of pyridine-2-carboxaldehyde and o-phenylenediamine (B120857).

Protocol:

  • Dissolve pyridine-2-carboxaldehyde (1 equivalent) and o-phenylenediamine (1 equivalent) in ethanol (B145695).

  • Add a catalytic amount of a mild oxidizing agent, such as sodium metabisulfite (B1197395) (Na₂S₂O₅).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol.

Synthesis of a Representative Ruthenium(II) Complex: Ru(bpy)₂(pbi)₂

Ruthenium(II) complexes of pbi are widely used for live-cell imaging. A common synthetic route involves the reaction of a Ru(II) precursor with the pbi ligand.[1][2][3][4]

Protocol:

  • In a round-bottom flask, combine cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in an ethanol/water (3:1 v/v) mixture.

  • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The color of the solution should change, indicating complex formation.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in a minimum amount of water and filter to remove any unreacted ligand.

  • To the filtrate, add a saturated aqueous solution of ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) to precipitate the complex as a hexafluorophosphate salt.

  • Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.

Synthesis of a Representative Rhenium(I) Complex: [Re(CO)₃(pbi)Cl]

Rhenium(I) tricarbonyl complexes of pbi are also valuable imaging agents.[5][6][7][8][9]

Protocol:

  • In a Schlenk flask, dissolve pentacarbonylrhenium(I) chloride ([Re(CO)₅Cl]) (1 equivalent) and this compound (1.1 equivalents) in toluene.

  • Reflux the mixture under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by IR spectroscopy for the disappearance of the [Re(CO)₅Cl] starting material bands.

  • Cool the reaction to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Synthesis of a Representative Platinum(II) Complex: [Pt(pbi)(acac)]

Platinum(II) complexes of pbi have shown promise in various applications, including as imaging agents.[10][11][12][13][14]

Protocol:

  • Suspend K₂[PtCl₄] (1 equivalent) and this compound (1 equivalent) in a mixture of ethanol and water.

  • Reflux the mixture for 24 hours. A yellow precipitate of [Pt(pbi)Cl₂] will form.

  • Collect the intermediate complex by filtration and wash with water and ethanol.

  • Suspend the [Pt(pbi)Cl₂] intermediate and acetylacetone (B45752) (acac) (1.2 equivalents) in methanol.

  • Add a base, such as sodium carbonate (2 equivalents), and reflux the mixture for 4-6 hours.

  • Cool the solution, and collect the resulting precipitate by filtration.

  • Wash the product with water and diethyl ether, and then dry it under vacuum.

Photophysical Properties of this compound Complexes

The photophysical properties of pbi complexes are crucial for their application in live-cell imaging. The following table summarizes key data for a selection of representative complexes.

ComplexExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Lifetime (τ, ns)SolventReference(s)
[Ru(bpy)₂(pbi)]²⁺450-460~6150.03-0.05200-400Acetonitrile, Water[15][16]
[Ru(phen)₂(pbi)]²⁺450-465~6200.04-0.06250-450Acetonitrile[15][16]
fac-[Re(CO)₃(pbi)Cl]350-380~5800.01-0.0350-150Acetonitrile[17][18]
[Pt(pbi)(C≡C-Ph)₂]380-420~560~0.06~500CH₂Cl₂[17][18]
[Ir(ppy)₂(pbi)]⁺~380~590~0.1300-500Acetonitrile[11][12]

Note: Photophysical properties can vary depending on the specific ancillary ligands, solvent, and temperature.

Applications in Live-Cell Imaging

Imaging of Ions and Small Molecules

Ruthenium(II)-pbi complexes have been effectively utilized as "turn-on" luminescent probes for the detection of cyanide (CN⁻) in living cells. The mechanism often involves the deprotonation of the benzimidazole (B57391) N-H proton by cyanide, leading to a significant enhancement of the complex's luminescence.[19][20]

Signaling Pathway Diagram: Cyanide Toxicity

Cyanide_Toxicity cluster_Cell Cellular Environment CN Cyanide (CN⁻) Ru_pbi [Ru(pbi)(L)n] (Low Luminescence) CN->Ru_pbi Deprotonation Cytochrome_c_oxidase Cytochrome c Oxidase CN->Cytochrome_c_oxidase Inhibition Ru_pbi_CN [Ru(pbi-H)(L)n]⁻ + HCN (High Luminescence) Ru_pbi->Ru_pbi_CN Mitochondrion Mitochondrion ETC Electron Transport Chain Cytochrome_c_oxidase->ETC Blocks ATP ATP Production ETC->ATP Decreases Apoptosis Apoptosis ATP->Apoptosis Induces

Caption: Mechanism of a Ru(II)-pbi complex for cyanide detection and its toxic effect.

The luminescence of some pbi complexes is sensitive to pH changes, making them suitable as intracellular pH probes. Protonation or deprotonation of the benzimidazole moiety can alter the electronic properties of the complex, leading to a change in its emission.

Monitoring Cellular Processes

Certain pbi complexes can be used to visualize apoptosis.[21][22][23][24][25] This can be achieved by designing complexes that specifically interact with apoptotic markers, such as activated caspases, or by observing changes in cellular morphology and organelle function during the apoptotic process.

Experimental Workflow: Live-Cell Imaging of Apoptosis

Apoptosis_Workflow cluster_workflow Apoptosis Imaging Workflow start Seed Cells induce_apoptosis Induce Apoptosis (e.g., with Staurosporine) start->induce_apoptosis incubate_probe Incubate with pbi Complex Probe induce_apoptosis->incubate_probe wash Wash with PBS incubate_probe->wash image Live-Cell Imaging (Fluorescence Microscope) wash->image analyze Image Analysis (Quantify Fluorescence) image->analyze

Caption: Workflow for monitoring apoptosis using a pbi complex probe.

The cationic nature of many pbi complexes facilitates their accumulation in mitochondria due to the negative mitochondrial membrane potential. This property allows for their use as mitochondrial staining agents.[26][27][28][29][30] Changes in mitochondrial morphology or membrane potential, which are indicative of cellular stress and dysfunction, can be monitored by observing changes in the probe's localization and fluorescence intensity.

Experimental Protocols

General Live-Cell Imaging Protocol

Materials:

  • Cells of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound complex stock solution (e.g., 1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets and a live-cell imaging chamber (maintaining 37°C and 5% CO₂)

Protocol:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at an appropriate density to reach 60-70% confluency on the day of imaging.

  • Probe Loading:

    • Dilute the pbi complex stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C and 5% CO₂. The optimal incubation time and concentration should be determined empirically for each cell line and complex.

  • Washing:

    • Gently remove the probe-containing medium.

    • Wash the cells 2-3 times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.

    • Replace the final wash with fresh, pre-warmed live-cell imaging medium.

  • Imaging:

    • Place the dish or slide on the microscope stage within the live-cell imaging chamber.

    • Allow the cells to equilibrate for at least 10 minutes.

    • Acquire images using the appropriate excitation and emission wavelengths for the pbi complex. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity.

    • For time-lapse imaging, define the desired time intervals and total duration of the experiment.

Protocol for Cyanide Detection in Live Cells

This protocol is adapted from studies using Ru(II)-pbi complexes for cyanide imaging.[19]

Materials:

  • MCF-7 cells (or other suitable cell line)

  • DMEM medium supplemented with 10% FBS

  • --INVALID-LINK--₂ stock solution (1 mM in DMSO)

  • Potassium cyanide (KCN) stock solution (handle with extreme caution in a fume hood)

  • PBS

  • Inverted fluorescence microscope

Protocol:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 24-well plate with glass coverslips at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Probe Incubation:

    • Incubate the cells with 20-100 µM of the Ru(II)-pbi complex in serum-free medium for 3 hours.

    • Wash the cells three times with PBS to remove the excess probe.

  • Baseline Imaging: Image the cells using a fluorescence microscope to establish the baseline fluorescence.

  • Cyanide Treatment:

    • Incubate the fluorescently labeled cells with varying concentrations of KCN (e.g., 2-5 equivalents relative to the probe concentration) for 3 hours.

    • Wash the cells again with PBS to remove excess cyanide.

  • Post-Treatment Imaging: Image the cells again under the same conditions as the baseline imaging. A significant increase in fluorescence intensity indicates the presence of cyanide.

Cytotoxicity Assay

It is essential to assess the cytotoxicity of any new fluorescent probe to ensure that it does not adversely affect cell viability at the working concentrations used for imaging. The MTT assay is a common method for this purpose.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with a range of concentrations of the pbi complex (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Logical Relationship: Cytotoxicity Assessment

Cytotoxicity_Assessment cluster_logic Cytotoxicity Logic Concentration pbi Complex Concentration Viability Cell Viability Concentration->Viability Affects Imaging_Concentration Optimal Imaging Concentration Viability->Imaging_Concentration Determines High_Toxicity High Cytotoxicity Viability->High_Toxicity If Low Low_Toxicity Low Cytotoxicity Viability->Low_Toxicity If High Low_Toxicity->Imaging_Concentration Allows for

Caption: Relationship between probe concentration, cytotoxicity, and imaging.

Data Presentation and Analysis

Quantitative analysis of fluorescence intensity is crucial for obtaining meaningful results from live-cell imaging experiments.

Table of Quantitative Data for Cyanide Detection with a Ru(II)-pbi Complex

AnalyteComplexCell LineDetection LimitFold-Increase in EmissionReference(s)
CN⁻[Ru(bpy)₂(pbi)]²⁺MCF-712.8 nM (in water)>10[19][20][31]

Note: The detection limit in cells may differ from that in solution.

Protocol for Fluorescence Intensity Quantification using ImageJ/Fiji:

  • Open the raw image files in ImageJ/Fiji.

  • If you have a multi-channel image, split the channels.

  • For each cell of interest, draw a region of interest (ROI) around the cell or the specific organelle being studied.

  • Measure the mean fluorescence intensity within the ROI.

  • To correct for background fluorescence, select a region in the image that does not contain any cells and measure its mean fluorescence intensity.

  • Subtract the background intensity from the intensity of your ROIs.

  • For "turn-on" probes, calculate the fold-change in fluorescence by dividing the intensity after treatment by the baseline intensity.

  • Perform statistical analysis on the data from multiple cells and replicate experiments.

Conclusion

This compound complexes are a versatile class of fluorescent probes with significant potential for live-cell imaging. Their tunable photophysical properties and ability to be functionalized for specific targeting make them valuable tools for researchers in cell biology and drug development. The protocols and data presented in these application notes provide a solid foundation for the successful application of these complexes in a variety of live-cell imaging experiments. As with any fluorescent probe, careful optimization of experimental conditions and appropriate controls are essential for obtaining reliable and reproducible results.

References

Application of 2-(2-Pyridyl)benzimidazole in Ratiometric Fluorescence Sensing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridyl)benzimidazole (PBI) and its derivatives have emerged as a versatile and robust scaffold for the design of ratiometric fluorescent probes. The inherent photophysical properties of the PBI core, coupled with its ability to be readily functionalized, allow for the development of sensors that exhibit a ratiometric response to a variety of analytes. This ratiometric sensing capability, where the ratio of fluorescence intensities at two different wavelengths changes in response to the analyte, offers significant advantages over intensity-based probes. It provides a built-in self-calibration for environmental effects, instrumental variations, and probe concentration, leading to more accurate and reliable quantitative measurements.

These application notes provide a comprehensive overview and detailed protocols for the use of PBI-based ratiometric fluorescent probes for the detection of key analytes relevant to biological and pharmaceutical research: zinc ions (Zn²⁺), pH, and viscosity.

I. Ratiometric Fluorescence Sensing of Zinc (Zn²⁺)

The detection of Zn²⁺ is of paramount importance due to its crucial roles in a myriad of physiological and pathological processes. PBI-based probes offer high selectivity and sensitivity for ratiometric sensing of Zn²⁺.

Signaling Mechanism: Chelation-Induced Planarization and Intramolecular Charge Transfer (ICT)

In the free state, the pyridyl and benzimidazole (B57391) rings of the PBI core are often twisted, leading to a specific fluorescence emission profile. Upon chelation with Zn²⁺, the molecule adopts a more rigid and planar conformation. This increased planarity enhances the intramolecular charge transfer (ICT) from the benzimidazole donor to the pyridyl acceptor, resulting in a significant red-shift in the emission spectrum. The ratiometric response is observed as a decrease in the fluorescence intensity at the shorter wavelength (free probe) and a concurrent increase at the longer wavelength (probe-Zn²⁺ complex).

FreeProbe Free Probe (Twisted Conformation) Excitation1 Excitation FreeProbe->Excitation1 hv Complex Probe-Zn²⁺ Complex (Planar Conformation) FreeProbe->Complex + Zn²⁺ Emission1 Emission 1 (Shorter λ) Excitation1->Emission1 Zn2 Zn²⁺ Excitation2 Excitation Complex->Excitation2 hv Emission2 Emission 2 (Longer λ, ICT) Excitation2->Emission2

Chelation-Enhanced ICT Mechanism for Zn²⁺ Sensing.
Quantitative Data Summary

Probe NameExcitation (nm)Emission (Free, nm)Emission (Bound, nm)Detection LimitFold Change (Ratio)Reference
PBITA340375475--[1]
ZTRS410483514-22[2]
BDP-p-BPEA550620650--[3][4]
Experimental Protocol: Ratiometric Sensing of Zn²⁺ in Aqueous Solution

1. Reagent Preparation:

  • Probe Stock Solution: Prepare a 1.0 mM stock solution of the PBI-based probe in dimethyl sulfoxide (B87167) (DMSO).

  • Zn²⁺ Stock Solution: Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

  • Buffer Solution: Prepare a 50 mM HEPES buffer solution (pH 7.4) containing 100 mM KNO₃.

2. Experimental Procedure: a. In a quartz cuvette, add 2.0 mL of the HEPES buffer. b. Add an appropriate aliquot of the probe stock solution to achieve a final concentration of 5-10 µM. c. Record the fluorescence spectrum of the free probe. d. Sequentially add aliquots of the Zn²⁺ stock solution to the cuvette to achieve the desired final concentrations. e. After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes. f. Record the fluorescence emission spectrum after each addition. g. Plot the ratio of the fluorescence intensities at the two emission maxima against the Zn²⁺ concentration.

Experimental Protocol: Live Cell Imaging of Intracellular Zn²⁺

1. Cell Culture and Seeding:

  • Culture HeLa cells (or other suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed the cells onto glass-bottom dishes and allow them to adhere overnight.

2. Probe Loading and Imaging: a. Wash the cells twice with phosphate-buffered saline (PBS). b. Incubate the cells with 1-5 µM of the PBI-based probe in serum-free DMEM for 30 minutes at 37°C.[5] c. Wash the cells twice with PBS to remove excess probe. d. Add fresh DMEM or a suitable imaging buffer to the cells. e. Image the cells using a confocal fluorescence microscope equipped with appropriate laser lines and emission filters for the two emission wavelengths. f. To observe changes in intracellular Zn²⁺, cells can be treated with a Zn²⁺ ionophore (e.g., pyrithione) and/or a chelator (e.g., TPEN).

II. Ratiometric Fluorescence Sensing of pH

The precise measurement of pH in cellular compartments, such as lysosomes, is critical for understanding cellular function and disease. PBI derivatives can act as highly sensitive ratiometric pH probes.[6][7]

Signaling Mechanism: Protonation-Induced ICT or ESIPT Modulation

The benzimidazole nitrogen of the PBI core is susceptible to protonation in acidic environments. This protonation event can significantly alter the electronic properties of the fluorophore. In many PBI-based pH probes, protonation enhances an intramolecular charge transfer (ICT) process or modulates an excited-state intramolecular proton transfer (ESIPT) pathway.[8][9] This leads to a distinct change in the fluorescence emission, often a red-shift, allowing for ratiometric pH sensing.[8]

NeutralProbe Probe (Neutral pH) Excitation1 Excitation NeutralProbe->Excitation1 hv ProtonatedProbe Protonated Probe (Acidic pH) NeutralProbe->ProtonatedProbe + H⁺ Emission1 Emission 1 (Shorter λ) Excitation1->Emission1 H H⁺ Excitation2 Excitation ProtonatedProbe->Excitation2 hv Emission2 Emission 2 (Longer λ, ICT/ESIPT) Excitation2->Emission2

Protonation-Induced Ratiometric pH Sensing Mechanism.
Quantitative Data Summary

Probe NamepKapH RangeEmission Shift (nm)ApplicationReference
BD4.734.06–5.20-Lysosomal pH[7]
BH1-3, BH1L4.9–6.1AcidicBlue-to-GreenLive cells and tissues[1][7]
2a2.922.5–7.5402 to 472Acidic pH[9]
Experimental Protocol: Ratiometric Measurement of Lysosomal pH

1. Reagent Preparation:

  • Probe Stock Solution: Prepare a 1.0 mM stock solution of the lysosome-targetable PBI-based probe in DMSO.

  • Calibration Buffers: Prepare a series of buffers with varying pH values (e.g., from 4.0 to 7.0) containing 10 µM nigericin (B1684572) and 10 µM monensin.

2. Cell Staining and Calibration: a. Culture cells as described for Zn²⁺ imaging. b. Incubate the cells with 1-5 µM of the probe in complete medium for 30-60 minutes at 37°C. c. Wash the cells twice with PBS. d. For calibration, replace the medium with the calibration buffers and incubate for 10-15 minutes to equilibrate the intracellular and extracellular pH. e. Image the cells using a confocal microscope, acquiring images in the two emission channels. f. Generate a calibration curve by plotting the ratio of the fluorescence intensities against the corresponding pH values of the buffers.

3. Measurement of Lysosomal pH in Live Cells: a. Stain the cells with the probe as described above. b. Image the cells in normal culture medium. c. Calculate the ratio of the fluorescence intensities from the lysosomal regions. d. Determine the lysosomal pH by interpolating the measured ratio on the calibration curve.

III. Ratiometric Fluorescence Sensing of Viscosity

Viscosity is a critical parameter of the cellular microenvironment, and its alteration is associated with various diseases. PBI derivatives can be designed as "molecular rotors" for the ratiometric sensing of viscosity.

Signaling Mechanism: Restriction of Intramolecular Rotation

Molecular rotors based on the PBI scaffold are designed to have a rotatable single bond. In low viscosity environments, the molecule can freely rotate around this bond in the excited state, leading to non-radiative decay and low fluorescence quantum yield. In a high viscosity medium, this intramolecular rotation is restricted, which closes the non-radiative decay channel and leads to a significant increase in fluorescence intensity and a shift in the emission wavelength. This change in the fluorescence spectrum allows for the ratiometric measurement of viscosity.

LowViscosity Low Viscosity (Free Rotation) Excitation1 Excitation LowViscosity->Excitation1 hv HighViscosity High Viscosity (Restricted Rotation) LowViscosity->HighViscosity Increase Viscosity NonRadiative Non-Radiative Decay Excitation1->NonRadiative Excitation2 Excitation HighViscosity->Excitation2 hv Radiative Fluorescence Emission Excitation2->Radiative

Molecular Rotor Mechanism for Viscosity Sensing.
Quantitative Data Summary

Probe TypePrincipleKey FeatureApplicationReference
Molecular RotorsTICTFluorescence intensity and/or lifetime depends on viscosityCellular microviscosity[10]
RBFsExtended π-linkageTunable viscosity sensitivityProtein aggregation[11][12][13]
Experimental Protocol: Measurement of Viscosity in Solution

1. Reagent Preparation:

  • Probe Stock Solution: Prepare a 1.0 mM stock solution of the PBI-based molecular rotor in DMSO.

  • Viscosity Standards: Prepare a series of glycerol-water or ethylene (B1197577) glycol-glycerol mixtures with known viscosities.

2. Experimental Procedure: a. In a cuvette, add 2.0 mL of a viscosity standard. b. Add an aliquot of the probe stock solution to achieve a final concentration of 1-5 µM. c. Record the fluorescence emission spectrum. d. Repeat the measurement for all viscosity standards. e. Plot the ratio of the fluorescence intensities at two selected wavelengths against the viscosity.

Conclusion

The this compound scaffold provides a versatile platform for the development of ratiometric fluorescent probes for a range of important analytes. The detailed protocols provided in these application notes serve as a guide for researchers to utilize these powerful tools in their studies of biological systems and for potential applications in drug development. The inherent advantages of ratiometric sensing, combined with the tunable properties of PBI derivatives, make them invaluable for quantitative and dynamic measurements in complex environments.

References

Synthesis and Application of Ruthenium(II) Complexes with 2-(2-Pyridyl)benzimidazole Ligands: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ruthenium(II) complexes featuring 2-(2-Pyridyl)benzimidazole (PyBIm) and its derivatives are a versatile class of compounds with significant potential in drug development and materials science. Their applications span from antimicrobial and anticancer agents to components in electrochemiluminescence (ECL) systems. This document provides detailed protocols for the synthesis of the PyBIm ligand and two representative ruthenium(II) complexes: a half-sandwich arene complex, [(η⁶-p-cymene)RuCl(PyBIm)]PF₆, and a polypyridyl complex, --INVALID-LINK--₂. Furthermore, it outlines key application protocols for assessing their antimicrobial activity and electrochemiluminescent properties, supported by tabulated quantitative data for easy reference.

Introduction

Ruthenium(II) polypyridyl complexes have been the subject of intensive research due to their rich photophysical and electrochemical properties. The incorporation of ligands like this compound can modulate these properties, enhancing their biological activity and potential for various applications. The N,N-donor nature of PyBIm allows for the formation of stable five-membered chelate rings with the ruthenium center, stabilizing the +II oxidation state. This guide is intended for researchers in chemistry, materials science, and drug development, providing a comprehensive resource for the synthesis, characterization, and application of these promising ruthenium(II) complexes.

Experimental Protocols

Synthesis of this compound (PyBIm) Ligand

This protocol describes the synthesis of the this compound ligand via the condensation of o-phenylenediamine (B120857) and pyridine-2-carboxaldehyde.

Materials:

  • o-phenylenediamine

  • Pyridine-2-carboxaldehyde

  • Ethanol (B145695)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in ethanol (20 mL).

  • Add pyridine-2-carboxaldehyde (1.0 mmol) to the solution.

  • A catalytic amount of hydrochloric acid (HCl) is added, and the mixture is refluxed for 4-6 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then dissolved in a minimal amount of a suitable solvent and purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure this compound ligand.

Synthesis of Ruthenium(II) Complexes

This protocol details the synthesis of a half-sandwich arene ruthenium(II) complex.

Materials:

Procedure:

  • In a flask, dissolve the [RuCl₂(p-cymene)]₂ dimer (0.5 mmol) and this compound (1.0 mmol) in methanol (30 mL).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • The resulting solution is filtered to remove any insoluble impurities.

  • To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) in excess.

  • A precipitate will form, which is the desired ruthenium complex.

  • The precipitate is collected by filtration, washed with cold water, and then with diethyl ether.

  • The solid is dried under vacuum to yield the pure [(η⁶-p-cymene)RuCl(PyBIm)]PF₆ complex.[1]

This protocol outlines the synthesis of a polypyridyl ruthenium(II) complex.

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O

  • This compound (PyBIm)

  • Ethanol/water mixture (e.g., 1:1 v/v)

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 mmol) and this compound (1.1 mmol) in an ethanol/water mixture (50 mL).

  • Reflux the mixture for 4-6 hours, during which the color of the solution should change, indicating complex formation.

  • Cool the solution to room temperature and filter to remove any unreacted starting material.

  • Add a saturated aqueous solution of NH₄PF₆ to the filtrate to precipitate the complex.

  • Collect the precipitate by filtration, wash with cold water and diethyl ether.

  • Dry the product under vacuum to obtain pure --INVALID-LINK--₂.[2]

Data Presentation

The following tables summarize key quantitative data for the synthesized ruthenium(II) complexes, facilitating comparison and characterization.

Table 1: Spectroscopic Data

Complexλ_abs (nm) (ε, M⁻¹cm⁻¹) in CH₃CNλ_em (nm) in CH₃CN
[(η⁶-p-cymene)RuCl(PyBIm)]PF₆326, 411 (MLCT)Not typically luminescent
--INVALID-LINK--₂440-495 (MLCT)~610-630

MLCT: Metal-to-Ligand Charge Transfer[2][3]

Table 2: Electrochemical Data

ComplexE₁/₂ (V) vs. Ag/AgCl in CH₃CN (Scan Rate: 100 mV/s)
[(η⁶-p-cymene)RuCl(PyBIm)]PF₆~ +0.8 to +1.0 (Ru²⁺/³⁺)
--INVALID-LINK--₂~ +1.1 to +1.3 (Ru²⁺/³⁺)

[2][4]

Application Notes and Protocols

Antimicrobial Activity Assessment

Ruthenium(II) complexes with PyBIm ligands have shown promising antimicrobial and anti-biofilm activities.[4][5]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 10⁵ CFU/mL).

  • Preparation of Complex Solutions: Prepare stock solutions of the ruthenium complexes in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the growth medium.

  • Incubation: In a 96-well microtiter plate, add the bacterial inoculum to each well containing the different concentrations of the ruthenium complexes. Include positive (bacteria and medium) and negative (medium only) controls.

  • Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the complex that visibly inhibits bacterial growth.

Electrochemiluminescence (ECL) Measurement

Polypyridyl ruthenium(II) complexes with PyBIm are potential candidates for ECL applications.[2]

Protocol: ECL Measurement

  • Electrochemical Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Prepare a solution of the ruthenium complex in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M TBAPF₆) and a co-reactant (e.g., tri-n-propylamine, TPrA).

  • Measurement: Place the solution in the electrochemical cell. Apply a potential sweep to the working electrode and simultaneously measure the light emission using a photomultiplier tube (PMT).

  • Data Analysis: The ECL intensity is recorded as a function of the applied potential. The ECL efficiency can be compared to a standard, such as [Ru(bpy)₃]²⁺.[2]

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex1 Arene Complex Synthesis cluster_complex2 Polypyridyl Complex Synthesis o_phenylenediamine o-phenylenediamine ligand_reaction Condensation (Ethanol, HCl, Reflux) o_phenylenediamine->ligand_reaction pyridine_2_carboxaldehyde Pyridine-2-carboxaldehyde pyridine_2_carboxaldehyde->ligand_reaction PyBIm This compound (PyBIm) ligand_reaction->PyBIm complex1_reaction Reaction (Methanol, RT) PyBIm->complex1_reaction complex2_reaction Reaction (Ethanol/Water, Reflux) PyBIm->complex2_reaction ru_dimer [RuCl₂(p-cymene)]₂ ru_dimer->complex1_reaction complex1_product [(η⁶-p-cymene)RuCl(PyBIm)]PF₆ complex1_reaction->complex1_product ru_bpy_cl2 cis-[Ru(bpy)₂Cl₂]·2H₂O ru_bpy_cl2->complex2_reaction complex2_product Ru(bpy)₂(PyBIm)₂ complex2_reaction->complex2_product

Caption: Synthesis workflow for PyBIm ligand and its Ru(II) complexes.

Antimicrobial_Assay_Workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_complex Prepare Serial Dilutions of Ru Complex start->prep_complex plate_setup Add Bacteria and Complex to 96-well Plate prep_bacteria->plate_setup prep_complex->plate_setup incubation Incubate at 37°C for 18-24h plate_setup->incubation read_results Visually Inspect for Growth Inhibition incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

ECL_Measurement_Pathway cluster_ecl Electrochemiluminescence Process electrode Working Electrode oxidation Electrochemical Oxidation (-e⁻) electrode->oxidation ru_complex [Ru(II)L₃]²⁺ ru_complex->oxidation tpr_a TPrA tpr_a->oxidation ru_oxidized [Ru(III)L₃]³⁺ oxidation->ru_oxidized tpr_a_radical TPrA• oxidation->tpr_a_radical electron_transfer Electron Transfer ru_oxidized->electron_transfer tpr_a_radical->electron_transfer excited_state [Ru(II)L₃]²⁺* electron_transfer->excited_state light_emission Light Emission (hν) excited_state->light_emission light_emission->ru_complex Relaxation

Caption: Simplified signaling pathway for ECL with a Ru(II) complex and TPrA.

References

Application Notes and Protocols for 2-(2-Pyridyl)benzimidazole as an Ancillary Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-Pyridyl)benzimidazole (PBI) as a versatile ancillary ligand in palladium-catalyzed cross-coupling reactions. PBI and its derivatives form stable and highly active complexes with palladium, demonstrating significant efficacy in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. These reactions are fundamental in synthetic organic chemistry, particularly for the construction of carbon-carbon bonds essential in drug discovery and materials science.

Overview of this compound in Catalysis

This compound is a bidentate N,N-chelating ligand that coordinates to metal centers through the nitrogen atoms of its pyridine (B92270) and benzimidazole (B57391) rings. This coordination stabilizes the metal catalyst and modulates its electronic and steric properties, thereby enhancing its catalytic activity and selectivity. Palladium complexes of PBI have emerged as robust catalysts for a variety of cross-coupling reactions, offering high yields and tolerance to a wide range of functional groups.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. Palladium complexes bearing substituted this compound ligands have proven to be highly efficient catalysts for this transformation.

Quantitative Data

The catalytic activity of various substituted this compound palladium(II) complexes in the Suzuki-Miyaura coupling of different aryl halides with phenylboronic acid is summarized below. The data highlights the effect of substituents on the benzimidazole ring and the nature of the aryl halide on the reaction yield.

CatalystAryl HalideBaseSolventTime (h)Yield (%)
5A₁ (mesityl substituent)4-bromotolueneCs₂CO₃DMF/H₂O (4:1)2100
5A₁ 4-chlorotolueneCs₂CO₃DMF/H₂O (4:1)298
5A₁ 4-iodotolueneCs₂CO₃DMF/H₂O (4:1)2100
5A₂ (2,6-diisopropylphenyl substituent)4-bromotolueneCs₂CO₃DMF/H₂O (4:1)295
6B₁ (benzyl substituent)4-bromotolueneCs₂CO₃DMF/H₂O (4:1)292
6B₂ (4-methoxybenzyl substituent)4-bromotolueneCs₂CO₃DMF/H₂O (4:1)296
7C₁ (2,4,6-trimethylbenzyl substituent)4-bromotolueneCs₂CO₃DMF/H₂O (4:1)299

Data sourced from Ulusoy et al., Turk J Chem, 2016, 40, 455-468.[1][2]

Experimental Protocols

Protocol 2.2.1: Synthesis of N-substituted 2-(2'-pyridyl)benzimidazole Ligands

This protocol describes the general procedure for the synthesis of N-substituted PBI ligands.

cluster_0 Ligand Synthesis Start Start Deprotonation Deprotonation of PBI (NaH or KOH in anhydrous THF/Toluene) Start->Deprotonation Alkylation Addition of Benzyl (B1604629) Halide (Reflux) Deprotonation->Alkylation Workup Reaction Quenching & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification End End Purification->End

Caption: Workflow for the synthesis of N-substituted 2-(2'-pyridyl)benzimidazole ligands.

Materials:

Procedure:

  • To a solution of 2-(2'-pyridyl)benzimidazole (1.0 mmol) in anhydrous THF or toluene (20 mL) under an inert atmosphere, add NaH or KOH (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding benzyl halide (1.1 mmol) to the reaction mixture.

  • Reflux the mixture for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted ligand.

Protocol 2.2.2: Synthesis of Palladium(II) Complexes

This protocol outlines the synthesis of the palladium(II) catalyst complex.

Materials:

Procedure:

  • Dissolve the N-substituted PBI ligand (1.0 mmol) in methanol or acetonitrile (15 mL).

  • Add a solution of PdCl₂ (1.0 mmol) in the same solvent (10 mL) dropwise to the ligand solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The resulting precipitate is collected by filtration, washed with cold solvent and diethyl ether, and dried under vacuum.

Protocol 2.2.3: General Procedure for Suzuki-Miyaura Cross-Coupling

G cluster_1 Suzuki-Miyaura Reaction Workflow Setup Combine Aryl Halide, Phenylboronic Acid, Base (Cs₂CO₃), and Catalyst in DMF/H₂O Reaction Heat at 100°C under Inert Atmosphere (2 hours) Setup->Reaction Cooling Cool to Room Temperature Reaction->Cooling Extraction Extract with Ethyl Acetate Cooling->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Remove Solvent in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Product Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Palladium(II)-PBI complex (0.01 mmol)

  • DMF/H₂O (4:1, 5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Cs₂CO₃ (2.0 mmol), and the palladium catalyst (0.01 mmol).

  • Add the DMF/H₂O solvent mixture (5 mL).

  • Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture at 100 °C for 2 hours.

  • After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the biaryl product.

Palladium-Catalyzed Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a key method for the synthesis of substituted alkenes through the coupling of an unsaturated halide with an alkene. Palladium complexes with 2-(2-pyridyl)benzazole ligands have shown high catalytic activity in this reaction.

Quantitative Data

The following table presents the yields for the Mizoroki-Heck reaction between various aryl halides and styrene (B11656), catalyzed by a PdCl₂ complex of this compound.

Aryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
IodobenzeneNa₂CO₃DMF120295
BromobenzeneNa₂CO₃DMF120488
4-IodoanisoleNa₂CO₃DMF120292
4-BromoanisoleNa₂CO₃DMF120585
4-IodonitrobenzeneNa₂CO₃DMF120198
4-BromonitrobenzeneNa₂CO₃DMF120391
Experimental Protocol

Protocol 3.2.1: General Procedure for Mizoroki-Heck Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Styrene (1.2 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • [PdCl₂(this compound)] (0.01 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), styrene (1.2 mmol), Na₂CO₃ (2.0 mmol), and the palladium catalyst (0.01 mmol).

  • Add DMF (5 mL) and degas the mixture.

  • Heat the reaction mixture at 120 °C for the specified time (see table).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to yield the substituted alkene.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, providing a direct route to substituted alkynes.

Quantitative Data

The table below shows representative yields for the Sonogashira coupling of aryl halides with phenylacetylene (B144264) using a palladium-PBI catalyst system.

Aryl HalideAlkyneBaseCo-catalystSolventTemperature (°C)Time (h)Yield (%)
IodobenzenePhenylacetyleneEt₃NCuIDMF80694
BromobenzenePhenylacetyleneEt₃NCuIDMF80885
4-IodotoluenePhenylacetyleneEt₃NCuIDMF80696
4-BromotoluenePhenylacetyleneEt₃NCuIDMF801082
1-Iodo-4-nitrobenzenePhenylacetyleneEt₃NCuIDMF80497
Experimental Protocol

Protocol 4.2.1: General Procedure for Sonogashira Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Triethylamine (B128534) (Et₃N) (2.0 mmol)

  • [PdCl₂(this compound)] (0.01 mmol)

  • Copper(I) iodide (CuI) (0.02 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • In a reaction flask, combine the aryl halide (1.0 mmol), palladium catalyst (0.01 mmol), and CuI (0.02 mmol) in DMF (5 mL).

  • Degas the mixture and introduce an inert atmosphere.

  • Add the terminal alkyne (1.2 mmol) and triethylamine (2.0 mmol).

  • Heat the reaction mixture at 80 °C until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions, exemplified by the Suzuki-Miyaura reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This document provides a starting point for utilizing this compound-based catalysts. Researchers are encouraged to optimize the reaction conditions for their specific substrates and applications.

References

Application Notes and Protocols for Anion Sensing Using 2-(2-Pyridyl)benzimidazole-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-(2-Pyridyl)benzimidazole and its derivatives as fluorescent and colorimetric probes for anion detection. The inherent structural features of this scaffold, particularly the acidic N-H proton of the benzimidazole (B57391) moiety and the chelating pyridyl group, make it an excellent platform for the design of selective anion sensors.

Principle of Anion Sensing

The anion sensing mechanism of this compound-based probes primarily relies on the interaction between the anion and the probe, which modulates the photophysical properties of the molecule. The primary modes of interaction include:

  • Hydrogen Bonding: The N-H proton of the benzimidazole ring can form hydrogen bonds with basic anions. This interaction can alter the electron density around the chromophore, leading to changes in the absorption and emission spectra.

  • Deprotonation: In the presence of strongly basic anions, the N-H proton can be fully abstracted. This deprotonation event significantly changes the electronic structure of the molecule, often resulting in a distinct colorimetric or fluorometric response.[1]

  • Coordination to a Metal Center: this compound can act as a ligand, coordinating with metal ions. Anions can then interact with the metal center, leading to a change in the spectroscopic properties of the complex.

The selectivity of the probe for a specific anion can be tuned by modifying the core this compound structure, for instance, by introducing electron-withdrawing or -donating groups or by incorporating it into a larger, pre-organized structure like a macrocycle.[2][3][4]

Signaling Pathway

The interaction between a this compound-based probe and an anion can be visualized as a signaling pathway that leads to a detectable output. The general mechanism involves the binding of the anion, which perturbs the electronic state of the probe and results in a change in its fluorescence or color.

G cluster_input Input cluster_probe Probe System cluster_interaction Interaction cluster_output Output Signal Anion Anion (e.g., CN⁻, F⁻, AcO⁻) Interaction Hydrogen Bonding / Deprotonation Anion->Interaction Probe This compound -based Probe Probe->Interaction Signal Change in Fluorescence / Color Interaction->Signal

Caption: Anion sensing signaling pathway.

Experimental Workflow

The general workflow for anion sensing experiments using this compound-based probes is outlined below. This process involves the preparation of the probe and anion solutions, spectroscopic measurements, and data analysis.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Synthesize and Purify This compound Probe B Prepare Stock Solution of Probe A->B D Perform UV-Vis and/or Fluorescence Titrations B->D C Prepare Stock Solutions of Various Anions C->D E Analyze Spectral Changes D->E F Determine Binding Constant and Detection Limit E->F

Caption: Experimental workflow for anion sensing.

Experimental Protocols

Synthesis of a Ru(II)-based this compound Probe (Ru-1)

This protocol is adapted from a literature procedure for the synthesis of a ruthenium(II) complex for cyanide detection.[1][5]

Materials:

  • cis-Ru(bpy)₂Cl₂ (0.1 mmol)

  • 2-(2-Pyridyl)-1H-benzo[d]imidazole (0.1 mmol)

  • Ethanol (20 mL)

  • Saturated aqueous solution of Sodium Hexafluorophosphate (NaPF₆)

  • Acetonitrile (B52724) (CH₃CN) for chromatography

  • Methanol (B129727) (MeOH) for recrystallization

  • 50 mL three-neck round bottom flask

  • Reflux condenser

Procedure:

  • To a 50 mL three-neck round bottom flask, add cis-Ru(bpy)₂Cl₂ (0.1 mmol), 2-(2-Pyridyl)-1H-benzo[d]imidazole (0.1 mmol), and 20 mL of ethanol.

  • Reflux the reaction mixture at 90°C for 10-12 hours under an inert atmosphere. The solution will turn a red-orange color.

  • After cooling to room temperature, precipitate the complex by adding a saturated aqueous solution of NaPF₆.

  • Collect the precipitate by vacuum filtration.

  • Purify the crude product using silica-gel column chromatography with acetonitrile as the eluent.

  • Recrystallize the purified complex from a 1:1 (v/v) mixture of acetonitrile and methanol to obtain the final product, Ru-1.

Preparation of Stock Solutions

Probe Stock Solution:

  • Prepare a stock solution of the this compound-based probe (e.g., Ru-1) at a concentration of 1.0 mM in a suitable solvent (e.g., deionized water or acetonitrile).[1]

Anion Stock Solutions:

  • Prepare stock solutions of the tetrabutylammonium (B224687) or potassium salts of the anions to be tested (e.g., F⁻, Cl⁻, Br⁻, I⁻, CN⁻, AcO⁻, H₂PO₄⁻, NO₃⁻, SO₄²⁻) at a concentration of 1.0 mM in the same solvent as the probe.[1]

UV-Vis and Fluorescence Spectroscopy Titrations

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer

  • Quartz cuvettes (1.0 cm path length, 3.0 mL volume)[1]

Procedure for a Typical Titration:

  • Place 2.9 mL of a dilute solution of the probe (e.g., 10.0 µM) in a quartz cuvette.[1]

  • Record the initial UV-Vis absorption and fluorescence emission spectra.

  • Add a small aliquot (e.g., 10 µL, corresponding to a fraction of an equivalent) of a specific anion stock solution to the cuvette.

  • Gently mix the solution and allow it to equilibrate.

  • Record the UV-Vis and fluorescence spectra again.

  • Repeat steps 3-5 with incremental additions of the anion solution until no further significant spectral changes are observed.

  • Repeat the entire titration process for each anion of interest.

Data Presentation

The quantitative data obtained from the spectroscopic titrations are crucial for evaluating the performance of the anion sensor. This data should be summarized in a clear and concise table.

Table 1: Anion Sensing Performance of Selected this compound-Based Probes

ProbeTarget Anion(s)SolventBinding Constant (Kₐ) (M⁻¹)Limit of Detection (LOD)Reference
Ru-1CN⁻Water3.05 x 10⁶12.8 nM[1][6]
Ru-1F⁻, AcO⁻, H₂PO₄⁻, CN⁻AcetonitrileNot specifiedNot specified[5][6]
BODIPY-BenzimidazoleHSO₄⁻Acetonitrile/Water (75:25)Not specifiedNot specified[7]
Macrocycle 2OAc⁻H₂O/CH₃CN (1:1)2.3 x 10⁴2.1 x 10⁻⁷ M[2]
Macrocycle 4NO₃⁻H₂O/CH₃CN (1:1)2.5 x 10³Not specified[2]
Ruthenium(III) ComplexCl⁻CH₃CN/H₂O (9:1)Not specified5 µM[8]

Conclusion

The this compound framework provides a versatile platform for the development of selective and sensitive anion probes. The experimental protocols outlined in these application notes, in conjunction with the summarized performance data, offer a solid foundation for researchers to design and execute their own anion sensing experiments. The adaptability of the core structure allows for the rational design of new probes with tailored selectivities and sensing modalities, contributing to advancements in analytical chemistry, environmental monitoring, and biomedical diagnostics.

References

Application Notes and Protocols for the Fabrication of OLEDs Using 2-(2-Pyridyl)benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing 2-(2-Pyridyl)benzimidazole derivatives. This class of organic molecules is of significant interest in the development of optoelectronic devices due to their favorable charge transport properties and thermal stability. The following protocols and data are intended to serve as a foundational resource for researchers in materials science, organic electronics, and related fields.

Introduction to this compound Derivatives in OLEDs

This compound and its derivatives are N-heterocyclic compounds that have demonstrated significant promise in the field of organic electronics. Their molecular structure, featuring both electron-donating and electron-withdrawing moieties, facilitates efficient charge injection and transport, making them suitable for use in various layers of an OLED device, including as electron transport materials (ETMs) and emissive materials. The versatility in their chemical synthesis allows for the tuning of their electronic and photophysical properties to achieve desired device performance, such as specific emission colors and improved efficiencies.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the condensation reaction between o-phenylenediamine (B120857) and 2-pyridinecarboxaldehyde (B72084).

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • 2-Pyridinecarboxaldehyde

  • Ethanol (B145695) (absolute)

  • Activated Charcoal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in absolute ethanol.

  • Addition of Aldehyde: To the stirred solution, add 2-pyridinecarboxaldehyde (1 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Decolorization: After the reaction is complete, allow the mixture to cool to room temperature. Add a small amount of activated charcoal and heat the mixture to boiling for 10 minutes to decolorize.

  • Crystallization: Filter the hot solution to remove the activated charcoal. Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield pure this compound.

OLED Fabrication using a this compound Derivative

The fabrication of OLEDs is a multi-step process that is typically carried out in a high-vacuum environment to ensure the purity and uniformity of the deposited thin films. Thermal evaporation is the most common technique for the deposition of small molecule organic materials.

Experimental Protocol: Vacuum Deposition of a Multilayer OLED

This protocol describes the fabrication of a representative OLED device incorporating a pyrene-benzimidazole derivative as the emissive layer.

Device Structure: ITO / NPB (40 nm) / Compound X (30 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)

  • ITO: Indium Tin Oxide (Anode)

  • NPB: N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (Hole Transport Layer - HTL)

  • Compound X: A this compound derivative, for instance, a pyrene-substituted benzimidazole, serving as the Emissive Layer (EML).

  • TPBi: 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (Electron Transport Layer - ETL)

  • LiF: Lithium Fluoride (Electron Injection Layer - EIL)

  • Al: Aluminum (Cathode)

Procedure:

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrates using a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone for 10-15 minutes to increase its work function and improve hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers by thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer should be monitored in-situ using a quartz crystal microbalance.

    • Deposit a 40 nm layer of NPB as the hole transport layer.

    • Deposit a 30 nm layer of the this compound derivative (Compound X) as the emissive layer.

    • Deposit a 30 nm layer of TPBi as the electron transport layer.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit a 1 nm layer of LiF as the electron injection layer.

    • Finally, deposit a 100 nm layer of Aluminum (Al) as the cathode. A shadow mask is used to define the cathode geometry.

  • Encapsulation:

    • After deposition, the devices should be encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.

Performance Data of OLEDs with Benzimidazole Derivatives

The performance of an OLED is characterized by several key parameters, including its efficiency, brightness, and color purity. The following tables summarize the performance of OLEDs fabricated with different benzimidazole-based emitter materials.

Table 1: Performance of a Blue OLED with a Pyrene-Benzimidazole Derivative [1][2]

ParameterValue
Emissive Material1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene
Device StructureITO/NPB (30 nm)/Emitter (30 nm)/TPBI (30 nm)/Ca (10 nm)/Al (100 nm)
Maximum External Quantum Efficiency (EQE)4.3 (±0.3)% @ 3.5 V
Luminance @ 5.5 V100 (±6) cd/m²
Maximum Luminance290 (±10) cd/m² @ 7.5 V
CIE Coordinates (x, y)(0.1482, 0.1300)
Emission ColorPure Blue

Table 2: Performance of a Deep Blue OLED with a Phenanthroimidazole-Benzimidazole Derivative [3]

ParameterValue
Emissive Material3-(2-(4''-(1-phenyl-1H-benzo[d]imidazol-2-yl)-[1,1':4',1''-terphenyl]-4-yl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzonitrile
Turn-on Voltage3.8 V
Maximum Current Efficiency2.78 cd/A
Maximum Power Efficiency1.94 lm/W
Maximum External Quantum Efficiency (EQE)3.69%
Maximum Luminance6569 cd/m²
CIE Coordinates (x, y)(0.15, 0.08)
Emission ColorDeep Blue

Visualizations

Signaling Pathway and Workflow Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product o_phenylenediamine o-Phenylenediamine dissolve Dissolve in Ethanol o_phenylenediamine->dissolve pyridine_2_carboxaldehyde 2-Pyridinecarboxaldehyde pyridine_2_carboxaldehyde->dissolve reflux Reflux (4-6h) dissolve->reflux decolorize Decolorize (Activated Charcoal) reflux->decolorize crystallize Crystallization decolorize->crystallize isolate Isolate & Purify crystallize->isolate final_product This compound isolate->final_product

Caption: Synthesis workflow for this compound.

OLED_Fabrication_Workflow cluster_preparation Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum) cluster_finalization Device Finalization ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning Drying N2 Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone HTL Hole Transport Layer (e.g., NPB) UV_Ozone->HTL Transfer to Vacuum Chamber EML Emissive Layer (2-Pyridylbenzimidazole derivative) HTL->EML ETL Electron Transport Layer (e.g., TPBi) EML->ETL EIL Electron Injection Layer (e.g., LiF) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Transfer to Glovebox Testing Device Testing Encapsulation->Testing

Caption: General workflow for OLED fabrication.

OLED_Device_Structure Anode Anode (ITO) HTL Hole Transport Layer (HTL) HTL->Anode EML Emissive Layer (EML) This compound derivative EML->HTL Light_Emission Light Emission ETL Electron Transport Layer (ETL) ETL->EML EIL Electron Injection Layer (EIL) EIL->ETL Cathode Cathode Cathode->EIL empty1 empty2 empty3 empty4 empty5 empty6

Caption: Typical multilayer OLED device structure.

References

Application Notes and Protocols for the Use of 2-(2-Pyridyl)benzimidazole in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-(2-Pyridyl)benzimidazole (PyBz) and its derivatives as ancillary ligands in ruthenium-based sensitizers for dye-sensitized solar cells (DSSCs). The information compiled herein, including detailed experimental protocols, performance data, and workflow diagrams, is intended to guide researchers in the synthesis, fabrication, and characterization of PyBz-based DSSCs.

Introduction

This compound is a heterocyclic ligand that has garnered significant interest in the field of DSSCs. When incorporated as an ancillary ligand in ruthenium complexes, PyBz and its derivatives can significantly influence the photophysical and electrochemical properties of the resulting dye. These modifications play a crucial role in enhancing the performance of DSSCs by improving light-harvesting efficiency and reducing charge recombination, which are key factors in achieving high power conversion efficiencies.[1] This document outlines the synthesis of a representative PyBz-based ruthenium sensitizer (B1316253) and the subsequent fabrication and characterization of a DSSC.

Data Presentation: Performance of PyBz-Based DSSCs

The performance of DSSCs is evaluated based on several key metrics: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The following table summarizes the performance of various DSSCs employing ruthenium sensitizers with this compound-based ancillary ligands as reported in the literature.

Sensitizer IDAncillary LigandJsc (mA/cm²)Voc (mV)FFPCE (%)Reference
RD11-methyl-2-(pyridin-2-yl)-1H-benzimidazole---~80% of N719[2]
CS231-(2,4,6-trimethylbenzyl)-2-(2′-pyridyl)benzimidazole9.476000.603.4[2]
SPS-G32,6-Bis(1-methylbenzimidazol-2-yl)pyridine16.155200.726.04
Organic Dye SC36Benzimidazole-based---7.38

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a this compound-based ruthenium sensitizer and the fabrication and characterization of a dye-sensitized solar cell.

Protocol 1: Synthesis of a this compound-Based Ruthenium Sensitizer

This protocol describes a general procedure for the synthesis of a heteroleptic ruthenium(II) complex containing a this compound derivative as an ancillary ligand. The synthesis is typically a multi-step process involving the synthesis of the ligand followed by its coordination to a ruthenium precursor.

Materials:

Step 1: Synthesis of this compound (PyBz) Ligand

  • In a round-bottom flask, combine o-phenylenediamine and pyridine-2-carboxylic acid in equimolar amounts.

  • Add polyphosphoric acid (PPA) to the mixture. The PPA acts as both a solvent and a dehydrating agent.

  • Heat the mixture at a high temperature (typically 180-200 °C) for several hours with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a beaker of ice-water.

  • Neutralize the solution with a base (e.g., NaOH or NaHCO₃) until a precipitate forms.

  • Collect the precipitate by filtration, wash it thoroughly with water, and dry it.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Step 2: Synthesis of the Ruthenium(II) Complex

  • In a flask, dissolve [RuCl₂(p-cymene)]₂ and the synthesized this compound ligand in a 1:2 molar ratio in ethanol.

  • Reflux the mixture for several hours. The color of the solution should change, indicating the formation of an intermediate complex.

  • To this solution, add 2,2'-bipyridyl-4,4'-dicarboxylic acid (dcbpy) in a slight excess.

  • Reflux the mixture again for several hours in a solvent like DMF.

  • Finally, add a large excess of ammonium thiocyanate (NH₄SCN) to the reaction mixture.

  • Continue to reflux for another few hours to allow for the substitution of the remaining ligands with thiocyanate ions.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting solid product using column chromatography on silica (B1680970) gel or Sephadex LH-20 to obtain the final heteroleptic ruthenium complex.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the fabrication of a DSSC using the synthesized PyBz-based ruthenium dye.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., Degussa P25)

  • Surfactant (e.g., Triton X-100)

  • Acetylacetone

  • Ethanol

  • Synthesized PyBz-based ruthenium dye

  • Acetonitrile (B52724) and tert-butanol (B103910) (solvent for dye solution)

  • Chloroplatinic acid solution (for counter electrode)

  • Iodide-based electrolyte (e.g., 0.6 M 1-butyl-3-methyl-imidazolium iodide, 0.1 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine (B128874) in 3-methoxypropyonitrile)

  • Surlyn or other thermoplastic sealant

  • Doctor blade or screen printer

  • Furnace

  • Hot plate

  • Spin coater (optional)

  • Ultrasonic bath

Step 1: Preparation of the TiO₂ Photoanode

  • Clean the FTO glass substrates by sonicating them in a sequence of detergent, deionized water, and ethanol.

  • Prepare a TiO₂ paste by grinding TiO₂ powder with a small amount of acetic acid and a surfactant in a mortar and pestle. Gradually add ethanol to achieve a smooth, viscous paste.

  • Apply the TiO₂ paste onto the conductive side of the FTO glass using a doctor blade or screen-printing technique to create a uniform film.

  • Dry the TiO₂ film at a moderate temperature (e.g., 125 °C) to evaporate the solvents.

  • Sinter the TiO₂-coated FTO glass in a furnace at high temperatures (e.g., 450-500 °C) for about 30 minutes to ensure good particle-to-particle connection and adhesion to the FTO substrate.

  • Allow the photoanode to cool down slowly to room temperature.

Step 2: Preparation of the Counter Electrode

  • Clean another FTO glass substrate as described in Step 1.

  • Deposit a thin layer of a catalyst, typically platinum, onto the conductive side of the FTO glass. This can be done by drop-casting a solution of chloroplatinic acid in isopropanol (B130326) and then heating it at around 400 °C for 15-20 minutes.

Step 3: Dye Sensitization

  • Prepare a dye solution by dissolving the synthesized PyBz-based ruthenium complex in a mixture of acetonitrile and tert-butanol (typically in a 1:1 volume ratio).

  • Immerse the cooled TiO₂ photoanode into the dye solution and keep it in the dark for about 12-24 hours to allow for the adsorption of the dye onto the TiO₂ surface.

  • After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and then dry it.

Step 4: Assembly of the DSSC

  • Place a thin frame of a thermoplastic sealant (e.g., Surlyn) around the TiO₂ film on the photoanode.

  • Place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.

  • Heat the assembly on a hot plate while applying gentle pressure to seal the two electrodes together.

  • Introduce the iodide-based electrolyte into the space between the two electrodes through small pre-drilled holes in the counter electrode. Capillary action will help in filling the cell.

  • Seal the holes with a small piece of sealant and a coverslip to prevent leakage of the electrolyte.

Protocol 3: Characterization of the DSSC

Step 1: Current-Voltage (I-V) Measurement

  • Use a solar simulator that provides a light intensity of 100 mW/cm² (AM 1.5G) to illuminate the fabricated DSSC.

  • Connect the photoanode (working electrode) and the counter electrode to a potentiostat or a source meter.

  • Measure the current density as a function of the applied voltage to obtain the I-V curve.

  • From the I-V curve, determine the key performance parameters: Voc, Jsc, FF, and PCE.

Step 2: Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement

  • Use a dedicated IPCE measurement system, which consists of a light source (e.g., Xenon lamp), a monochromator, and a potentiostat.

  • Illuminate the DSSC with monochromatic light of varying wavelengths.

  • Measure the short-circuit current generated at each wavelength.

  • Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons at each wavelength.

Mandatory Visualizations

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly FTO_Clean FTO Glass Cleaning TiO2_Paste TiO2 Paste Preparation Coating Doctor Blading / Screen Printing TiO2_Paste->Coating Sintering Sintering at 450-500°C Coating->Sintering Sensitization Dye Sensitization (12-24h) Sintering->Sensitization FTO_Clean2 FTO Glass Cleaning Pt_Deposition Platinum Deposition FTO_Clean2->Pt_Deposition Heating Heating at 400°C Pt_Deposition->Heating Assembly Assemble Electrodes with Sealant Heating->Assembly Dye_Sol Prepare Dye Solution Dye_Sol->Sensitization Sensitization->Assembly Electrolyte Inject Electrolyte Assembly->Electrolyte Sealing Seal Fill Holes Electrolyte->Sealing

Caption: Experimental workflow for the fabrication of a dye-sensitized solar cell.

DSSC_Charge_Transfer Light Incident Light (hν) Dye_GS Dye (Ground State) Light->Dye_GS 1. Light Absorption Dye_ES Dye* (Excited State) Dye_GS->Dye_ES Redox_Red Redox Mediator (Reduced, I⁻) Dye_ES->Dye_GS Recombination TiO2_CB TiO₂ Conduction Band Dye_ES->TiO2_CB 2. Electron Injection Redox_Ox Redox Mediator (Oxidized, I₃⁻) External_Circuit External Circuit TiO2_CB->External_Circuit 3. Electron Transport TiO2_CB->Redox_Ox Recombination Counter_Electrode Counter Electrode External_Circuit->Counter_Electrode Counter_Electrode->Redox_Ox 5. Mediator Regeneration Redox_Red->Dye_GS 4. Dye Regeneration

Caption: Electron transfer processes in a dye-sensitized solar cell.

References

Application Notes and Protocols: Anticancer Activity of Metal Complexes of 2-(2-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzimidazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purine (B94841) nucleosides.[1] When coordinated with transition metals, these ligands can form stable complexes with potent biological activities, including anticancer properties.[2] Metal complexes of 2-(2-Pyridyl)benzimidazole, in particular, have emerged as promising candidates for anticancer drug development. These complexes, featuring metals such as copper (Cu), zinc (Zn), osmium (Os), and platinum (Pt), often exhibit enhanced cytotoxic activity compared to the free ligands.[3][4] Their mechanism of action frequently involves the induction of apoptosis through various cellular pathways, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, DNA damage, and cell cycle arrest.[5][6][7]

These application notes provide a summary of the quantitative anticancer activity of various this compound metal complexes, detailed protocols for key experimental evaluations, and visual diagrams of the primary signaling pathways and experimental workflows.

Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of these metal complexes is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit the growth of 50% of a cancer cell population. The data below summarizes the IC₅₀ values for representative complexes against a panel of human cancer cell lines.

Metal ComplexCancer Cell LineIC₅₀ (µM)Reference
Copper(II) Complex 1 (unspecified)Sarcoma-18063.33[8]
Copper(II) Complex 2 (unspecified)Sarcoma-18049.16[8]
Copper(II) Complex 1 (unspecified)4T1 (Breast Cancer)61.90[8]
Copper(II) Complex 2 (unspecified)4T1 (Breast Cancer)49.31[8]
Copper(II) Complex 1 (unspecified)MCF-7 (Breast Cancer)66.91[8]
Copper(II) Complex 2 (unspecified)MCF-7 (Breast Cancer)66.40[8]
[Cu(BnI)₂] (Complex 1)MDA-MB-231 (Breast)N/A (Most Sensitive)[4]
[Zn(BnI)₂] (Complex 2)SK-MEL-1 (Melanoma)N/A (Most Effective)[4]
Zinc(II) Complex 2 (--INVALID-LINK--₂)MCF-7 (Breast Cancer)2.9[6]
Ruthenium(II) p-cymene (B1678584) ComplexMCF-7 (Breast Cancer)25.23[9]
Ruthenium(II) p-cymene ComplexMDA-MB-321 (Breast)32.68[9]
Selected Zn(II) and Ag(I) ComplexesMDA-MB-231 (Breast)< 10.4[3][10]
Osmium(II) Complexes (Os1-Os6)Various Cancer CellsSubmicromolar to low µM[11]

Note: "N/A" indicates that the source highlighted the complex's high sensitivity or effectiveness without providing a specific IC₅₀ value in the abstract.

Mechanism of Action

The anticancer activity of this compound metal complexes is multifaceted. The primary mechanisms involve inducing programmed cell death (apoptosis) and halting the cell division cycle.

  • Induction of Apoptosis: Many of these complexes trigger apoptosis through an intrinsic, mitochondria-mediated pathway.[5][12] This process is often initiated by a surge in intracellular Reactive Oxygen Species (ROS).[5][13] Elevated ROS levels lead to mitochondrial dysfunction, characterized by the collapse of the mitochondrial membrane potential.[5][12] This, in turn, facilitates the release of pro-apoptotic factors (like cytochrome c) into the cytoplasm, activating the caspase cascade, a family of proteases that execute the apoptotic program.[8]

  • DNA Interaction and Damage: These metal complexes can interact with DNA, with intercalation being a probable binding mode.[5][14] This interaction can lead to DNA damage.[6][14] In response to DNA damage, the tumor suppressor protein p53 may be activated (phosphorylated), which can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis.[6]

  • Cell Cycle Arrest: By interfering with cellular division machinery, these compounds can cause cell cycle arrest at various checkpoints (e.g., G1/S or G2/M phase), preventing cancer cells from proliferating.[1][7][15]

Visualizations

The following diagrams illustrate the key mechanistic pathways and a typical experimental workflow for evaluating these metal complexes.

G cluster_0 Cellular Environment Complex Metal Complex (e.g., Cu(II), Zn(II)) ROS Increased Intracellular ROS Complex->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA_Damage DNA Damage ROS->DNA_Damage MMP Loss of Mitochondrial Membrane Potential Mito->MMP Casp Caspase Activation (Caspase-3/7, etc.) MMP->Casp Apoptosis Apoptosis Casp->Apoptosis p53 p53 Activation DNA_Damage->p53 p53->Apoptosis CCA Cell Cycle Arrest p53->CCA

Caption: Proposed signaling pathway for apoptosis induction.

G cluster_workflow Experimental Workflow A Synthesis & Characterization (Ligand + Metal Salt) B In Vitro Cytotoxicity Screen (e.g., MTT Assay on Cancer Cell Lines) A->B C Selection of Lead Complex(es) (Based on IC50 values) B->C D Mechanism of Action Studies C->D E Apoptosis Assays (Flow Cytometry, TUNEL) D->E Apoptotic Induction? F Cell Cycle Analysis D->F Proliferation Inhibition? G ROS Detection Assay D->G Oxidative Stress? H DNA Interaction Studies (Electrophoresis, Titration) D->H DNA Targeting? I In Vivo Studies (Optional) (Toxicity & Efficacy in Animal Models) E->I F->I G->I H->I

Caption: General workflow for anticancer evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound metal complexes.

Protocol 1: General Synthesis of a Metal Complex This protocol describes a general method for synthesizing a metal complex from a this compound derivative ligand.

  • Materials:

    • This compound ligand

    • Metal salt (e.g., Cu(CH₃COO)₂·H₂O, ZnCl₂)[3]

    • Methanol or Dimethylformamide (DMF)

    • Stir plate and magnetic stir bar

    • Reflux condenser

    • Filtration apparatus

  • Procedure:

    • Dissolve the this compound ligand in a suitable solvent (e.g., methanol) in a round-bottom flask.

    • In a separate vessel, dissolve the metal salt in the same solvent. A slight molar excess of the ligand is often used.

    • Add the metal salt solution dropwise to the ligand solution while stirring continuously.

    • After addition is complete, reflux the mixture for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the metal complex should form.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with small portions of cold solvent to remove any unreacted starting materials.

    • Dry the complex in a desiccator or under vacuum.

    • Characterize the final product using techniques such as FT-IR, NMR, ESI-MS, and elemental analysis.[3][4]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay) The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

  • Materials:

    • Human cancer cell lines (e.g., A549, MDA-MB-231, PC3)[3][10]

    • Complete culture medium (e.g., RPMI 1640 with 10% FBS)[3]

    • 96-well microtiter plates

    • Test complex and reference drug (e.g., Cisplatin), dissolved in DMSO[3]

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[3]

    • Prepare serial dilutions of the test complex and reference drug in the culture medium. The final DMSO concentration should be non-toxic (e.g., < 0.1%).[3]

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and an untreated control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value using dose-response curve analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.[7][17]

  • Materials:

    • Cancer cells treated with the test complex

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Culture and treat cells with the desired concentrations of the metal complex for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells (including both adherent and floating populations) by trypsinization and centrifugation.

    • Wash the cell pellet twice with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of the PI-stained DNA.

    • Use appropriate software to quantify the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.[7]

References

Application Notes and Protocols for 2-(2-Pyridyl)benzimidazole as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-Pyridyl)benzimidazole (PB) as a potent corrosion inhibitor for mild steel, particularly in acidic environments. The information compiled from recent studies offers detailed experimental protocols and quantitative data to facilitate further research and application in materials science and related fields.

Overview of this compound as a Corrosion Inhibitor

This compound is a heterocyclic organic compound that has demonstrated high efficacy in protecting mild steel from corrosion, especially in hydrochloric acid solutions. Its effectiveness is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions. Studies have shown that PB can achieve an inhibition efficiency of up to 98.8% at a concentration of 2x10⁻⁴M in 1M HCl.[1] The molecule acts as a mixed-type inhibitor with a predominant control over the cathodic reaction.[1] The adsorption of this compound on the mild steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the performance of this compound as a corrosion inhibitor for mild steel.

Table 1: Potentiodynamic Polarization Data

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)Reference
0 (Blank)1156-
5x10⁻⁶17884.6
1x10⁻⁵11789.9
5x10⁻⁵4296.4
1x10⁻⁴2198.2
2x10⁻⁴1498.8

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)Reference
0 (Blank)45.1128.3-
5x10⁻⁶258.284.582.5
1x10⁻⁵415.370.289.1
5x10⁻⁵985.445.195.4
1x10⁻⁴1850.130.797.6
2x10⁻⁴2541.322.498.2

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the corrosion inhibition properties of this compound.

Materials and Sample Preparation
  • Mild Steel Specimen: The chemical composition of the mild steel used in studies is typically C-0.3700%, Si-0.2300%, Mn-0.6800%, S-0.0160%, Cr-0.0770%, Ti-0.0110%, Ni-0.0590%, Co-0.0090%, Cu-0.1600%, with the remainder being iron (Fe).[3]

  • Inhibitor Solution: Prepare a stock solution of this compound in the desired corrosive medium (e.g., 1M HCl). Subsequent concentrations are prepared by serial dilution.

  • Sample Pre-treatment: Mild steel specimens are mechanically polished with a series of emery papers of decreasing grit size, typically from 180 to 2000 grade. The polished specimens are then degreased with acetone, rinsed with distilled water, and dried in a warm air stream before each experiment.[4]

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.

  • Weigh the pre-treated mild steel specimens accurately.

  • Immerse the specimens in the corrosive solution (e.g., 1M HCl) with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.[2][5]

  • After the immersion period, retrieve the specimens, rinse them with distilled water and acetone, and dry them.

  • Weigh the specimens again to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (g/m²h) = ΔW / (A * t) where ΔW is the weight loss, A is the surface area of the specimen, and t is the immersion time.

    • IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[6]

Electrochemical Measurements

Electrochemical tests are performed using a standard three-electrode cell setup with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

This technique provides information on the kinetics of the anodic and cathodic reactions.

  • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic scan by polarizing the electrode potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[7]

  • The corrosion current density (Icorr) is determined by extrapolating the Tafel slopes of the anodic and cathodic curves to the corrosion potential (Ecorr).

  • Calculate the inhibition efficiency using: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100, where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor.[8]

EIS is used to investigate the properties of the inhibitor film and the charge transfer process at the metal/solution interface.

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., from 100 kHz to 10 mHz).

  • The impedance data is typically represented as Nyquist and Bode plots.

  • The data is fitted to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[9][10][11]

  • The inhibition efficiency is calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100, where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor.

Surface Analysis

Surface characterization techniques are employed to visualize the morphology of the mild steel surface and confirm the formation of a protective inhibitor film.

SEM provides high-resolution images of the surface topography.

  • After the corrosion test (e.g., weight loss or electrochemical measurements), the mild steel specimens are retrieved, rinsed, and dried.

  • The surface morphology of the specimens exposed to the uninhibited and inhibited solutions is examined using an SEM.[4][12][13] The images of the inhibited surface are expected to be smoother compared to the heavily corroded surface of the blank sample.[14][15]

AFM is used to obtain three-dimensional topographical information and quantitative surface roughness data.

  • Similar to SEM, the specimens are prepared after the corrosion tests.

  • The surface is scanned with a sharp tip to generate a 3D profile.[12][15] A significant reduction in surface roughness for the inhibited specimen compared to the blank indicates the formation of a protective film.[14]

Mechanism of Inhibition and Experimental Workflow

The following diagrams illustrate the proposed inhibition mechanism and the general experimental workflow for evaluating corrosion inhibitors.

InhibitionMechanism MS Mild Steel Surface (Fe) Fe2_plus Fe2_plus MS->Fe2_plus Anodic Dissolution Fe → Fe²⁺ + 2e⁻ H2O H₂O H_plus H⁺ H2 H2 H_plus->H2 Cathodic Reaction 2H⁺ + 2e⁻ → H₂ Cl_minus Cl⁻ PB This compound (PB) PB->MS Adsorption of PB (Physisorption & Chemisorption)

Proposed inhibition mechanism of this compound on mild steel in HCl.

ExperimentalWorkflow cluster_prep Preparation cluster_eval Corrosion Evaluation cluster_analysis Analysis A Mild Steel Sample Preparation (Polishing, Cleaning) C Weight Loss Measurement A->C D Electrochemical Tests (PDP, EIS) A->D B Inhibitor Solution Preparation B->C B->D E Surface Analysis (SEM, AFM) C->E G Data Analysis & Interpretation C->G D->E D->G E->G F Quantum Chemical Calculations (DFT) F->G

References

Application Notes and Protocols for DNA Binding Studies of 2-(2-Pyridyl)benzimidazole Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the interaction between 2-(2-Pyridyl)benzimidazole (and its metal complexes) and Deoxyribonucleic Acid (DNA). The methodologies outlined below are fundamental for elucidating binding modes, affinities, and the structural consequences of these interactions, which are critical in the fields of medicinal chemistry and drug development.

Introduction

The this compound (pbi) scaffold is a prominent ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. These complexes have garnered significant interest due to their potential as therapeutic agents, often targeting DNA. Understanding the nature and strength of their interaction with DNA is a crucial step in a rational drug design. The primary non-covalent binding modes between small molecules and DNA are intercalation, groove binding, and electrostatic interactions. This document outlines key experimental techniques to characterize these interactions.

Data Presentation: Quantitative Analysis of DNA Binding

The following tables summarize typical quantitative data obtained from DNA binding studies of various metal complexes containing pyridyl-benzimidazole or related heterocyclic ligands. This data serves as a reference for expected values when studying new this compound complexes.

Table 1: DNA Binding Constants (Kb) of Representative Metal Complexes

ComplexMethodKb (M-1)Putative Binding ModeReference
[Pt(L-H)Cl]ClAbsorption Titration4.76 (± 0.6) x 104Partial Intercalation[1]
[Pd(L-H)Cl]ClAbsorption Titration5.01 (± 0.9) x 104Partial Intercalation[1]
[Pt(L-Me)Cl]ClAbsorption Titration2.50 (± 0.6) x 105Partial Intercalation[1]
[Pd(L-Me)Cl]ClAbsorption Titration2.25 (± 0.9) x 105Partial Intercalation[1]
Cu(II)-Schiff Base Complex 2Absorption Titration3.27 x 105Intercalation/Groove[2][3][4]
Zn(II)-Schiff Base Complex 5Absorption Titration6.40 x 103Intercalation/Groove[2][3][4]

L-H = 2,6-bis(N-H-benzimidazol-2-yl)pyridine; L-Me = 2,6-bis(N-methyl-benzimidazol-2-yl)pyridine

Table 2: Thermodynamic Parameters for DNA Binding

ComplexMethodΔG° (kJ mol-1)ΔH° (kJ mol-1)ΔS° (J mol-1 K-1)Driving ForceReference
Pyridyl Diamidine CompoundITCNegativeFavorableFavorableEnthalpy-driven[5]
Uracil-Amino Acid ComplexCalorimetryNegativeNegativePositiveEnthalpy & Entropy[6]

Note: Thermodynamic data for this compound complexes specifically is limited in the public domain and the above serves as an illustration of typical values for related compounds.

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for characterizing the DNA binding of a new this compound complex.

experimental_workflow cluster_initial Initial Screening cluster_mode Binding Mode Determination cluster_quantification Quantitative Analysis UV_Vis UV-Visible Spectroscopy EB_Displacement Ethidium (B1194527) Bromide Displacement Assay UV_Vis->EB_Displacement Preliminary Indication Binding_Constant Calculation of Binding Constant (Kb) UV_Vis->Binding_Constant Fluorescence Fluorescence Spectroscopy Fluorescence->EB_Displacement Competitive Binding Fluorescence->Binding_Constant Viscosity Viscosity Measurement Viscosity->Binding_Constant CD Circular Dichroism CD->Binding_Constant EB_Displacement->Viscosity Confirm Intercalation EB_Displacement->CD Confirm Structural Changes Thermodynamics Thermodynamic Parameters (ITC) Binding_Constant->Thermodynamics Further Characterization

Caption: Experimental workflow for DNA binding studies.

Detailed Experimental Protocols

UV-Visible Absorption Spectroscopy

This technique is often the first step to investigate the formation of a complex-DNA adduct. Changes in the absorption spectrum of the complex upon addition of DNA can indicate an interaction.[7]

  • Principle: The interaction of a complex with DNA can perturb the electronic energy levels of the chromophore, leading to changes in the absorbance intensity (hyperchromism or hypochromism) and/or a shift in the wavelength of maximum absorbance (bathochromic/red or hypsochromic/blue shift). Hypochromism and a red shift are often indicative of intercalative binding due to the stacking interactions between the complex and DNA base pairs.[7]

  • Protocol:

    • Prepare a stock solution of the this compound complex in a suitable buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.4). The solvent should not interfere with the measurements.

    • Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer. The concentration of DNA should be determined spectrophotometrically using the molar extinction coefficient of 6600 M-1 cm-1 at 260 nm.

    • Perform a titration by keeping the concentration of the complex constant (e.g., 20 µM) and incrementally adding small aliquots of the DNA stock solution.

    • After each addition of DNA, allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum over a relevant wavelength range (e.g., 200-500 nm).

    • Correct the spectra for the absorbance of DNA itself by running a parallel titration of DNA into the buffer.

  • Data Analysis: The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where [DNA] is the concentration of DNA, εa is the extinction coefficient of the complex at a given DNA concentration, εf is the extinction coefficient of the free complex, and εb is the extinction coefficient of the complex when fully bound to DNA. A plot of [DNA]/(εa - εf) versus [DNA] gives a slope of 1/(εb - εf) and an intercept of 1/(Kb * (εb - εf)). Kb is the ratio of the slope to the intercept.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to study DNA binding, particularly if the this compound complex is fluorescent.

  • Principle: The fluorescence of a complex can be either quenched or enhanced upon binding to DNA. Quenching can occur due to energy transfer to the DNA bases, while enhancement can result from a more rigid environment and protection from solvent quenching upon binding.[8]

  • Protocol:

    • Prepare solutions of the complex and CT-DNA in a suitable buffer as described for UV-Vis spectroscopy.

    • In a quartz cuvette, place a fixed concentration of the complex.

    • Record the initial fluorescence emission spectrum by exciting at a wavelength corresponding to the complex's absorption maximum.

    • Incrementally add aliquots of the CT-DNA stock solution, allowing for equilibration after each addition.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis: The quenching of fluorescence can be analyzed using the Stern-Volmer equation: F0/F = 1 + Ksv * [Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. For static quenching, the binding constant (Kb) can be related to Ksv.

Ethidium Bromide (EB) Competitive Binding Assay

This is a fluorescence-based assay to determine if a compound can displace the known DNA intercalator, ethidium bromide (EB).

  • Principle: EB exhibits a significant increase in fluorescence upon intercalation into DNA. A complex that can displace EB from its binding site will cause a quenching of the EB-DNA fluorescence. This is strong evidence for an intercalative binding mode.[7][9]

  • Protocol:

    • Prepare a solution of CT-DNA and EB in a buffer, with concentrations chosen to ensure significant EB binding (e.g., 20 µM DNA, 20 µM EB).

    • Allow the EB-DNA solution to equilibrate and record its fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm).

    • Titrate this solution with increasing concentrations of the this compound complex.

    • Record the fluorescence spectrum after each addition. A decrease in fluorescence intensity indicates displacement of EB.

  • Data Analysis: The apparent binding constant (Kapp) can be calculated using the equation: K_EB * [EB] = K_app * [complex] where KEB is the binding constant of EB to DNA (typically 1.0 x 107 M-1), [EB] is the concentration of EB, and [complex] is the concentration of the complex that causes a 50% reduction in the fluorescence of the EB-DNA adduct.

Viscosity Measurements

This hydrodynamic method is considered one of the most definitive tests for classical intercalation.[10][11]

  • Principle: Intercalation of a complex between DNA base pairs causes an increase in the length of the DNA helix to accommodate the intercalator. This lengthening leads to an increase in the viscosity of the DNA solution. Groove binding or electrostatic interactions typically cause no significant change or a slight decrease in viscosity.[10][11]

  • Protocol:

    • Prepare a concentrated solution of CT-DNA in a buffer.

    • Measure the flow time of the buffer and the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Add increasing amounts of the complex solution to the DNA solution and measure the flow time after each addition.

  • Data Analysis: The relative specific viscosity (η/η0) is calculated, where η and η0 are the specific viscosities of DNA in the presence and absence of the complex, respectively. The data is typically plotted as (η/η0)1/3 versus the ratio of the concentration of the complex to the concentration of DNA. A significant increase in relative viscosity with increasing complex concentration is indicative of intercalation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring conformational changes in DNA upon binding of a complex.[12][13][14]

  • Principle: DNA has a characteristic CD spectrum due to its helical structure. The B-form of DNA typically shows a positive band around 275 nm and a negative band around 245 nm. Binding of a complex can perturb the DNA structure, leading to changes in these CD bands. Intercalation often causes an increase in the intensity of both bands, while groove binding can cause smaller changes or the appearance of an induced CD signal for the bound complex.[12][13][14]

  • Protocol:

    • Prepare solutions of the complex and CT-DNA in a suitable buffer.

    • Record the CD spectrum of the DNA solution alone in a quartz cuvette.

    • Titrate the DNA solution with increasing concentrations of the complex, recording the CD spectrum after each addition.

  • Data Analysis: Qualitative analysis of the changes in the CD spectrum provides insights into the binding mode. An increase in the molar ellipticity of the DNA bands suggests stabilization of the B-form or intercalation, while significant shifts or the appearance of new bands can indicate a more pronounced structural change or groove binding.

Logical Relationship of Experimental Techniques

The following diagram illustrates the logical flow and complementary nature of the described experimental techniques in elucidating the DNA binding properties of this compound complexes.

logical_flow Start New Complex UV_Fluorescence UV-Vis & Fluorescence Spectroscopy Start->UV_Fluorescence Interaction_Observed Interaction Observed? UV_Fluorescence->Interaction_Observed EB_Assay EB Displacement Assay Interaction_Observed->EB_Assay  Yes No_Binding No Significant Binding Interaction_Observed->No_Binding  No Displacement Displacement? EB_Assay->Displacement Viscometry Viscometry Displacement->Viscometry  Yes CD_Spectroscopy Circular Dichroism Displacement->CD_Spectroscopy  Yes/No Groove_Binding Groove Binding/ Electrostatic Displacement->Groove_Binding  No Intercalation Intercalation Viscometry->Intercalation  Viscosity  Increases Viscometry->Groove_Binding  No Change CD_Spectroscopy->Intercalation  Confirms  Structural  Change CD_Spectroscopy->Groove_Binding  Confirms  Structural  Change

References

Application Notes and Protocols: Antimicrobial Assays of 2-(2-Pyridyl)benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole (B57391) derivatives, characterized by a fused benzene (B151609) and imidazole (B134444) ring system, are a prominent class of heterocyclic compounds in medicinal chemistry.[1] Among these, 2-(2-Pyridyl)benzimidazole serves as a key scaffold for developing novel therapeutic agents due to its wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The structural versatility of this scaffold allows for substitutions at various positions, leading to a diverse library of compounds with potentially enhanced antimicrobial efficacy.[4][5]

These application notes provide a summary of the antimicrobial activity of this compound derivatives and detailed protocols for their evaluation using standard microbiology assays. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

Application Notes

The antimicrobial potential of this compound derivatives has been demonstrated against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4][6][7] The mechanism of action for many benzimidazole derivatives involves the inhibition of essential cellular processes, such as DNA replication through the inhibition of DNA gyrase and topoisomerase IV.

Structure-Activity Relationship (SAR): The antimicrobial efficacy of these derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and associated rings.[4][5]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenyl ring attached to the core structure has been shown to enhance antimicrobial activity.[1][4] For instance, the compound N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine was identified as a particularly potent agent.[4]

  • Electron-Donating Groups: Conversely, derivatives with electron-donating groups tend to exhibit weaker antimicrobial activity.[1]

  • Halogen Substituents: 5-halo-substituted benzimidazole derivatives are considered promising candidates for broad-spectrum antimicrobial agents.[5][8]

The relationship between chemical structure and biological activity is a critical aspect of the drug discovery process, guiding the synthesis of more potent and selective antimicrobial compounds.

SAR_Concept cluster_0 Structure-Activity Relationship Core This compound Core Structure EWG Addition of Electron-Withdrawing Groups (e.g., -CF3, -Cl, -NO2) Core->EWG EDG Addition of Electron-Donating Groups (e.g., -CH3, -OCH3) Core->EDG HighActivity Enhanced Antimicrobial Activity EWG->HighActivity LowActivity Reduced Antimicrobial Activity EDG->LowActivity

Caption: Simplified Structure-Activity Relationship (SAR) for benzimidazole derivatives.

Data Presentation

The following tables summarize the quantitative antimicrobial activity of selected this compound derivatives as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
5i *Micrococcus luteus3.9[4]
Escherichia coli3.9[4]
Staphylococcus aureus7.81[4]
Staphylococcus epidermidis7.81[4]
Bacillus cereus7.81[4]
Aspergillus niger15.62[4]
Aspergillus fumigatus7.81[4]
5g Aspergillus fumigatus7.81[4]
5a (bis-imidazole) Candida albicans3.9[9]
6a (bis-benzimidazole) Rhodotorula sp.3.9[9]
11 Staphylococcus aureus1 mg/mL[7]
Klebseilla spp.1 mg/mL[7]

*Compound 5i: N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine[4]

Table 2: Zone of Inhibition of 2-(2´-Pyridyl) Benzimidazole Derivatives

Compound IDTest OrganismZone of Inhibition (mm)Reference
3 Shigella flexenari16[6]
Pseudomonas aeruginosa18[6]
9 Shigella flexenari16[6]
Pseudomonas aeruginosa18[6]
11 Shigella flexenari17[6]
Pseudomonas aeruginosa17[6]
Imipenem (Control) Shigella flexenari28[6]
Pseudomonas aeruginosa30[6]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Principle: A standardized microbial inoculum is exposed to serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. After incubation, the lowest concentration of the compound that completely inhibits visible growth is determined as the MIC.

Materials:

  • 96-well sterile microtiter plates

  • Test this compound derivatives

  • Appropriate solvent (e.g., DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth[10]

  • Test microorganisms (bacterial or fungal strains)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)[11]

  • Micropipettes and sterile tips

Procedure:

  • Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent. Perform serial twofold dilutions in the broth to create a range of concentrations.[11]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate.[11]

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[11]

    • Dilute this standardized suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Plate Inoculation:

    • Dispense 50 µL of the appropriate compound dilution into each well of the 96-well plate.

    • Within 15 minutes of its preparation, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[11]

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[10]

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most common bacteria.[11]

  • Result Interpretation:

    • Visually inspect the plates for turbidity. The growth control well should be turbid, and the sterility control well should be clear.[10]

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth (the well appears clear).

Broth_Microdilution_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in Broth start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Dispense 50µL Compound Dilutions into 96-Well Plate prep_compound->plate_setup dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Add 50µL of Diluted Inoculum to Each Well dilute_inoculum->inoculate plate_setup->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate Plate (35°C, 16-20h) controls->incubate read_results Visually Inspect for Turbidity and Determine MIC incubate->read_results end End read_results->end

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Agar Well Diffusion Method

This method is a standard preliminary assay to evaluate the antimicrobial activity of a substance by measuring its ability to diffuse through agar and inhibit microbial growth.[12][13]

Principle: The surface of an agar plate is uniformly inoculated with a test microorganism. Wells are then cut into the agar, and the test compound is added to the wells. During incubation, the compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will form around the well where growth is prevented.[13] The diameter of this zone is proportional to the compound's activity.[13]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test this compound derivatives

  • Positive control (e.g., standard antibiotic like Ciprofloxacin)[14]

  • Negative control (e.g., solvent like DMSO)[12][15]

  • Test microorganisms

  • Sterile cotton swabs

  • Sterile cork borer (e.g., 6 mm diameter)[12]

  • Micropipettes and sterile tips

  • Incubator

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Gently squeeze the swab against the inside of the tube to remove excess liquid. Streak the swab evenly across the entire surface of the MHA plate to ensure a uniform lawn of growth.[16] Allow the plate to dry for a few minutes.

  • Well Creation: Use a sterile cork borer to aseptically punch uniform wells into the agar.[12]

  • Compound Application: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[12]

  • Pre-diffusion (Optional but Recommended): Let the plates sit at room temperature or 4°C for 1-2 hours to allow the compounds to diffuse into the agar before microbial growth begins.[12]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[12][14]

  • Result Interpretation:

    • After incubation, observe the plates for clear zones around the wells where bacterial growth has been inhibited.

    • Measure the diameter of the zone of inhibition in millimeters (mm) using calipers or a ruler.[14] The measurement should include the diameter of the well.

    • Compare the zone diameters produced by the test compounds to those of the positive and negative controls.

Agar_Well_Diffusion_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum plate_inoculation Create a Uniform Lawn of Microbe on Agar Plate Using a Sterile Swab prep_inoculum->plate_inoculation create_wells Aseptically Punch Wells in the Agar with a Sterile Cork Borer plate_inoculation->create_wells add_samples Add Test Compounds and Controls (Positive/Negative) to the Wells create_wells->add_samples pre_diffusion Allow Pre-diffusion at Room Temperature (Optional) add_samples->pre_diffusion incubate Invert and Incubate Plate (37°C, 18-24h) pre_diffusion->incubate measure_zones Measure Diameters of the Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Experimental workflow for the Agar Well Diffusion assay.

References

Application Notes and Protocols: 2-(2-Pyridyl)benzimidazole in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2-Pyridyl)benzimidazole (PB), with the chemical formula C₁₂H₉N₃, is a versatile N,N'-chelating ligand extensively utilized in supramolecular chemistry.[1] Its rigid, planar structure, combined with the presence of both a pyridine (B92270) and a benzimidazole (B57391) moiety, allows it to form stable complexes with a variety of metal ions.[2][3] The imidazole (B134444) N-H proton can be deprotonated, leading to an imidazolate unit that can act as a bridge between multiple metal centers, facilitating the construction of complex supramolecular architectures.[4] This document provides an overview of the applications of PB in the development of luminescent materials, chemical sensors, catalysts, and therapeutic agents, complete with experimental protocols and quantitative data.

I. Luminescent Materials

This compound is a prominent ligand in the design of luminescent metal complexes, particularly with transition metals such as Rhenium(I), Ruthenium(II), and Platinum(II).[5][6] These complexes often exhibit luminescence in the visible region of the electromagnetic spectrum, arising from metal-to-ligand charge transfer (MLCT) states.[5][7] The photophysical properties of these materials can be tuned by modifying the substituents on the PB core or by altering the ancillary ligands in the metal's coordination sphere.[6]

Data Presentation: Photophysical Properties of this compound Metal Complexes
Complex TypeMetal IonEmission Wavelength (nm)Quantum Yield (%)Lifetime (ns)Reference
[Re(PB)(CO)₃Cl] seriesRe(I)620–640--[5][6]
[Ru(bpy)₂(PB)][PF₆]₂ seriesRu(II)626–645--[5][6]
[Pt(PB)(CCR)₂] seriesPt(II)553–605up to 6up to 500[5][6]
Zn(L2)₂H₂O (L2=PB)Zn(II)369 (in solid state)--[8]
Experimental Protocols:

Protocol 1: Synthesis of [Re(PB)(CO)₃Cl] Type Complexes

This protocol is based on the general synthesis of Rhenium(I) tricarbonyl complexes.[4]

Materials:

  • Rhenium pentacarbonyl chloride (Re(CO)₅Cl)

  • This compound (PB)

  • Toluene, anhydrous

  • Schlenk flask and condenser

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve an equimolar amount of this compound in anhydrous toluene.

  • Add an equimolar amount of Rhenium pentacarbonyl chloride (Re(CO)₅Cl) to the solution.

  • Heat the reaction mixture at 60 °C with continuous stirring for 24 hours.[4]

  • Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold toluene, and dry under vacuum.

  • Characterize the resulting complex, [Re(PB)(CO)₃Cl], using techniques such as X-ray diffraction, NMR spectroscopy, and elemental analysis.[4]

Protocol 2: Photophysical Characterization

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer/Spectrofluorometer

  • Time-resolved fluorescence spectrometer

Procedure:

  • Prepare solutions of the synthesized complexes in a suitable solvent (e.g., air-saturated CH₂Cl₂).[6]

  • Record the absorption spectra using the UV-Vis spectrophotometer to determine the absorption maxima.

  • Measure the emission spectra using the fluorometer by exciting the sample at a wavelength corresponding to an absorption maximum.

  • Determine the luminescence quantum yield relative to a standard of known quantum yield.

  • Measure the emission lifetime using a time-resolved fluorescence spectrometer.

Visualization:

G Workflow for Synthesis and Characterization of Luminescent Complexes cluster_synthesis Synthesis cluster_characterization Characterization start Start reactants Mix Re(CO)₅Cl and PB in Toluene start->reactants reaction Reflux at 60°C for 24h under Inert Atmosphere reactants->reaction precipitation Cool to Room Temperature & Precipitate Product reaction->precipitation filtration Filter and Wash Product precipitation->filtration drying Dry under Vacuum filtration->drying end_synthesis Synthesized Complex drying->end_synthesis uv_vis UV-Vis Spectroscopy (Absorption) end_synthesis->uv_vis emission Fluorometry (Emission, Quantum Yield) end_synthesis->emission lifetime Time-Resolved Spectroscopy (Lifetime) end_synthesis->lifetime end_characterization Photophysical Data uv_vis->end_characterization emission->end_characterization lifetime->end_characterization

Caption: Synthesis and characterization workflow.

II. Ion Sensing

The unique structure of this compound and its metal complexes allows for their use as chemosensors for various ions. The binding of an analyte can induce a change in the photophysical properties of the PB-based system, such as a shift in absorption or emission wavelength, or a change in fluorescence intensity, enabling quantitative detection.[4][9] For instance, a Rhenium(I) complex of deprotonated PB has been shown to be a selective sensor for Hg²⁺ ions.[4] Ruthenium(II) complexes of PB have been developed for the highly selective detection of cyanide (CN⁻) ions in aqueous media.[9][10]

Data Presentation: Performance of this compound-Based Ion Sensors
Sensor SystemTarget IonSolventDetection LimitBinding Constant (K_b)Reference
[Re(CO)₃(PB)H₂O]Hg²⁺---[4]
Ru(II) complex of PBCN⁻Water12.8 nM3.05 x 10⁶ M⁻¹[9][10]
Ru(III) complex of PB derivativeCl⁻CH₃CN/H₂O (9:1)5 µM-[11]
Experimental Protocols:

Protocol 3: General Procedure for Anion Sensing using a Ru(II)-PB Complex

This protocol is a generalized procedure based on the detection of cyanide.[9][10]

Materials:

  • Ru(II)-PB complex stock solution (e.g., 10⁻⁶ M in water).[10]

  • Stock solutions of various anions (e.g., CN⁻, F⁻, AcO⁻, H₂PO₄⁻) of known concentrations in the same solvent.

  • UV-Vis Spectrophotometer and Spectrofluorometer.

  • pH meter.

Procedure:

  • Selectivity Study: a. Place a fixed volume of the Ru(II)-PB complex solution into a series of cuvettes. b. Add a specific equivalent of each anion solution to different cuvettes. c. Record the UV-Vis absorption and fluorescence emission spectra for each sample. d. Compare the spectral changes to determine the selectivity of the sensor for the target anion.[9]

  • Titration Experiment: a. To a cuvette containing the Ru(II)-PB complex solution, incrementally add small aliquots of the target anion stock solution. b. After each addition, record the UV-Vis and/or fluorescence spectrum. c. Plot the change in absorbance or fluorescence intensity against the concentration of the added anion.[10]

  • Determination of Detection Limit and Binding Constant: a. The detection limit can be calculated from the titration data using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve. b. The binding constant (K_b) can be determined by fitting the titration data to a suitable binding isotherm model (e.g., Benesi-Hildebrand).[9]

Visualization:

G Mechanism of Ion Sensing cluster_sensing Sensing Process sensor PB-Metal Complex (Luminescent) binding Binding Event (Coordination or H-Bonding) sensor->binding analyte Target Ion (e.g., CN⁻) analyte->binding signal Change in Photophysical Properties (Fluorescence Quenching/Enhancement) binding->signal detection Detection & Quantification signal->detection

Caption: Ion sensing mechanism.

III. Catalysis

Palladium(II) and Ruthenium(II) complexes incorporating PB and its derivatives have demonstrated significant catalytic activity in various organic transformations.[12][13] For instance, Pd(II) complexes of substituted PB have been employed as efficient catalysts for Suzuki-Miyaura cross-coupling reactions.[12] Ruthenium(II) complexes with benzimidazole derivatives have been shown to be effective catalysts for the transfer hydrogenation of ketones.[13]

Data Presentation: Catalytic Performance of this compound Complexes
CatalystReactionSubstrateBaseSolventYield (%)Reference
Pd(II) complex with mesityl-substituted PBSuzuki-MiyauraAryl halidesCs₂CO₃DMF:H₂O (4:1)100[12]
[RuCl₂(p-cymene)(L)] (L=benzimidazole derivative)Transfer HydrogenationAcetophenone derivatives--Good activity[13]
Experimental Protocols:

Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction

This protocol is based on the use of a Pd(II)-PB complex as a catalyst.[12]

Materials:

  • Aryl halide

  • Arylboronic acid

  • Palladium(II)-PB complex catalyst

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) and water

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), Cs₂CO₃ (2 mmol), and the Pd(II)-PB catalyst (e.g., 0.1 mol%).

  • Add the solvent mixture of DMF:H₂O (4:1, v/v).

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time.

  • Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent.

  • Purify the product using column chromatography.

  • Characterize the final product and determine the reaction yield.[12]

Visualization:

G Catalytic Cycle for Suzuki-Miyaura Coupling catalyst Pd(II)-PB Complex oxidative_addition Oxidative Addition (Ar-X) catalyst->oxidative_addition transmetalation Transmetalation (Ar'-B(OH)₂) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst product Product (Ar-Ar') reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle.

IV. Drug Development and Biological Applications

This compound and its derivatives have shown promise in the field of drug development due to their diverse biological activities. They have been investigated as anti-inflammatory agents and as inhibitors of enzymes like Escherichia coli methionine aminopeptidase.[2] Gold complexes of PB have been studied for their antiproliferative properties.[2] Furthermore, derivatives of PB have been synthesized and evaluated for their potential as anti-Helicobacter pylori agents.[14] Metal complexes of benzimidazole derivatives have also been explored as potential anti-cancer agents, showing activity against lung, breast, and prostate cancer cell lines.[15]

Note: The development of therapeutic agents requires extensive preclinical and clinical studies beyond the scope of these protocols. The provided information is for research purposes only.

This document provides a foundational understanding of the applications of this compound in supramolecular chemistry. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(2-Pyridyl)benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Pyridyl)benzimidazole.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. For the Phillips-Ladenburg reaction (using 2-pyridinecarboxylic acid), ensure the temperature is high enough to drive off water, which is a byproduct of the condensation.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products or unreacted starting materials.

    • Solution: While a 1:1 molar ratio of o-phenylenediamine (B120857) to the pyridine (B92270) derivative is typical, slight adjustments may be necessary. Experiment with a small excess (e.g., 1.1 equivalents) of one of the reactants to see if it improves the yield.

  • Catalyst Inactivity or Inappropriate Choice: The catalyst may be deactivated or not suitable for the specific reaction conditions.

    • Solution: If using a catalyst, ensure it is fresh and handled under the recommended conditions. For acid-catalyzed reactions, consider using a stronger acid or a Lewis acid catalyst. For oxidative condensation methods, ensure the oxidizing agent is active.

  • Poor Solvent Choice: The solvent may not be appropriate for the reaction, affecting solubility and reaction temperature.

    • Solution: High-boiling point solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or ethylene (B1197577) glycol are often used to achieve the necessary reaction temperatures. For microwave-assisted synthesis, solvent-free conditions or a minimal amount of a high-dielectric solvent can be effective.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, precipitation, and recrystallization steps.

    • Solution: Optimize the pH during the workup. This compound is basic and will be soluble in acidic aqueous solutions. Neutralization to a specific pH is crucial for efficient precipitation. When recrystallizing, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation and purity.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products is a common issue. The primary side products depend on the synthetic route chosen:

  • From o-phenylenediamine and 2-pyridinecarboxylic acid (Phillips-Ladenburg reaction):

    • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to both starting materials.

    • Amide Intermediate: The initial amide formed between o-phenylenediamine and 2-pyridinecarboxylic acid may not have fully cyclized. Driving the reaction at a higher temperature for a longer duration can promote cyclization.

    • Polymeric Materials: At very high temperatures, undesirable polymerization can occur. Careful temperature control is essential.

  • From o-phenylenediamine and 2-pyridinecarboxaldehyde (B72084) (Weidenhagen reaction):

    • Schiff Base Intermediate: The initial imine (Schiff base) formed may not have undergone complete oxidative cyclization. The choice of an efficient oxidizing agent is critical. Air oxidation is often slow and may require a catalyst.

    • Over-oxidation Products: Harsh oxidizing agents can potentially lead to the formation of N-oxides or other undesired oxidized species.

    • Disubstituted Products: It is possible for the aldehyde to react with both amino groups of the o-phenylenediamine, especially if the stoichiometry is not well-controlled.

To minimize side products:

  • Ensure the purity of your starting materials.

  • Maintain an inert atmosphere (e.g., nitrogen or argon) if your reactants or intermediates are sensitive to air oxidation.

  • Carefully control the reaction temperature and time.

  • Choose the appropriate catalyst and solvent system for your chosen synthetic route.

Q3: How can I effectively purify the crude this compound?

A3: Purification is critical to obtaining a high-purity final product. The following methods are commonly employed:

  • Recrystallization: This is the most common method for purifying solid this compound.

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol (B145695), methanol (B129727), or a mixture of ethanol and water). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. The pure product will crystallize out, leaving impurities in the solvent.[1]

  • Column Chromatography: For removing closely related impurities or when recrystallization is ineffective, silica (B1680970) gel column chromatography can be used.

    • Eluent System: A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent system should be optimized by TLC analysis to achieve good separation.

  • Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities.

    • Procedure: Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move to the aqueous layer. The aqueous layer is then separated, and the pH is carefully adjusted with a base (e.g., NaOH or NaHCO3) to precipitate the pure product, which can then be filtered, washed with water, and dried.

Quantitative Data on Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of this compound and related derivatives, based on literature data.

Table 1: Synthesis of 2-Aryl-1H-benzimidazoles using Au/TiO₂ Catalyst [2]

EntryAldehydeSolventTime (h)Yield (%)
1BenzaldehydeCHCl₃:MeOH (3:1)295
24-MethylbenzaldehydeCHCl₃:MeOH (3:1)299
34-MethoxybenzaldehydeCHCl₃:MeOH (3:1)298
44-ChlorobenzaldehydeCHCl₃:MeOH (3:1)292
52-Pyridinecarboxaldehyde CHCl₃:MeOH (3:1) 2 85

Table 2: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles [3]

EntryR GroupCatalystSolventTemperature (°C)Yield (%)
1PhenylNH₄ClEtOH80-9075.08
24-ChlorophenylNH₄ClEtOH80-9078.88
32-HydroxyphenylNH₄ClEtOH80-9079.18
4Pyridin-2-yl None (neat) None 180 92
5Pyridin-3-ylNone (neat)None18090

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis from o-Phenylenediamine and 2-Pyridinecarboxylic Acid (Phillips-Ladenburg Reaction)

This method involves the direct condensation of o-phenylenediamine with 2-pyridinecarboxylic acid at elevated temperatures.

Materials:

  • o-Phenylenediamine

  • 2-Pyridinecarboxylic acid (Picolinic acid)

  • Polyphosphoric acid (PPA) or Eaton's reagent (optional, as a condensing agent)

  • Aqueous sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) solution

  • Ethanol or methanol for recrystallization

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and 2-pyridinecarboxylic acid (1.0-1.2 eq).

  • If using a condensing agent, add polyphosphoric acid (PPA) to the mixture.

  • Heat the reaction mixture to 160-180°C with stirring for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add the reaction mixture to a beaker of ice water with stirring.

  • Neutralize the solution by slowly adding an aqueous base (e.g., 10% NaOH or concentrated NH₄OH) until the pH is approximately 7-8. This will precipitate the crude product.

  • Filter the crude product using a Buchner funnel, and wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

  • Dry the purified crystals under vacuum to obtain this compound.

Protocol 2: Synthesis from o-Phenylenediamine and 2-Pyridinecarboxaldehyde (Weidenhagen Reaction)

This protocol involves the condensation of o-phenylenediamine with 2-pyridinecarboxaldehyde, followed by oxidative cyclization.

Materials:

  • o-Phenylenediamine

  • 2-Pyridinecarboxaldehyde

  • An oxidizing agent (e.g., copper(II) acetate, nitrobenzene, or air)

  • A suitable solvent (e.g., ethanol, methanol, or acetic acid)

  • Activated carbon

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add 2-pyridinecarboxaldehyde (1.0 eq) to the solution and stir at room temperature for 30 minutes to form the Schiff base intermediate.

  • Add the oxidizing agent to the reaction mixture. If using air as the oxidant, a catalyst such as copper(II) acetate may be added, and the mixture is refluxed while open to the atmosphere.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst was used, filter it off.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude residue in hot ethanol, and add a small amount of activated carbon to decolorize the solution.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the product.

  • Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting low yields.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Mix o-phenylenediamine and 2-pyridinecarboxylic acid heat Heat to 160-180°C for 2-4h start->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool quench Quench in ice water cool->quench neutralize Neutralize with base (pH 7-8) quench->neutralize filter_crude Filter crude product neutralize->filter_crude recrystallize Recrystallize from ethanol/water filter_crude->recrystallize filter_pure Filter pure product recrystallize->filter_pure dry Dry under vacuum filter_pure->dry end Pure this compound dry->end troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete (TLC)? start->check_completion incomplete Increase reaction time/temperature check_completion->incomplete No check_workup Was there significant loss during workup? check_completion->check_workup Yes final_solution Re-run reaction with optimized conditions incomplete->final_solution optimize_workup Optimize pH for precipitation Minimize solvent for recrystallization check_workup->optimize_workup Yes check_reagents Are reagents pure and stoichiometry correct? check_workup->check_reagents No optimize_workup->final_solution purify_reagents Purify starting materials Adjust stoichiometry check_reagents->purify_reagents No check_reagents->final_solution Yes purify_reagents->final_solution

References

Technical Support Center: Synthesis of 2-(2-Pyridyl)benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(2-Pyridyl)benzimidazole derivatives, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound derivatives?

A1: The two most common and effective methods for synthesizing the this compound scaffold are the Phillips-Ladenburg reaction and the Weidenhagen reaction.[1][2]

  • Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine (B120857) with a pyridine-2-carboxylic acid or its derivative (e.g., acid chloride, ester) in the presence of a dehydrating agent or under high-temperature conditions. Acid catalysts like polyphosphoric acid (PPA) or mineral acids are often employed.[1][3][4][5]

  • Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with pyridine-2-carboxaldehyde. The reaction is typically carried out in the presence of an oxidizing agent.[1][2]

Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?

A2: Low yields are a frequent issue in the synthesis of benzimidazole (B57391) derivatives. The primary factors to investigate are:

  • Purity of Starting Materials: Impurities in the o-phenylenediamine or the pyridine-2-carboxylic acid/aldehyde can significantly interfere with the reaction. Ensure the purity of your reactants, perhaps by recrystallization or distillation.

  • Choice of Catalyst and Reaction Conditions: The selection of the catalyst and optimization of reaction temperature and time are crucial. For instance, some reactions may benefit from specific Lewis or Brønsted acid catalysts, while others may proceed more efficiently under microwave irradiation or solvent-free conditions.[6][7]

  • Atmosphere: The presence of oxygen can sometimes lead to side reactions and the formation of colored impurities. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield and purity of the product.

Q3: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?

A3: Side product formation is a common cause of reduced yields. Potential side reactions include:

  • Over-oxidation: In the Weidenhagen reaction, excessive use of an oxidizing agent can lead to the formation of N-oxides or other undesired oxidized species. Careful control of the stoichiometry of the oxidant is necessary.

  • Bis-adduct Formation: In some cases, particularly if the final ring-closure is slow, a bis-adduct can form. Modifying the reaction conditions, such as the solvent or catalyst, can help to minimize this.

  • Polymerization: Under harsh acidic or high-temperature conditions, starting materials or the product can sometimes polymerize. Employing milder reaction conditions or alternative synthetic methodologies can mitigate this issue.

Q4: What are the recommended methods for purifying this compound derivatives?

A4: The choice of purification method depends on the nature of the impurities. Common techniques include:

  • Recrystallization: This is often the simplest and most effective method for obtaining highly pure crystalline products. A solvent screen should be performed to identify a suitable solvent system.

  • Column Chromatography: For separating the desired product from impurities with similar solubility, column chromatography using silica (B1680970) gel or alumina (B75360) is a standard procedure.

  • Sublimation: For high-purity, solvent-free material, vacuum sublimation can be an excellent, albeit less common, purification technique for thermally stable benzimidazoles.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst Screen different catalysts (e.g., PPA, Amberlite IR-120, various Lewis acids).[7]
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature.
Poor Quality of Reactants Ensure the purity of o-phenylenediamine and pyridine-2-carboxylic acid/aldehyde.
Formation of Colored Impurities Oxidation of Starting Materials Conduct the reaction under an inert atmosphere (N₂ or Ar). Use freshly purified reagents.
Decomposition at High Temperatures Consider using milder reaction conditions, such as microwave-assisted synthesis or a more active catalyst that allows for lower temperatures.
Difficult Product Isolation Product is Highly Soluble in the Reaction Solvent After quenching the reaction, adjust the pH to precipitate the product. Extract with a suitable organic solvent.
Product Forms a Salt Neutralize the reaction mixture with a base (e.g., NaHCO₃, NH₄OH) to precipitate the free benzimidazole.
Inconsistent Yields Variability in Reagent Quality Use reagents from a consistent, high-purity source.
Moisture in the Reaction Use anhydrous solvents and reagents, especially if employing moisture-sensitive catalysts.

Quantitative Data on Reaction Yields

The following tables summarize reported yields for the synthesis of this compound and its derivatives under various conditions.

Table 1: Yields of this compound via Phillips-Ladenburg Reaction

Reactants Catalyst/Conditions Yield (%) Reference
o-phenylenediamine + Pyridine-2-carboxylic acidPPA, 180°C, 4h85N/A
o-phenylenediamine + Pyridine-2-carboxylic acid4N HCl, reflux92[1]
Substituted o-phenylenediamine + Pyridine-2-carboxylic acidVarious43-92[1]

Table 2: Yields of Benzimidazole Derivatives via Weidenhagen and Other Reactions

Reactants Catalyst/Conditions Yield (%) Reference
o-phenylenediamine + Aromatic aldehydesCu(OH)₂, CH₃OH, RT, 6hGood[1]
o-phenylenediamine + 4-chlorobenzaldehydetert-butyl nitrite, THF, 25°C, 0.5h80[1]
o-phenylenediamine + 3,4,5-trimethoxybenzaldehydeLaCl₃, acetonitrile, 2-4h85-95[6]
o-phenylenediamine + Aromatic acidsNH₄Cl, EtOH, 80-90°C72-90[1]

Key Experimental Protocols

Protocol 1: Phillips-Ladenburg Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • Pyridine-2-carboxylic acid

  • 4N Hydrochloric Acid

Procedure:

  • A mixture of o-phenylenediamine (1.0 eq) and pyridine-2-carboxylic acid (1.0 eq) is heated in 4N hydrochloric acid at reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then carefully neutralized with a suitable base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate solution) until precipitation of the product is complete.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Weidenhagen-type Synthesis of 2-Aryl-benzimidazoles

Materials:

  • o-Phenylenediamine

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Copper(II) hydroxide (catalyst)

  • Methanol

Procedure:

  • To a solution of o-phenylenediamine (1.0 eq) in methanol, add the aromatic aldehyde (1.0 eq) and a catalytic amount of copper(II) hydroxide.

  • The reaction mixture is stirred at ambient temperature in an open-air atmosphere for approximately 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound derivatives have been identified as inhibitors of several key signaling pathways implicated in diseases like cancer.

PKN2 Signaling Pathway in Cancer

Certain this compound derivatives act as inhibitors of Protein Kinase N2 (PKN2), a component of the Hippo tumor suppressor pathway.[8] PKN2 has been identified as a dependency in mesenchymal-like cancer cells, and its inhibition can suppress drug resistance.[8] The pathway involves PKN2 promoting cancer growth through a PKN2-SAV1-TAZ signaling mechanism.[8]

PKN2_Pathway RhoGTPases Rho GTPases PKN2 PKN2 RhoGTPases->PKN2 Activates SAV1 SAV1 PKN2->SAV1 Phosphorylates TAZ TAZ SAV1->TAZ Regulates CellGrowth Mesenchymal-like Cancer Growth & Drug Resistance TAZ->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->PKN2 Inhibits

Caption: PKN2 signaling pathway in mesenchymal-like cancer.

Aurora Kinase Signaling Pathway

Aurora kinases are crucial for regulating mitosis, and their aberrant expression is linked to tumorigenesis.[9][10][11][12] this compound derivatives have been investigated as inhibitors of Aurora kinases, thereby disrupting cell division in cancer cells.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) AuroraA_Activation Aurora A Activation Centrosome Centrosome Maturation & Spindle Assembly AuroraA_Activation->Centrosome AuroraB_Activation Aurora B Activation Chromosome Chromosome Segregation & Cytokinesis AuroraB_Activation->Chromosome Inhibitor This compound Derivative Inhibitor->AuroraA_Activation Inhibits Inhibitor->AuroraB_Activation Inhibits Topoisomerase_Inhibition Topoisomerase Topoisomerase CleavableComplex Topoisomerase-DNA Cleavable Complex Topoisomerase->CleavableComplex DNA DNA DNA->CleavableComplex Religation DNA Re-ligation CleavableComplex->Religation Apoptosis Apoptosis (Cell Death) CleavableComplex->Apoptosis Leads to Religation->DNA Inhibitor This compound Derivative Inhibitor->Religation Prevents Synthesis_Workflow Start Start: Starting Materials (o-phenylenediamine, pyridine-2-carboxylic acid/aldehyde) Reaction Condensation Reaction (Phillips or Weidenhagen) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Neutralization, Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, m.p.) Purification->Analysis End Pure Product Analysis->End

References

Technical Support Center: Purification of 2-(2-Pyridyl)benzimidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(2-Pyridyl)benzimidazole via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
CRY-001 Low or No Crystal Formation Upon Cooling 1. Solvent is too good: The compound remains highly soluble even at low temperatures. 2. Insufficient concentration: The solution is not saturated or is too dilute.[1] 3. Supersaturation: The solution is highly concentrated, but crystal nucleation has not initiated.1. Use a different solvent: Select a solvent in which the compound has lower solubility at room temperature. 2. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] 3. Induce crystallization: a. Scratch the inside of the flask with a glass stirring rod at the solution's surface. b. Add a "seed" crystal of pure this compound. 4. Use an anti-solvent: Add a miscible solvent in which the compound is insoluble (an "anti-solvent") dropwise to the solution until it becomes cloudy, then warm slightly to redissolve and cool slowly. A common combination for benzimidazoles is an ethanol (B145695)/water mixture.[2]
CRY-002 Oiling Out (Product Separates as a Liquid) 1. High concentration of impurities: Impurities can lower the melting point of the mixture. 2. Rapid cooling: The solution cools too quickly, preventing orderly crystal lattice formation.[1] 3. Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the solute.1. Reheat and add more solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Change solvent: Choose a solvent with a lower boiling point. 3. Attempt trituration: If oiling persists, remove the solvent and attempt to solidify the oil by scratching with a spatula, possibly with the addition of a non-polar solvent like hexanes.
CRY-003 Low Yield of Recovered Crystals 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.[1] 2. Premature crystallization: Crystals form during hot filtration. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. 4. Washing with warm solvent: Using a solvent that is not sufficiently chilled for washing can redissolve the product.1. Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Preheat filtration apparatus: Ensure the funnel and receiving flask are hot to prevent premature crystallization. Add a small excess of hot solvent before filtration. 3. Optimize cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath for at least 30 minutes. 4. Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 5. Second crop: Concentrate the mother liquor to obtain a second crop of crystals.
CRY-004 Discolored Crystals 1. Presence of colored impurities: These may co-crystallize with the product. 2. Thermal degradation: The compound may be degrading at the boiling point of the solvent.1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product. 2. Choose a lower-boiling solvent: If degradation is suspected, use a solvent with a lower boiling point. 3. Perform a second recrystallization: A subsequent recrystallization can further purify the product.
CRY-005 Crystals are very fine or appear as a powder 1. Rapid crystallization: The solution cooled too quickly.[1]1. Slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help slow the cooling rate. 2. Re-dissolve and re-crystallize: Reheat the solution to re-dissolve the solid and allow it to cool more slowly.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. For benzimidazole (B57391) derivatives, common solvents to screen include ethanol, methanol, acetone, and ethyl acetate. Mixed solvent systems, such as ethanol/water, can also be effective.[2] It is highly recommended to perform small-scale solubility tests with a few milligrams of your crude product in various solvents to determine the optimal choice.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities often originate from the synthesis, which typically involves the condensation of o-phenylenediamine (B120857) and 2-pyridinecarboxylic acid or its derivatives. Therefore, unreacted starting materials are a primary source of contamination. Other potential impurities can arise from side reactions.

Q3: My compound won't dissolve in any single solvent I've tried. What should I do?

A3: If a single solvent is not effective, a mixed-solvent system is a good alternative. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q4: How can I be sure my recrystallized product is pure?

A4: The purity of the recrystallized this compound can be assessed by several methods. A sharp melting point that is consistent with the literature value (typically around 221-225 °C) is a good indicator of purity. Additionally, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the presence of impurities.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound by recrystallization. It is essential to perform preliminary solubility tests to select the most appropriate solvent or solvent system.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent. For this example, ethanol is used.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then reheat it to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent contamination. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Analysis: Determine the melting point of the dried crystals and, if desired, further assess purity using chromatographic or spectroscopic methods.

Visualization

G Troubleshooting Recrystallization of this compound cluster_troubleshooting Troubleshooting Steps start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes troubleshoot_no_crystals Induce Crystallization: - Scratch flask - Add seed crystal - Add anti-solvent no_crystals->troubleshoot_no_crystals check_yield Check Yield and Purity collect_crystals->check_yield low_yield Low Yield check_yield->low_yield Low Yield impure Impure Product check_yield->impure Impure end Pure Product check_yield->end Acceptable troubleshoot_low_yield Optimize Recovery: - Concentrate mother liquor - Ensure complete cooling low_yield->troubleshoot_low_yield troubleshoot_impure Improve Purity: - Second recrystallization - Use activated charcoal impure->troubleshoot_impure troubleshoot_no_crystals->cool troubleshoot_low_yield->start Re-process Mother Liquor troubleshoot_impure->start Re-crystallize

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Troubleshooting low fluorescence quantum yield of 2-(2-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent molecule 2-(2-Pyridyl)benzimidazole (2-PBI).

Troubleshooting Low Fluorescence Quantum Yield

A low fluorescence quantum yield can be a significant issue in experiments relying on the photophysical properties of 2-PBI. The following guide provides a systematic approach to identifying and resolving common causes of diminished fluorescence.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for diagnosing the root cause of low quantum yield in your 2-PBI experiments.

TroubleshootingWorkflow start Low Fluorescence Quantum Yield Observed check_instrument Verify Instrument Settings (Wavelengths, Slits, Detector Gain) start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok adjust_instrument Optimize Instrument Settings instrument_ok->adjust_instrument No check_solvent Investigate Solvent Effects (Polarity, Viscosity, Purity) instrument_ok->check_solvent Yes adjust_instrument->check_instrument solvent_ok Solvent Appropriate? check_solvent->solvent_ok change_solvent Select Alternative Solvent solvent_ok->change_solvent No check_ph Assess pH of the Solution solvent_ok->check_ph Yes change_solvent->check_solvent ph_ok pH Optimal? check_ph->ph_ok adjust_ph Adjust pH Using Appropriate Buffers ph_ok->adjust_ph No check_concentration Evaluate Concentration Effects (Aggregation-Caused Quenching) ph_ok->check_concentration Yes adjust_ph->check_ph conc_ok Concentration in Linear Range? check_concentration->conc_ok dilute_sample Dilute Sample conc_ok->dilute_sample No check_quenchers Test for Presence of Quenchers (Oxygen, Metal Ions, Impurities) conc_ok->check_quenchers Yes dilute_sample->check_concentration quenchers_ok Quenchers Absent? check_quenchers->quenchers_ok remove_quenchers Implement Quencher Removal Protocol (e.g., Deoxygenation) quenchers_ok->remove_quenchers No final_ok Quantum Yield Improved quenchers_ok->final_ok Yes remove_quenchers->check_quenchers final_not_ok Issue Persists - Consult Literature for Specific Interactions remove_quenchers->final_not_ok QuenchingMechanism PBI 2-PBI (Ground State) PBI_excited 2-PBI* (Excited State) PBI->PBI_excited Excitation (hν) Fluorescence Fluorescence PBI_excited->Fluorescence Complex [2-PBI...Metal Ion]* Encounter Complex PBI_excited->Complex Metal_ion Metal Ion (e.g., Cu²⁺) Metal_ion->Complex Quenching Fluorescence Quenching (Non-radiative decay) Complex->Quenching

Technical Support Center: Overcoming Solubility Challenges of 2-(2-Pyridyl)benzimidazole in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges of 2-(2-Pyridyl)benzimidazole in aqueous media. The information is designed to assist researchers in achieving optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a heterocyclic organic compound with a structure that fuses benzene (B151609) and imidazole (B134444) rings. This compound and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic activities, including anti-inflammatory and anticancer properties.[1][2] However, it is characterized by poor solubility in water, which can significantly hinder its handling in biological assays, formulation development, and ultimately, its bioavailability in preclinical and clinical studies.

Q2: What are the primary reasons for the low aqueous solubility of this compound?

A2: The low aqueous solubility of this compound is primarily attributed to its rigid, aromatic structure and the presence of both hydrophobic (benzene ring) and weakly basic (imidazole and pyridine (B92270) rings) functionalities. In neutral aqueous solutions, the molecule exists predominantly in its non-ionized form, which has limited interaction with polar water molecules, leading to precipitation.

Q3: What are the common signs of solubility issues during my experiments?

A3: You may be encountering solubility problems if you observe any of the following:

  • Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.

  • Inconsistent Results: Variability in experimental data, which could be due to an inconsistent amount of dissolved compound.

  • Low Bioactivity: The observed biological effect is lower than expected, potentially because the compound is not fully available to interact with its target.

Troubleshooting Guide: Enhancing Solubility

This guide provides several strategies to overcome the solubility limitations of this compound.

Strategy 1: pH Adjustment

The solubility of this compound is highly dependent on pH due to its basic nitrogen atoms.

  • Issue: The compound precipitates in neutral buffer (e.g., PBS pH 7.4).

  • Troubleshooting:

    • Acidification: Lowering the pH of the aqueous medium will protonate the basic nitrogen atoms on the pyridine and imidazole rings, forming a more soluble salt. A pKa value for a similar benzimidazole (B57391) is reported to be around 5.58.[3] Therefore, adjusting the pH to below 5 should significantly increase solubility.

    • Basification: While less common for this type of molecule, in some cases, deprotonation at very high pH might alter solubility. However, acidification is the more standard approach for this compound.

Table 1: Estimated Solubility of this compound at Various pH Values

pHEstimated SolubilityRemarks
2.0HighCompound is protonated and highly soluble.
4.0Moderate to HighSignificantly increased solubility compared to neutral pH.
7.4Very LowPredominantly in insoluble, non-ionized form.
9.0Very LowRemains in the non-ionized form.
Strategy 2: Use of Co-solvents

Introducing a water-miscible organic solvent can disrupt the hydrophobic interactions and improve the solvation of this compound.

  • Issue: The compound is not dissolving sufficiently in the aqueous buffer for the desired final concentration.

  • Troubleshooting:

    • Prepare a concentrated stock solution of the compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or Methanol (MeOH).

    • Add the stock solution to the aqueous buffer dropwise while vortexing to achieve the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., cell culture, enzyme assay).

Table 2: Estimated Solubility of this compound in Aqueous Co-solvent Mixtures

Co-solvent SystemRatio (v/v)Estimated Solubility
DMSO/Water10:90Moderate
DMSO/Water50:50High
Ethanol/Water10:90Low to Moderate
Ethanol/Water50:50Moderate to High
Methanol/Water10:90Low
Methanol/Water50:50Moderate
Strategy 3: Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.

  • Issue: The use of organic co-solvents is not permissible in the experimental setup.

  • Troubleshooting:

    • Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with this compound. This complex is more water-soluble than the free compound.

Table 3: Estimated Solubility Enhancement with Cyclodextrins

CyclodextrinMolar Ratio (Compound:CD)Estimated Solubility Enhancement
Hydroxypropyl-β-cyclodextrin1:1Significant
Sulfobutylether-β-cyclodextrin1:1Significant
Strategy 4: Solid Dispersions

A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often in an amorphous state, which can enhance the dissolution rate and solubility.

  • Issue: For in vivo studies, improving the oral bioavailability of the compound is necessary.

  • Troubleshooting:

    • Prepare a solid dispersion of this compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG).

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using pH Adjustment
  • Weigh the desired amount of this compound.

  • Add a small volume of 0.1 M HCl to the compound and vortex until it dissolves completely.

  • Slowly add your desired aqueous buffer (e.g., phosphate (B84403) buffer) to the dissolved compound while continuously monitoring the pH.

  • Adjust the final pH to the desired value (e.g., pH 4.5) using 0.1 M HCl or 0.1 M NaOH.

  • Bring the solution to the final volume with the aqueous buffer.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Weigh stoichiometric amounts of this compound and hydroxypropyl-β-cyclodextrin (e.g., a 1:1 molar ratio).

  • Transfer the powders to a mortar.

  • Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a thick paste.

  • Knead the paste for 30-60 minutes.

  • Dry the resulting solid in a vacuum oven at 40°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • To use, dissolve the powdered complex in the desired aqueous medium.

Protocol 3: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
  • Weigh this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:4 ratio.

  • Dissolve both components in a suitable organic solvent (e.g., methanol) in a round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure at 40-50°C.

  • Scrape the resulting solid film from the flask.

  • Dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Grind the solid dispersion into a fine powder for use.

Visualizations

Troubleshooting Workflow for Solubility Issues

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue (Precipitation, Inconsistent Data) ph_check Is pH adjustment an option? start->ph_check ph_yes Adjust pH to < 5.0 ph_check->ph_yes Yes ph_no No ph_check->ph_no end_soluble Problem Solved: Compound is Solubilized ph_yes->end_soluble cosolvent_check Are co-solvents permissible? ph_no->cosolvent_check cosolvent_yes Use DMSO or Ethanol as a co-solvent cosolvent_check->cosolvent_yes Yes cosolvent_no No cosolvent_check->cosolvent_no cosolvent_yes->end_soluble cyclodextrin_check Consider Cyclodextrin Complexation cosolvent_no->cyclodextrin_check solid_dispersion_check For in vivo applications, consider Solid Dispersion cyclodextrin_check->solid_dispersion_check cyclodextrin_check->end_soluble end_insoluble Consult further formulation strategies cyclodextrin_check->end_insoluble If still insoluble solid_dispersion_check->end_soluble

Caption: A flowchart to guide the selection of an appropriate solubility enhancement method.

Experimental Workflow for Cyclodextrin Inclusion Complexation

G Workflow for Cyclodextrin Inclusion Complexation start Weigh Compound and Cyclodextrin (1:1 molar ratio) mix Mix powders in a mortar start->mix add_solvent Add Water/Ethanol (1:1) to form a paste mix->add_solvent knead Knead for 30-60 minutes add_solvent->knead dry Dry in vacuum oven at 40°C knead->dry grind Grind to a fine powder dry->grind dissolve Dissolve in aqueous medium for use grind->dissolve

Caption: Step-by-step process for preparing a cyclodextrin inclusion complex.

Simplified Signaling Pathway of Benzimidazole Anticancer Activity

Benzimidazole derivatives have been investigated for their anticancer properties, which are thought to involve the inhibition of key signaling pathways that control cell proliferation and survival.

G Simplified Benzimidazole Anticancer Signaling benzimidazole Benzimidazole Derivative (e.g., this compound) tubulin Tubulin Polymerization benzimidazole->tubulin Inhibits pi3k_akt PI3K/AKT Pathway benzimidazole->pi3k_akt Inhibits mapk MAPK Pathway benzimidazole->mapk Inhibits apoptosis Apoptosis (Cell Death) benzimidazole->apoptosis Induces cell_cycle Cell Cycle Progression (G2/M Arrest) tubulin->cell_cycle proliferation Cell Proliferation pi3k_akt->proliferation mapk->proliferation cell_cycle->proliferation Blocks

Caption: Benzimidazoles can inhibit key pathways, leading to cell cycle arrest and apoptosis.

References

Technical Support Center: Photostability of 2-(2-Pyridyl)benzimidazole and its Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-(2-Pyridyl)benzimidazole (2-PBI) and its metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of this compound (2-PBI)?

A1: The synthesis of 2-PBI, typically through the condensation of o-phenylenediamine (B120857) with 2-pyridinecarboxaldehyde (B72084) or a related derivative, can present several challenges. Low yields are a frequent issue and can stem from several factors, including the purity of reagents, reaction temperature, and the choice of catalyst. Some traditional methods require high temperatures (250-300 °C), which can lead to degradation and lower yields.[1] Modern protocols often utilize catalysts to proceed efficiently at lower temperatures. Inefficient or inactive catalysts can be a primary cause of low yield. Additionally, the presence of impurities in starting materials, such as pyrrole (B145914) in pyridine (B92270), can drastically reduce the yield.[2]

Q2: I am observing a low yield in the formation of my 2-PBI metal complex. What could be the cause?

A2: Low yields in the formation of 2-PBI metal complexes can be attributed to several factors. The coordination of the metal ion to the 2-PBI ligand is a crucial step that can be influenced by the reaction conditions. Steric hindrance, both in the 2-PBI ligand and other ancillary ligands, can affect the complexation reaction. The choice of solvent is also critical, as the solubility of both the ligand and the metal salt can impact the reaction rate and yield. For instance, some syntheses are performed in ethanol (B145695) or methanol.[3] The presence of water can sometimes lead to the formation of undesired aqua complexes. Furthermore, the stability of the resulting complex plays a role; if the complex is unstable under the reaction conditions, this can lead to decomposition and a lower isolated yield.

Q3: My 2-PBI metal complex is exhibiting unexpected fluorescence quenching. What are the potential reasons?

A3: Fluorescence quenching in 2-PBI metal complexes can be a complex phenomenon with multiple potential causes. One common reason is the nature of the metal ion itself. Transition metals, in particular, can quench fluorescence through processes like photo-induced electron transfer (PET) or Förster resonance energy transfer (FRET).[4][5] The formation of a complex can alter the electronic properties of the 2-PBI ligand, leading to a decrease in its quantum yield.[5] Aggregation of the complex in solution can also lead to quenching. Additionally, the presence of certain counter-ions or impurities in the solvent can act as quenchers. In some cases, the excited state of the complex may be funneled into non-radiative decay pathways, such as through population of a triplet ligand field (3LF) state, which can be influenced by the geometry of the complex.[6]

Q4: What are the key considerations for assessing the photostability of 2-PBI and its metal complexes?

A4: Assessing photostability involves exposing the compound to standardized light conditions and monitoring for any changes. Key considerations include the choice of light source (e.g., Xenon arc lamp or a combination of fluorescent and near-UV lamps), the total illumination and UV energy exposure, and the use of appropriate controls.[3][7] It is crucial to use a "dark control" sample, protected from light, to differentiate between photodegradation and thermal degradation.[3] The physical state of the sample (solution or solid) and the solvent used can significantly impact photostability. Analysis of the exposed samples typically involves techniques like HPLC to quantify the parent compound and detect any degradation products.[8]

Q5: How can I improve the solubility of my 2-PBI derivative or its metal complex for experimental studies?

A5: this compound itself is reported to be insoluble in water.[9] Poor solubility can be a significant hurdle in conducting photostability and biological studies. Several strategies can be employed to improve solubility. For the ligand, derivatization with solubilizing groups can be effective. For both the ligand and its complexes, the use of co-solvents or formulation approaches such as solid dispersions with polymers (e.g., PEG 6000, PVP K30) or the formation of inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, HPBCD) can significantly enhance aqueous solubility.[10][11][12] The choice of counter-ion for ionic complexes can also influence their solubility.

Troubleshooting Guides

Synthesis of this compound
Issue Possible Cause(s) Troubleshooting Steps
Low to No Product Yield 1. Impure o-phenylenediamine or 2-pyridinecarboxaldehyde. 2. Inactive or inappropriate catalyst. 3. Suboptimal reaction temperature (too low for uncatalyzed reactions, or too high leading to degradation). 4. Presence of pyrrole in pyridine starting material.[2]1. Purify starting materials (e.g., recrystallization, distillation). Check for the presence of pyrrole in pyridine and purify if necessary.[2] 2. If using a catalyst, ensure it is fresh and active. Consider screening different catalysts. 3. Optimize the reaction temperature. For uncatalyzed reactions, higher temperatures may be necessary, but monitor for degradation. For catalyzed reactions, follow the recommended temperature profile. 4. Ensure the reaction is carried out under an inert atmosphere if reagents are sensitive to air or moisture.
Formation of Side Products 1. Oxidation of o-phenylenediamine. 2. Over-reaction or degradation at high temperatures. 3. Reaction with atmospheric oxygen or moisture.1. Use freshly purified o-phenylenediamine. 2. Carefully control the reaction temperature and time. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Synthesis of 2-PBI Metal Complexes
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Complexation 1. Poor solubility of the 2-PBI ligand or metal salt in the chosen solvent. 2. Steric hindrance from bulky substituents on the ligand or other coordinating ligands. 3. Incorrect stoichiometry of reactants.1. Screen different solvents or solvent mixtures to improve solubility. Gentle heating may also help. 2. If possible, use a less sterically hindered derivative of the ligand. 3. Carefully check the molar ratios of the ligand and metal salt.
Precipitation of Starting Materials 1. Low solubility of reactants at the reaction temperature. 2. Incorrect solvent choice.1. Increase the reaction temperature or use a higher boiling point solvent. 2. Select a solvent in which both the ligand and the metal salt have good solubility.
Formation of Multiple Products/Isomers 1. Presence of different coordination modes for the 2-PBI ligand. 2. Isomerization of the complex under the reaction conditions.1. Carefully control the reaction conditions (temperature, time, stoichiometry) to favor the formation of the desired isomer. 2. Use chromatographic techniques (e.g., column chromatography) to separate the isomers.

Quantitative Data

Photophysical Properties of Selected 2-PBI Metal Complexes
ComplexEmission Max (nm)Quantum Yield (Φ)Lifetime (τ)SolventReference
[Pt(PBI derivative)(CCR)₂]553-605up to 6%up to 500 nsCH₂Cl₂[13][14]
[Re(PBI derivative)(CO)₃Cl]620-640--CH₂Cl₂[13][14]
[Ru(bpy)₂(PBI derivative)][PF₆]₂626-645--CH₂Cl₂[13][14]
[Ru(tpy)(Me₂bpy)(py)]²⁺-0.16 (photodissociation)-CH₃CN[6]
[Ru(tpy)(biq)(py)]²⁺-0.033 (photodissociation)-CH₃CN[6]
[Ru(bpy)₂(NH₃)₂]²⁺-0.024 (photodissociation at 350 nm)-Water[15]
[Ru(bpy)₂(CH₃CN)₂]²⁺-0.38 (photodissociation at 350 nm)-Water[15]

Note: PBI derivative refers to various substituted this compound ligands as described in the cited literature. CCR is an acetylide ligand, bpy is 2,2'-bipyridine, tpy is 2,2':6',2''-terpyridine, Me₂bpy is 6,6'-dimethyl-2,2'-bipyridine, biq is 2,2'-biquinoline, and py is pyridine.

Experimental Protocols

General Protocol for Photostability Testing (based on ICH Q1B Guidelines)

This protocol outlines the general steps for conducting confirmatory photostability testing.

1. Sample Preparation:

  • Prepare samples of the 2-PBI ligand or its metal complex.
  • For solid samples, spread a thin layer (not more than 3 mm thick) in a suitable container (e.g., glass or plastic dish).
  • For solutions, use a chemically inert and transparent container. The concentration should be chosen to allow for accurate analytical measurement of degradation.
  • Prepare "dark control" samples by wrapping identical samples in aluminum foil to protect them from light.

2. Light Exposure:

  • Place the samples and dark controls in a photostability chamber.
  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] This can be achieved using a calibrated Xenon arc lamp or a combination of cool white fluorescent and near-UV lamps.
  • Monitor the light exposure using a calibrated radiometer/lux meter or a validated chemical actinometric system.

3. Sample Analysis:

  • After the exposure period, visually inspect the samples for any changes in physical properties (e.g., color, clarity).
  • Analyze both the exposed samples and the dark controls using a validated stability-indicating analytical method, such as HPLC.
  • Quantify the amount of the parent compound remaining and identify and quantify any degradation products.

4. Data Evaluation:

  • Compare the results from the exposed samples with those from the dark controls to determine the extent of photodegradation.
  • Calculate the percentage of degradation and identify the major photodegradation products.

Protocol for Determining Photodegradation Quantum Yield

The quantum yield (Φ) of photodegradation is a measure of the efficiency of a photochemical reaction.

1. Actinometry:

  • Calibrate the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate (B100866) actinometry). This involves irradiating a solution of the actinometer and measuring the change in its absorbance to determine the number of photons entering the system.

2. Sample Irradiation:

  • Prepare a solution of the 2-PBI complex of known concentration in a suitable solvent. The absorbance of the solution at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption.
  • Irradiate the sample solution with a monochromatic light source for a specific period.
  • Monitor the decrease in the concentration of the complex over time using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

3. Calculation of Quantum Yield:

  • The quantum yield is calculated using the following formula: Φ = (moles of complex degraded) / (moles of photons absorbed)
  • The number of moles of degraded complex is determined from the change in concentration.
  • The number of moles of photons absorbed is calculated from the incident photon flux (determined by actinometry) and the fraction of light absorbed by the sample.

Visualizations

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_evaluation Evaluation start Start prep_solid Prepare Solid Sample start->prep_solid prep_solution Prepare Solution Sample start->prep_solution prep_dark Prepare Dark Control prep_solid->prep_dark prep_solution->prep_dark expose Expose to Light Source (ICH Q1B Conditions) prep_dark->expose visual Visual Inspection expose->visual analytical Analytical Testing (HPLC) visual->analytical compare Compare Exposed vs. Dark Control analytical->compare end End compare->end

Caption: Experimental workflow for assessing the photostability of 2-PBI and its metal complexes.

Troubleshooting_Logic cluster_ligand 2-PBI Ligand Synthesis cluster_complex Metal Complex Synthesis start Low Yield in Synthesis reagents Check Reagent Purity start->reagents Ligand Synthesis? solubility Improve Solubility start->solubility Complex Synthesis? catalyst Verify Catalyst Activity reagents->catalyst conditions Optimize Temp/Time catalyst->conditions sterics Consider Steric Hindrance solubility->sterics stoichiometry Verify Stoichiometry sterics->stoichiometry

Caption: Troubleshooting logic for low yields in the synthesis of 2-PBI and its metal complexes.

References

Preventing aggregation of 2-(2-Pyridyl)benzimidazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Pyridyl)benzimidazole. Our goal is to help you overcome common challenges related to its solubility and prevent its aggregation in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic organic compound. It is widely used as a chelating fluorescent ligand in the synthesis of metal complexes, particularly with transition metals like cobalt(II) and ruthenium(II).[1][2] Its unique structure allows it to bind to metal ions, which can be useful in various applications, including the development of fluorescent probes and potential therapeutics.

Q2: What are the general solubility properties of this compound?

This compound is a solid at room temperature and is practically insoluble in water.[2] However, it exhibits solubility in several common organic solvents.

Q3: In which organic solvents can I dissolve this compound?

Based on experimental literature, this compound can be dissolved in a variety of organic solvents. The choice of solvent will depend on the specific requirements of your experiment, such as the desired concentration and compatibility with other reagents.

Troubleshooting Guide: Preventing Aggregation of this compound

Aggregation or precipitation of this compound from solution can be a significant issue, leading to inaccurate experimental results. This guide provides a systematic approach to troubleshoot and prevent this problem.

Initial Troubleshooting Workflow

If you are experiencing precipitation or aggregation, follow this workflow to identify a suitable solution.

Troubleshooting_Workflow Troubleshooting Aggregation of this compound start Start: Aggregation Observed solvent_check Is the solvent appropriate? start->solvent_check concentration_check Is the concentration too high? solvent_check->concentration_check Yes change_solvent Select a more suitable solvent (see Table 1) solvent_check->change_solvent No ph_check Is the pH of the solution optimal? concentration_check->ph_check No lower_concentration Reduce the concentration concentration_check->lower_concentration Yes temperature_check Could temperature be a factor? ph_check->temperature_check No adjust_ph Adjust pH (acidic conditions may improve solubility) ph_check->adjust_ph Yes additives_check Have you considered using additives? temperature_check->additives_check No adjust_temperature Try gentle heating or sonication temperature_check->adjust_temperature Yes solution_stable Solution is Stable additives_check->solution_stable Yes consider_additives Consider co-solvents or non-ionic surfactants additives_check->consider_additives No change_solvent->concentration_check lower_concentration->ph_check adjust_ph->temperature_check adjust_temperature->additives_check consider_additives->solution_stable Aggregation_Factors Factors Influencing Aggregation of this compound Aggregation Aggregation / Precipitation Solubility Low Intrinsic Solubility Solubility->Aggregation Concentration High Concentration Concentration->Aggregation Solvent Inappropriate Solvent Solvent->Aggregation pH Suboptimal pH pH->Aggregation Temperature Low Temperature Temperature->Aggregation label_solubility Compound's inherent properties label_experimental Experimental Conditions

References

Technical Support Center: 2-(2-Pyridyl)benzimidazole Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the pH-sensitive fluorescence of 2-(2-Pyridyl)benzimidazole (2PBI).

I. Understanding the pH-Dependent Fluorescence of this compound

The fluorescence of this compound (2PBI) is highly sensitive to the pH of its environment. This phenomenon is attributed to the presence of different ionic species of the molecule in both its ground and excited states. Depending on the acidity or basicity of the solution, 2PBI can exist in four primary forms: a dication, a monocation, a neutral molecule, and an anion. The transitions between these species alter the electronic properties of the molecule, thereby affecting its fluorescence emission.

In acidic solutions, 2PBI is known to undergo excited-state proton transfer (ESPT), a process that leads to the formation of a tautomer with a distinct fluorescence emission. This makes 2PBI a valuable tool for studying proton transfer processes and as a pH-sensitive fluorescent probe.

Chemical Species of this compound at Different pH Values

The following diagram illustrates the different ionic species of 2PBI that predominate at various pH ranges.

G cluster_acidic Strongly Acidic (pH < 2) cluster_mid_acidic Acidic to Neutral (pH 2-7) cluster_neutral_basic Neutral to Weakly Basic (pH 7-10) cluster_basic Strongly Basic (pH > 10) Dication Dication (2PBI-H₂²⁺) Monocation Monocation (2PBI-H⁺) Dication->Monocation + H⁺ Neutral Neutral (2PBI) Monocation->Neutral + H⁺ Anion Anion (2PBI⁻) Neutral->Anion + OH⁻

Caption: Predominant ionic species of this compound across a pH gradient.

II. Quantitative Data

pH RangePredominant SpeciesExcitation Maxima (λ_ex)Emission Maxima (λ_em)Quantum Yield (Φ)Notes
< 2 Dication~350 nm~380 nmLowFluorescence is generally weak.
2 - 7 Monocation~350 nm~380 nm and ~460 nmModerateDual emission may be observed due to excited-state proton transfer (ESPT). The 460 nm peak corresponds to the tautomer.
7 - 10 Neutral~340 nm~370 nmHighStrong fluorescence from the neutral species.
> 10 Anion~360 nm~400 nmModerate to LowA shift in emission is observed upon deprotonation.

Note: The exact excitation and emission maxima, as well as quantum yields, can be influenced by the specific solvent system and buffer components used.

III. Experimental Protocols

A. Preparation of Buffer Solutions for Fluorescence pH Titration

Accurate and stable buffer solutions are critical for reliable pH-dependent fluorescence measurements.

Materials:

  • Deionized water (Milli-Q or equivalent)

  • Buffer salts (e.g., citric acid, sodium phosphate (B84403) monobasic, sodium phosphate dibasic, boric acid, sodium hydroxide, hydrochloric acid)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Choose an appropriate buffer system: A universal buffer (e.g., Britton-Robinson buffer) can be prepared to cover a wide pH range. Alternatively, use specific buffers for narrower ranges (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, borate (B1201080) for pH 8-10).

  • Prepare stock solutions:

    • Acidic component: Prepare a stock solution of the acidic component (e.g., 0.1 M citric acid, 0.1 M sodium phosphate monobasic).

    • Basic component: Prepare a stock solution of the basic component (e.g., 0.2 M sodium phosphate dibasic, 0.1 M sodium borate).

    • Strong acid and base: Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH for fine pH adjustments.

  • Prepare buffer solutions at desired pH values:

    • In a volumetric flask, add a calculated volume of the acidic component stock solution.

    • Gradually add the basic component stock solution while monitoring the pH with a calibrated pH meter.

    • Use small volumes of 0.1 M HCl or 0.1 M NaOH for final, precise pH adjustments.

    • Once the target pH is reached, bring the solution to the final volume with deionized water.

  • Verify the final pH: Re-measure the pH of the final buffer solution to ensure accuracy.

B. Fluorescence pH Titration of this compound

This protocol outlines the steps to measure the fluorescence of 2PBI as a function of pH.

Materials:

  • Stock solution of 2PBI in a suitable solvent (e.g., ethanol (B145695) or DMSO)

  • A series of buffer solutions covering the desired pH range

  • Fluorometer

  • Quartz cuvettes

Experimental Workflow:

G A Prepare 2PBI Stock Solution C Add 2PBI Aliquot to Buffer in Cuvette A->C B Prepare Buffer Solutions (Varying pH) B->C D Mix and Equilibrate C->D E Measure Fluorescence Spectrum D->E F Repeat for Each pH E->F F->C G Data Analysis (Intensity, λ_em vs. pH) F->G

Caption: Workflow for fluorescence pH titration of this compound.

Procedure:

  • Prepare a working solution of 2PBI: Dilute the stock solution of 2PBI with the first buffer solution in a quartz cuvette to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation wavelength (e.g., 350 nm).

    • Set the emission wavelength range to be scanned (e.g., 360 nm to 600 nm).

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Blank Measurement: Record the fluorescence spectrum of the buffer solution without 2PBI to account for any background fluorescence.

  • Sample Measurement: Place the cuvette with the 2PBI working solution in the fluorometer and record the fluorescence emission spectrum.

  • Repeat for all pH values: Repeat steps 1 and 4 for each buffer solution in your pH series, ensuring the final concentration of 2PBI remains constant.

  • Data Analysis:

    • Subtract the blank spectrum from each sample spectrum.

    • From the corrected spectra, determine the fluorescence intensity at the emission maximum (or maxima) for each pH.

    • Plot the fluorescence intensity and the emission maximum wavelength as a function of pH.

    • If desired, calculate the pKa values from the titration curves.

IV. Troubleshooting Guide & FAQs

Issue Possible Cause Troubleshooting Steps
No or very low fluorescence signal 1. Incorrect excitation/emission wavelengths. 2. 2PBI concentration is too low. 3. Instrument malfunction. 4. Quenching by buffer components.1. Verify the excitation and emission wavelengths from the literature for the expected species at your pH. 2. Increase the concentration of 2PBI, ensuring absorbance remains below 0.1. 3. Check the fluorometer's lamp and detector. 4. Test the fluorescence of 2PBI in a non-quenching solvent (e.g., ethanol) to confirm its activity. Try a different buffer system.
Fluorescence intensity is unstable or drifting 1. Photobleaching of 2PBI. 2. Temperature fluctuations. 3. Precipitation of 2PBI. 4. pH of the solution is changing over time.1. Reduce the excitation slit width or the exposure time. Prepare a fresh sample. 2. Use a temperature-controlled cuvette holder. 3. Ensure 2PBI is fully dissolved in the buffer. The use of a co-solvent might be necessary, but its effect on pKa should be considered. 4. Verify the stability of your buffer.
Unexpected shifts in emission spectra 1. Presence of impurities in the 2PBI sample. 2. Contamination of buffer solutions. 3. Interaction with buffer components.1. Check the purity of your 2PBI sample (e.g., by NMR or mass spectrometry). 2. Prepare fresh buffer solutions with high-purity water and salts. 3. Some buffer species can interact with the excited state of the fluorophore. Consider using a different buffer system.
Difficulty in determining pKa values 1. Insufficient data points around the pKa. 2. Overlapping equilibria. 3. Inappropriate model for data fitting.1. Prepare more buffer solutions with pH values closely spaced around the expected pKa. 2. The multiple pKa values of 2PBI can lead to complex titration curves. Use deconvolution software if necessary. 3. Use a sigmoidal fitting function (e.g., Boltzmann fit) to determine the inflection point of the titration curve.

FAQs

  • Q: Why do I see two emission peaks in the acidic pH range?

    • A: The dual emission is a characteristic feature of 2PBI in acidic solutions and is due to excited-state proton transfer (ESPT). The higher energy (shorter wavelength) peak corresponds to the locally excited monocation, while the lower energy (longer wavelength) peak is from the tautomeric form created after the proton transfer.

  • Q: Can I use any solvent to prepare the 2PBI stock solution?

    • A: It is best to use a water-miscible organic solvent like ethanol or DMSO to prepare a concentrated stock solution. When preparing the working solutions in aqueous buffers, ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the pKa and fluorescence properties of 2PBI.

  • Q: How does temperature affect the fluorescence of 2PBI?

    • A: Temperature can influence fluorescence intensity (typically, it decreases with increasing temperature) and can also affect the rates of proton transfer. For consistent results, it is recommended to perform all measurements at a constant temperature.

  • Q: What is the expected pKa of this compound?

    • A: The pKa for the equilibrium between the neutral and monocationic species in the ground state has been reported to be around 5.58. The pKa values for the other equilibria (dication-monocation and neutral-anion) and for the excited states will be different. Excited-state pKa (pKa*) values are often determined using the Förster cycle and can differ significantly from the ground-state values.

Technical Support Center: Optimizing Ligand-to-Metal Ratio in Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing ligand-to-metal ratios in complex formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experimental work.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and characterization of metal-ligand complexes.

Issue 1: Low or No Product Yield

Q: My complex formation reaction is showing low or no yield. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield in a metal-ligand complexation reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry The ligand-to-metal ratio is critical. An incorrect ratio can lead to the formation of undesired species or incomplete reaction. Systematically screen a range of ligand-to-metal ratios (e.g., 0.5:1, 1:1, 1.5:1, 2:1) to find the optimal condition.[1]
Poor Ligand/Metal Precursor Quality Impurities in the starting materials can interfere with the reaction. Ensure the purity of your ligand and metal salt. Recrystallize or purify the ligand if necessary. Use high-purity, anhydrous metal salts.
Inappropriate Solvent The solvent plays a crucial role in solubility and reactivity. Ensure that both the metal precursor and the ligand are soluble in the chosen solvent. The solvent should also be dry and deoxygenated, as water and oxygen can often interfere with complex formation.
Suboptimal Reaction Temperature Many complexation reactions are temperature-sensitive. If the reaction is sluggish at room temperature, a moderate increase in temperature may be beneficial. Conversely, some complexes are only stable at lower temperatures. Monitor the reaction at different temperatures to determine the optimal range.
Presence of Interfering Species The presence of competing ions or molecules in the reaction mixture can prevent the desired complex from forming.[2] Ensure all glassware is clean and that no interfering impurities are introduced with the reagents or solvents.
Issue 2: Formation of Multiple Products or Side Reactions

Q: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity of my reaction?

A: The formation of multiple products often indicates that several different complex stoichiometries are possible or that side reactions are occurring.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Stepwise Complex Formation Some metal-ligand systems form complexes in a stepwise manner (e.g., ML, ML₂, ML₃).[3][4] Carefully controlling the stoichiometry and reaction conditions can favor the formation of a single desired species. Techniques like Job's plot can help identify the different stoichiometries.
Ligand Degradation The ligand may be unstable under the reaction conditions (e.g., high temperature, presence of a strong base or acid). Verify the stability of your ligand under the reaction conditions independently.
Redox Reactions The metal ion or the ligand may be undergoing oxidation or reduction. Use of an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation by air. Ensure that the chosen solvent and other reagents are compatible with the oxidation states of the metal and ligand.
Slow Addition of Reagents The rate of addition of one reactant to another can influence the product distribution. Try adding the ligand solution slowly to the metal salt solution (or vice versa) to maintain a low concentration of the added reagent and favor the formation of the thermodynamically most stable complex.
Issue 3: Difficulty in Isolating and Purifying the Complex

Q: I am having trouble isolating and purifying my desired metal-ligand complex. What techniques can I use?

A: Isolation and purification are critical steps to obtaining a well-characterized complex. The choice of method depends on the properties of the complex.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
High Solubility If the complex is highly soluble in the reaction solvent, it can be difficult to precipitate. Try changing the solvent to one in which the complex is less soluble (an anti-solvent). Cooling the solution can also induce crystallization.
Air or Moisture Sensitivity Many metal complexes are sensitive to air and moisture.[5] Perform all isolation and purification steps under an inert atmosphere using Schlenk line or glovebox techniques.
Complex is an Oil Some complexes initially form as oils rather than crystalline solids. Try redissolving the oil in a small amount of a good solvent and adding an anti-solvent dropwise to induce precipitation. Scratching the inside of the flask with a glass rod can also sometimes initiate crystallization.
Presence of Unreacted Starting Materials If unreacted ligand or metal salt remains, purification is necessary. Recrystallization is a common method for purifying solid complexes. Column chromatography can also be used, but care must be taken to choose a stationary phase and eluent that do not cause the complex to decompose.

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing the ligand-to-metal ratio?

A1: The first step is to determine the stoichiometry of the complex. The method of continuous variations, also known as a Job's plot, is a widely used technique for this purpose.[6] This method involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. A physical property that is proportional to the complex formation, such as UV-Vis absorbance, is then plotted against the mole fraction of the ligand.[7][8] The maximum or minimum of the plot corresponds to the stoichiometry of the complex.[7]

Q2: How do I perform a Job's plot experiment?

A2: A detailed protocol for a Job's plot experiment is provided in the "Experimental Protocols" section below. The general workflow involves preparing a series of solutions with varying metal-to-ligand mole fractions, measuring the absorbance of each solution at a specific wavelength, and plotting the absorbance against the mole fraction of the ligand.

Job_Plot_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Metal & Ligand) B Mix in Varying Mole Fractions (Total Moles Constant) A->B C Measure UV-Vis Absorbance of each solution B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine Stoichiometry from Plot Maximum D->E Stoichiometry_Logic Start Perform Job's Plot Experiment Plot Plot Absorbance vs. Mole Fraction (X_L) Start->Plot FindMax Identify X_L at Maximum Absorbance Plot->FindMax Decision What is X_L at max? FindMax->Decision Result1 Stoichiometry is 1:1 Decision->Result1 ~0.5 Result2 Stoichiometry is 1:2 Decision->Result2 ~0.67 Result3 Stoichiometry is 2:1 Decision->Result3 ~0.33 Other Calculate stoichiometry n / (a+n) Decision->Other Other

References

Technical Support Center: Enhancing Two-Photon Absorption of 2-(2-Pyridyl)benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the two-photon absorption (TPA) of 2-(2-Pyridyl)benzimidazole derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental endeavors.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Detectable Two-Photon Absorption Signal

  • Question: We have synthesized a novel this compound derivative, but we are observing a very weak or no two-photon absorption (TPA) signal. What are the possible reasons and how can we troubleshoot this?

  • Answer: A weak or absent TPA signal can stem from several factors, ranging from molecular structure to experimental setup. Here’s a step-by-step troubleshooting guide:

    • Verify Molecular Structure and Purity:

      • Potential Cause: The synthesized compound may not have the expected structure, or impurities might be quenching the fluorescence or interfering with the measurement.

      • Solution:

        • Confirm the chemical structure using NMR, mass spectrometry, and elemental analysis.[1]

        • Assess the purity of your compound using techniques like HPLC. Impurities, even in small amounts, can significantly impact photophysical properties.

    • Optimize Experimental Setup:

      • Potential Cause: The experimental conditions for TPA measurement may not be optimal.[2][3] TPA is a nonlinear process highly dependent on laser intensity.[4]

      • Solution:

        • Increase Laser Power: The TPA signal is proportional to the square of the incident laser intensity.[4] Gradually increase the laser power, but be cautious to avoid sample photodamage or saturation effects.[5]

        • Check Wavelength Range: Ensure your excitation wavelength is appropriate for your molecule. The TPA maximum is not always simply double the one-photon absorption (OPA) maximum.[5] A broad spectral scan is recommended.

        • Verify Alignment: Meticulously check the alignment of your optical components. A focused laser beam is crucial for achieving the high photon density required for TPA.[4]

    • Re-evaluate Molecular Design:

      • Potential Cause: The intrinsic molecular design may not be conducive to high TPA cross-sections.

      • Solution:

        • Introduce Donor-Acceptor Groups: The TPA cross-section can often be enhanced by creating a push-pull system with electron-donating and electron-accepting groups.[6] Consider functionalizing the benzimidazole (B57391) or pyridyl rings.

        • Extend π-Conjugation: Increasing the length of the conjugated system is a well-established strategy for enhancing TPA.[6]

        • Symmetry Considerations: Molecular symmetry plays a role in TPA. For centrosymmetric molecules, the selection rules for one-photon and two-photon absorption are often complementary.[5] Breaking the symmetry can sometimes enhance TPA.

Issue 2: Photodegradation of the Sample During Measurement

  • Question: Our this compound derivative appears to be degrading under the high laser intensities required for TPA measurements. How can we mitigate this?

  • Answer: Photodegradation is a common challenge in TPA experiments. Here are some strategies to minimize its effects:

    • Use a Lower Repetition Rate Laser: If available, a laser with a lower repetition rate but higher peak power can deliver the necessary intensity for TPA while reducing the average power and thus the overall light dose to the sample.

    • Sample Flow or Stirring: For liquid samples, using a flow cell or stirring the solution in the cuvette can ensure that fresh molecules are constantly moving into the focal volume, reducing the cumulative exposure of any single molecule.

    • Work in an Inert Atmosphere: The presence of oxygen can exacerbate photochemical degradation. Purging your solvent with nitrogen or argon before dissolving your sample and performing the measurement under an inert atmosphere can be beneficial.

    • Reduce Exposure Time: Minimize the duration of the laser exposure to the sample by using an efficient data acquisition system.

Issue 3: Discrepancy Between Theoretical Predictions and Experimental TPA Values

  • Question: Our computational predictions for the TPA cross-section of a new derivative are high, but the experimental values are significantly lower. What could be causing this discrepancy?

  • Answer: Bridging the gap between theoretical and experimental TPA values can be challenging. Here are some factors to consider:

    • Solvent Effects: The polarity of the solvent can significantly influence the electronic structure and, consequently, the TPA properties of a molecule.[7] Ensure that your theoretical model accurately accounts for the solvent used in the experiment.

    • Aggregation: At higher concentrations, molecules may form aggregates, which can have different photophysical properties compared to individual molecules. Try measuring the TPA at different concentrations to check for aggregation effects.

    • Vibronic Coupling: The coupling between electronic and vibrational states can influence TPA, a factor that may not be fully captured by all computational models.[7]

    • Experimental Uncertainties: TPA cross-section measurements are prone to larger errors than linear absorption measurements.[2][3] Carefully calibrate your setup with known TPA standards.[8]

Frequently Asked Questions (FAQs)

  • Question 1: What is a typical range for TPA cross-sections in this compound derivatives?

    • Answer: While specific data for this exact class of compounds is not extensively published in the context of TPA enhancement, analogous imidazole-based tripodal chromophores have shown TPA cross-section values up to 521 GM.[9] By strategically modifying the molecular structure, such as by creating hybrid chromophores with units like BODIPY or squaraine, it is possible to achieve significantly higher values, potentially reaching several thousand GM.[10][11][12][13]

  • Question 2: Which solvents are recommended for TPA measurements of these derivatives?

    • Answer: The choice of solvent is critical. A solvent that dissolves the compound well and is transparent at both the excitation and emission wavelengths should be chosen. Common choices for TPA measurements of organic chromophores include toluene, chloroform, and THF. The solvent polarity can also be used as a tool to tune the TPA properties.[7]

  • Question 3: How does the substitution pattern on the benzimidazole and pyridyl rings affect TPA?

    • Answer: The substitution pattern is a key factor in tuning the TPA properties.

      • Electron-Donating and -Accepting Groups: Introducing electron-donating groups (e.g., -NMe2, -OMe) on one end of the conjugated system and electron-accepting groups (e.g., -CN, -NO2) on the other can create a charge transfer system that often leads to a significant enhancement of the TPA cross-section.[6]

      • Extending Conjugation: Adding conjugated linkers or fusing aromatic rings can extend the π-system, which generally increases the TPA cross-section.[6]

      • Planarity: Maintaining a planar molecular structure is often beneficial for TPA, as it facilitates π-electron delocalization. However, in some cases, slight deviations from planarity can lead to interesting photophysical effects.

Data Presentation

Table 1: Comparison of TPA Cross-Sections for Different Chromophore Classes

Chromophore ClassExample DerivativeMax TPA Cross-Section (GM)Excitation Wavelength (nm)Reference
Imidazole-based TripodalD–(π–A)3 arrangement~521Not Specified[9]
BODIPY DerivativeZL-618321800[12][13]
BODIPY DerivativeZL-221864800[12][13]
Squaraine DerivativeCompound 45>100~1250[14]

Note: GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)

Experimental Protocols

Protocol 1: Synthesis of a Generic this compound Derivative

This protocol provides a general method for the synthesis of this compound, which can be adapted for various derivatives.

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (B120857) (1 equivalent) and pyridine-2-carboxaldehyde (1 equivalent) in ethanol (B145695).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[1]

Protocol 2: Measurement of Two-Photon Absorption Cross-Section using the Z-scan Technique

The Z-scan technique is a common method for determining the nonlinear absorption coefficient, from which the TPA cross-section can be calculated.

  • Sample Preparation: Prepare a solution of the this compound derivative in a suitable spectroscopic grade solvent. The concentration should be adjusted to have a linear absorbance of less than 0.1 at the excitation wavelength to minimize linear absorption effects.

  • Experimental Setup:

    • Use a femtosecond or picosecond pulsed laser as the excitation source. The wavelength should be tunable to measure the TPA spectrum.

    • The laser beam is focused by a lens. The sample, held in a cuvette of known path length (e.g., 1 mm), is mounted on a translation stage that allows it to be moved along the beam axis (the z-axis).

    • An aperture is placed in the far field before the detector for closed-aperture Z-scan (to measure nonlinear refraction), and it is removed for open-aperture Z-scan (to measure nonlinear absorption).

  • Data Acquisition (Open-Aperture Z-scan):

    • Measure the transmitted laser power through the sample as it is translated through the focal point of the lens.

    • A decrease in transmittance will be observed near the focal point due to two-photon absorption.

    • Record the transmittance as a function of the sample position (z).

  • Data Analysis:

    • The open-aperture Z-scan data is fitted to a theoretical model to extract the nonlinear absorption coefficient (β).

    • The TPA cross-section (σ₂) can then be calculated using the following equation: σ₂ = (hνβ) / (NₐC) where h is Planck's constant, ν is the frequency of the incident light, β is the nonlinear absorption coefficient, Nₐ is Avogadro's number, and C is the molar concentration of the sample.

  • Calibration: It is highly recommended to calibrate the setup by measuring a standard sample with a known TPA cross-section (e.g., Rhodamine B) under the same experimental conditions.[8]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_measurement TPA Measurement cluster_analysis Analysis & Optimization s1 Design Derivative s2 Synthesize Compound s1->s2 s3 Purify s2->s3 s4 Characterize (NMR, MS) s3->s4 m1 Prepare Solution s4->m1 Purified Compound m2 Z-Scan Measurement m1->m2 m3 Data Analysis m2->m3 a1 Calculate TPA Cross-Section m3->a1 Z-scan Data a2 Compare with Theory a1->a2 a3 Optimize Molecular Structure a2->a3 Feedback Loop a3->s1

Caption: Workflow for enhancing TPA of this compound derivatives.

Signaling_Pathway cluster_structure Molecular Structure Modifications cluster_properties Intermediate Electronic Properties cluster_tpa Outcome A Extend π-Conjugation D Increase Transition Dipole Moment A->D B Add Donor/Acceptor Groups F Enhance Intramolecular Charge Transfer B->F C Modify Molecular Symmetry E Tune Energy Levels C->E G Enhanced Two-Photon Absorption Cross-Section (σ₂) D->G E->G F->G

Caption: Key molecular strategies for enhancing two-photon absorption.

References

Troubleshooting poor performance in 2-(2-Pyridyl)benzimidazole-based sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Pyridyl)benzimidazole-based sensors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. Synthesis and Purification

  • Question: My synthesis of a this compound derivative resulted in a low yield and multiple side products. What are the common pitfalls?

  • Answer: Low yields and the formation of impurities are common challenges in the synthesis of this compound derivatives.[1][2][3] Several factors could be contributing to this issue:

    • Reaction Conditions: The condensation reaction between o-phenylenediamine (B120857) and a pyridine (B92270) derivative is sensitive to temperature and reaction time. Overheating can lead to decomposition and the formation of polymeric side products. It is crucial to monitor the reaction closely and optimize the temperature.

    • Purity of Starting Materials: The purity of the o-phenylenediamine and the pyridine derivative is critical. Impurities in the starting materials can lead to unwanted side reactions and the formation of colored impurities that are difficult to remove.

    • Atmosphere: Some reactions may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield and purity of the product.[4]

    • Purification Method: Purification by recrystallization may not be sufficient to remove all impurities. Column chromatography is often necessary to obtain a highly pure product. A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate) is typically effective.

Troubleshooting Workflow for Synthesis and Purification

cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting start Low Yield/ Impure Product check_reagents Verify Purity of Starting Materials start->check_reagents optimize_cond Optimize Reaction Conditions (T, time) check_reagents->optimize_cond Reagents Pure inert_atm Use Inert Atmosphere optimize_cond->inert_atm Optimized recrystallize Recrystallization inert_atm->recrystallize column_chrom Column Chromatography recrystallize->column_chrom Still Impure check_purity Check Purity (TLC, NMR) column_chrom->check_purity

Caption: A workflow diagram for troubleshooting common synthesis and purification issues.

2. Spectroscopic and Performance Issues

  • Question: My this compound-based sensor shows very weak or no fluorescence. What could be the reason?

  • Answer: Several factors can lead to low fluorescence intensity or fluorescence quenching:

    • Aggregation: Many organic fluorophores, including this compound derivatives, are prone to aggregation-caused quenching (ACQ) at high concentrations in aqueous solutions.[5][6] This can be mitigated by working at lower concentrations or by using surfactants. Some derivatives, however, exhibit aggregation-induced emission (AIE), where aggregation enhances fluorescence.[5][6]

    • Solvent Effects: The photophysical properties of these sensors are often highly dependent on the solvent polarity and viscosity.[7] Hydrogen bonding with the solvent can also play a significant role.[8] It's important to use the recommended solvent system for your specific sensor.

    • Presence of Quenchers: Certain metal ions, such as Fe²⁺, Fe³⁺, and Co²⁺, can quench the fluorescence of this compound-based sensors.[9][10] This quenching mechanism is often the basis for their detection. Ensure your experimental setup is free from contaminating metal ions.

    • pH: The protonation state of the benzimidazole (B57391) and pyridyl rings can significantly affect the fluorescence properties.[7] The optimal pH range for fluorescence should be determined and maintained using a suitable buffer.

    • Photobleaching: Prolonged exposure to the excitation light source can lead to photodegradation of the sensor, resulting in decreased fluorescence.[11] It is advisable to minimize exposure time and use fresh solutions for measurements.

Signaling Pathway for Fluorescence Modulation

cluster_factors Influencing Factors cluster_effects Potential Effects concentration Concentration aggregation Aggregation (ACQ or AIE) concentration->aggregation solvent Solvent Polarity solvatochromism Solvatochromism solvent->solvatochromism quencher Quenching Ions (e.g., Fe³⁺) pet Photoinduced Electron Transfer (PET) quencher->pet ph pH esipt Excited-State Intramolecular Proton Transfer (ESIPT) ph->esipt excited_state Sensor Excited State aggregation->excited_state solvatochromism->excited_state no_fluorescence Quenching pet->no_fluorescence esipt->excited_state sensor Sensor Ground State sensor->excited_state Excitation fluorescence Fluorescence excited_state->fluorescence excited_state->no_fluorescence

Caption: Factors influencing the fluorescence signaling pathway of the sensors.

  • Question: My sensor is not selective for the target analyte and shows a response to other ions. How can I improve selectivity?

  • Answer: Poor selectivity is a common issue in sensor design. Here are some strategies to improve it:

    • Ligand Design: The selectivity of a this compound-based sensor is primarily determined by the design of the ligand and its binding affinity for the target ion.[12] Introducing specific functional groups or modifying the steric hindrance around the binding pocket can enhance selectivity.

    • Choice of Solvent and pH: The solvent and pH can influence the coordination chemistry and binding constants.[7][12] Optimizing these parameters can sometimes improve selectivity.

    • Masking Agents: In complex samples, interfering ions can be masked by adding a reagent that selectively binds to them without affecting the target analyte. For example, EDTA can be used to mask many divalent metal ions.

    • Competitive Binding Assays: Performing competitive binding experiments with a range of potentially interfering ions is crucial to characterize the selectivity of your sensor.

Quantitative Data Summary

Sensor DerivativeTarget AnalyteDetection Limit (LOD)Solvent SystemReference
Ru(II)-pyridyl-benzimidazoleCN⁻12.8 nMWater[4][13]
Benzimidazole-based sensorZn²⁺39.91 nMDMSO/Water[14]
Benzimidazole-based sensorFe²⁺/Fe³⁺1.18 µM / 1.21 µMAqueous[9]
Benzimidazole-based sensorCo²⁺3.56 µMDMF[10]

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of the parent this compound. Derivatives can be synthesized by using substituted o-phenylenediamines or pyridine-2-carboxaldehydes.

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and pyridine-2-carboxaldehyde (1 equivalent) in ethanol (B145695).

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) solvent system.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Fluorescence Measurements

  • Stock Solution Preparation: Prepare a stock solution of the this compound-based sensor in a suitable solvent (e.g., DMSO, ethanol, or acetonitrile) at a concentration of 1 mM.

  • Working Solution: Dilute the stock solution in the appropriate buffer or solvent system to the desired working concentration (typically in the µM range).

  • Analyte Titration: Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of the analyte.

  • Spectroscopic Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the sensor.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the sensor's response and calculate the limit of detection (LOD).

Logical Relationship for Sensor Design and Optimization

target Define Target Analyte design Ligand Design & Synthesis target->design characterize Spectroscopic Characterization design->characterize test_performance Test Performance (Sensitivity, Selectivity) characterize->test_performance optimize Optimize Conditions (pH, Solvent) test_performance->optimize Poor Performance final_sensor Optimized Sensor Protocol test_performance->final_sensor Good Performance optimize->test_performance

Caption: A logical flowchart for the design and optimization of sensors.

References

Technical Support Center: Purifying 2-(2-Pyridyl)benzimidazole with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(2-Pyridyl)benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on utilizing column chromatography for the purification of this compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound and its derivatives, silica (B1680970) gel is the most commonly used stationary phase.[1][2] Its slightly acidic nature and high polarity make it effective for separating compounds based on their polarity. In cases where the compound shows instability or strong adsorption on silica gel, neutral or basic alumina (B75360) can be considered as an alternative.

Q2: Which mobile phase systems are effective for the purification of this compound?

A2: Mixtures of a non-polar solvent and a polar solvent are typically used. Common and effective mobile phase systems for benzimidazole (B57391) derivatives include:

  • Hexane/Ethyl Acetate (B1210297): This is a widely used solvent system. The polarity is adjusted by varying the ratio of ethyl acetate to hexane.[2][3] For some benzimidazole derivatives, ratios such as 1:9, 3:5, and 1:1 (ethyl acetate:n-hexane) have been successfully employed.[3] A gradient elution, for instance, starting from 5% and gradually increasing to 50% ethyl acetate in hexane, can be very effective for separating closely related impurities.[2]

  • Dichloromethane (B109758)/Methanol (B129727): This system is suitable for more polar compounds. A small percentage of methanol in dichloromethane can significantly increase the eluting power of the mobile phase.

  • Toluene/Acetone: This combination can also be an effective mobile phase for the separation of benzimidazole derivatives.[4]

To achieve optimal separation, it is crucial to first determine the ideal solvent system and ratio using Thin Layer Chromatography (TLC). An Rf value between 0.2 and 0.4 for this compound in the chosen TLC solvent system is generally a good indicator for successful separation on a column.[5]

Q3: My this compound is showing significant tailing on the TLC plate and column. What could be the cause and how can I fix it?

A3: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like this compound on silica gel. This is often due to the interaction of the basic nitrogen atoms with the acidic silanol (B1196071) groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) or a solution of ammonia (B1221849) in methanol to your eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Use a different stationary phase: Switching to a more inert stationary phase like neutral or basic alumina can prevent the strong interactions causing tailing.

Q4: What is a typical recovery yield for the column chromatography purification of this compound?

A4: While the recovery yield can vary depending on the purity of the crude material and the optimization of the chromatographic conditions, a yield in the range of 70-95% is generally expected for the purification of benzimidazole derivatives by column chromatography.[2] Careful optimization of the mobile phase and proper column packing are key to maximizing recovery.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography purification of this compound.

Problem ID Issue Possible Causes Suggested Solutions
PUR-001Poor or no separation of this compound from impurities. 1. Inappropriate mobile phase polarity: The solvent system may be too polar, causing all compounds to elute together, or not polar enough, resulting in poor movement of the compounds down the column.[2] 2. Column overloading: Too much crude material has been loaded onto the column relative to the amount of stationary phase. 3. Improper column packing: The presence of channels or cracks in the stationary phase leads to an uneven flow of the mobile phase.1. Optimize the mobile phase using TLC: Test various solvent systems and ratios to find one that gives good separation of the target compound from impurities (aim for a ΔRf > 0.2).[5] 2. Reduce the sample load: A general rule of thumb is to load 1-5% of crude material by weight relative to the stationary phase. 3. Repack the column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
PUR-002This compound is not eluting from the column. 1. Mobile phase is not polar enough: The selected eluent does not have sufficient strength to move the compound down the polar stationary phase.[2] 2. Strong, irreversible adsorption to the stationary phase: The basic nature of the compound can lead to very strong binding to the acidic silica gel.1. Increase the mobile phase polarity: Gradually increase the percentage of the polar solvent in your eluent. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. A gradient elution is often effective.[2] 2. Add a stronger polar solvent: If increasing the polarity of the current system is ineffective, adding a small amount of a more polar solvent like methanol can help to elute the compound. 3. Use a different stationary phase: Consider using neutral or basic alumina.
PUR-003The purified fractions of this compound are still colored. 1. Presence of colored impurities: The synthesis may have produced colored byproducts that co-elute with the desired compound.1. Activated charcoal treatment: Before column chromatography, dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can help adsorb colored impurities. The charcoal is then removed by filtration.
PUR-004Low recovery of the purified product. 1. Compound degradation on silica gel: The slightly acidic nature of silica gel may cause decomposition of the product. 2. Using too much solvent for elution: This can lead to very dilute fractions where the product is difficult to detect and recover. 3. Product is too soluble in the recrystallization solvent (if used post-chromatography): This will result in significant loss of product in the mother liquor.[2]1. Deactivate the silica gel: Pre-treating the silica gel with a small amount of triethylamine or methanol can help to minimize degradation. 2. Concentrate fractions before analysis: If you suspect your fractions are too dilute, concentrate a small aliquot before running a TLC to check for the presence of your product. 3. Optimize recrystallization solvent: Perform small-scale tests to find a solvent or solvent mixture in which the product has high solubility when hot and low solubility when cold.[2]

Experimental Protocols

General Protocol for Column Chromatography of this compound

This protocol provides a general guideline. The specific mobile phase composition should be optimized based on TLC analysis of the crude mixture.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional, as a modifier)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization

2. Column Preparation (Wet Packing Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

  • Pour the slurry into the column. Allow the solvent to drain slowly while gently tapping the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it until the packing is stable. Do not let the solvent level drop below the top of the sand.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the column, ensuring not to disturb the sand layer.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin elution. If using isocratic elution, continue with the same mobile phase. For gradient elution, gradually increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in hexane).[2]

  • Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL).

  • Monitor the fractions by TLC to identify which ones contain the pure this compound.

5. Product Recovery:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the yield and characterize the product for purity (e.g., by melting point, NMR).

Data Presentation

The following table provides a template for recording and comparing experimental data for the purification of this compound.

Parameter Experiment 1 Experiment 2 Experiment 3
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions (ID x L)
Crude Sample Weight (g)
Mobile Phase System Hexane:Ethyl Acetate
Elution Method (Isocratic/Gradient) Gradient
Gradient Profile 5% to 50% EtOAc in Hexane
TLC Rf of Pure Product
Pure Product Weight (g)
Recovery Yield (%)
Purity (e.g., by HPLC, NMR)

Visualizations

Experimental Workflow

experimental_workflow crude Crude this compound tlc TLC Analysis to Optimize Mobile Phase crude->tlc column_prep Column Preparation (Wet Packing with Silica Gel) tlc->column_prep sample_loading Sample Loading (Dry Loading Recommended) column_prep->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal pure_product Pure this compound solvent_removal->pure_product characterization Characterization (Yield, Purity) pure_product->characterization

References

Stability testing of 2-(2-Pyridyl)benzimidazole stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(2-Pyridyl)benzimidazole (PBI) stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). For biological experiments, DMSO is a common choice. One study on new benzimidazole (B57391) derivatives utilized 0.2% DMSO for stability analysis.[1] The choice of solvent should always be guided by the specific requirements of your experimental system, including potential solvent effects on the assay and the required concentration range.

Q2: How should I store my this compound stock solutions?

A2: For optimal stability, it is recommended to store stock solutions of this compound at low temperatures. As a general guideline for compounds in solvent, storage at -20°C is suitable for up to one year, while storage at -80°C can extend stability for up to two years. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What is the stability of this compound in aqueous solutions?

A3: this compound is insoluble in water.[2][3] Therefore, it is not recommended to prepare or store stock solutions in purely aqueous buffers. If your experimental protocol requires an aqueous environment, it is best to dilute a concentrated stock solution (prepared in a suitable organic solvent like DMSO) into the aqueous buffer immediately before use.

Q4: Are there any known incompatibilities for this compound?

A4: You should avoid strong oxidizing agents when working with this compound.[3] It is also important to consider the pH of your solutions, as benzimidazole derivatives can be susceptible to degradation under strongly acidic or basic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon storage The concentration of this compound may exceed its solubility limit in the chosen solvent at the storage temperature.Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution.
Inconsistent experimental results The stock solution may have degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles, or extended storage at room temperature).Prepare a fresh stock solution from solid this compound. Perform a stability test on your current stock solution using a suitable analytical method like HPLC to check for degradation products.
Unexpected biological activity or toxicity The solvent used for the stock solution (e.g., DMSO) may be affecting the experimental system at the final concentration used.Run a solvent control experiment to assess the effect of the solvent alone. If necessary, reduce the final concentration of the solvent in your assay or explore alternative, less disruptive solvents.
Color change in the stock solution This could indicate degradation of the compound, possibly due to oxidation or exposure to light.Discard the discolored solution and prepare a fresh stock. Store the new stock solution protected from light, for example, by wrapping the vial in aluminum foil.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on a calibrated balance.

    • Carefully weigh out the desired amount of this compound. For example, for 1 mL of a 10 mM solution, weigh 1.9522 mg (Molecular Weight = 195.22 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

General Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound stock solutions. Method optimization and validation are crucial for obtaining reliable results.

  • Preparation of Stability Samples:

    • Prepare a stock solution of this compound in the solvent of interest (e.g., DMSO, methanol) at a known concentration.

    • Aliquot the solution into several vials for testing at different time points and storage conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • HPLC Method Development (Example Conditions):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • At each time point (e.g., 0, 24, 48, 96 hours, 1 week, 1 month), remove an aliquot from each storage condition.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

Visualizations

StabilityTestingWorkflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Weigh this compound B Dissolve in chosen solvent (e.g., DMSO) A->B C Create aliquots for different conditions B->C D Room Temperature C->D E 4°C C->E F -20°C C->F G Light Exposure C->G H Sample at time points (t=0, t=x, ...) D->H E->H F->H G->H I HPLC Analysis H->I J Quantify parent compound and degradation products I->J K Determine stability profile J->K

Caption: Workflow for assessing the stability of this compound stock solutions.

TroubleshootingFlowchart start Inconsistent Experimental Results q1 Is the stock solution clear and colorless? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No (precipitate or color change) q1->a1_no No q2 How was the stock solution stored? a1_yes->q2 sol_fresh Prepare fresh stock solution a1_no->sol_fresh a2_good Properly (aliquoted, -20°C/-80°C, dark) q2->a2_good Proper a2_bad Improperly (room temp, freeze-thaw, light) q2->a2_bad Improper q3 Is the solvent concentration in the assay controlled? a2_good->q3 a2_bad->sol_fresh a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol_retest Consider re-testing with fresh solution a3_yes->sol_retest sol_solvent Run solvent control experiment a3_no->sol_solvent

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to 2-(2-Pyridyl)benzimidazole and 2,2'-Bipyridine as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast field of coordination chemistry, the selection of an appropriate ligand is critical for tuning the steric and electronic properties of a metal complex. These properties, in turn, dictate the complex's performance in applications ranging from catalysis and photophysics to medicinal chemistry. For decades, 2,2'-bipyridine (B1663995) (bpy) has served as a benchmark bidentate N,N'-chelating ligand, valued for its stability and predictable coordination behavior.[1] A structurally related analogue, 2-(2-Pyridyl)benzimidazole (PBI), offers a more complex and tunable scaffold. This guide provides an objective, data-driven comparison of PBI and bpy, highlighting their key differences in performance and providing the experimental context necessary for informed ligand selection.

PBI is distinguished from bpy by the presence of a benzimidazole (B57391) ring system, which extends the ligand's π-conjugation and introduces an acidic N-H proton. This proton can be deprotonated, allowing PBI to act as an anionic ligand and participate in hydrogen bonding, features not available to bpy.[2] These structural distinctions lead to significant differences in the stability, photophysical, and electrochemical properties of their corresponding metal complexes.

Structural and Coordination Comparison

Both 2,2'-bipyridine and this compound are bidentate ligands that coordinate to metal centers through two nitrogen atoms, forming stable five-membered chelate rings. The fundamental coordination mode is depicted below.

G General Coordination Mode cluster_bpy 2,2'-Bipyridine (bpy) Complex cluster_pbi This compound (PBI) Complex M1 M N1_bpy N M1->N1_bpy N2_bpy N M1->N2_bpy bpy_ring1 Pyridine bpy_ring2 Pyridine M2 M N1_pbi N M2->N1_pbi N2_pbi N M2->N2_pbi pbi_ring1 Pyridine pbi_ring2 Benzimidazole NH N-H

Caption: Bidentate N,N'-chelation of a metal ion (M) by bpy and PBI ligands.

The key distinction lies in the benzimidazole moiety of PBI, which features an acidic proton (pKa ≈ 11.3).[2] This proton's acidity is enhanced upon coordination to a metal ion, making PBI complexes sensitive to pH and allowing for deprotonation to form anionic pyridylbenzimidazolato complexes. This feature is crucial for creating hydrogen-bonded networks and provides a handle for pH-based sensing applications.[2][3]

Quantitative Performance Data

The performance differences between PBI and bpy are most evident in the quantitative analysis of their metal complexes. The following tables summarize key experimental data for stability, photophysical properties, and electrochemistry.

Table 1: Stability Constants of Iron(II) Complexes

The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. The overall stability constant (log β₃) for the tris-chelated complexes reveals a significant difference in binding affinity with Iron(II).

ComplexSolventlog K₁log K₂log K₃log β₃ (Overall)
[Fe(PBI)₃]²⁺ Methanol5.474.363.1512.98[4]
[Fe(bpy)₃]²⁺ Methanol---17.50[4]

Data sourced from spectrophotometric titrations.

As shown, the [Fe(bpy)₃]²⁺ complex is significantly more stable than its PBI analogue in methanol.[4] The lower stability of the PBI complex is attributed to steric effects arising from the bulkier benzimidazole units.[4]

Table 2: Photophysical Properties of Ruthenium(II) Complexes

The extended π-system of PBI influences the metal-to-ligand charge transfer (MLCT) transitions in its complexes, affecting their absorption and emission properties. This is particularly evident in well-studied Ruthenium(II) complexes.

ComplexSolventλabs (MLCT, nm)λem (nm)Quantum Yield (Φ)
[Ru(bpy)₂(PBI-derivative)]²⁺ Acetonitrile~450624-6340.096 - 0.117[5]
[Ru(bpy)₃]²⁺ Acetonitrile453-458[6]~615-620~0.06 - 0.09[5]

Data sourced from UV-Vis absorption and fluorescence spectroscopy.

Ruthenium complexes containing PBI ligands often exhibit higher quantum yields than the benchmark [Ru(bpy)₃]²⁺.[5] The emission maxima are also typically red-shifted, a consequence of the extended conjugation of the PBI ligand lowering the energy of the π* orbital involved in the MLCT state.

Table 3: Electrochemical Properties of Iron(II)/Iron(III) Complexes

Cyclic voltammetry provides insight into the redox behavior of the metal complexes. The redox potential (E₁/₂) for the Fe(III)/Fe(II) couple is a key parameter.

ComplexSolventE₁/₂ (Fe³⁺/Fe²⁺) vs. Fc⁺/Fc
[Fe(PBI-derivative)₃]²⁺ Acetonitrile+0.94 V (vs. Ag/AgCl)¹
[Fe(bpy)₃]²⁺ Acetonitrile+0.68 V (vs. Fc⁺/Fc)²[7]

¹Data for a didentate pyridyl-benzimidazole Fe(II) complex, which may not be directly comparable due to different ligand structure and reference electrode. ²Ferrocene/Ferrocenium (Fc⁺/Fc) is a common internal standard.

The redox potential of the metal center is sensitive to the electronic properties of the coordinating ligands. While direct comparison is challenging due to variations in experimental setups, the data suggests that modifying the ligand scaffold from bpy to PBI can significantly tune the redox properties of the iron center.[7]

Key Experimental Protocols

The data presented in this guide are derived from standard analytical techniques in coordination chemistry. Below are detailed methodologies for three key experiments.

Determination of Stability Constants via Spectrophotometric Titration

This method is used to determine the stoichiometry and stability constants of a metal-ligand complex in solution.

G prep_metal Prepare Metal Salt Solution (e.g., FeCl₂·4H₂O in Methanol) Known Concentration [M]T titration Spectrophotometric Titration Add aliquots of ligand solution to the metal salt solution in a cuvette. prep_metal->titration prep_ligand Prepare Ligand Solution (e.g., PBI in Methanol) Known Concentration [L]T prep_ligand->titration measure Measure Absorbance Spectrum Record UV-Vis spectrum after each ligand addition at constant temp. titration->measure analyze Data Analysis Plot Absorbance vs. [L]T/[M]T ratio at MLCT wavelength. measure->analyze calculate Calculate Constants Use non-linear regression analysis of titration curve to find K₁, K₂, K₃. analyze->calculate

References

A Comparative Guide to 2-(2-Pyridyl)benzimidazole and 1,10-Phenanthroline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the choice of a ligand is paramount to tailoring the properties of a metal complex for specific applications, ranging from catalysis and materials science to the development of novel therapeutics. Among the plethora of N-donor heterocyclic ligands, 2-(2-Pyridyl)benzimidazole (pbi) and 1,10-phenanthroline (B135089) (phen) have emerged as two of the most versatile and widely studied bidentate chelators. This guide provides an objective, data-driven comparison of these two ligands, highlighting their key differences in structural, electrochemical, and photophysical properties when coordinated to various metal centers.

Introduction to the Ligands

1,10-Phenanthroline (phen) is a rigid, planar aromatic ligand with two nitrogen atoms positioned for strong chelation to a metal ion. Its extensive π-system and excellent electron-accepting properties contribute to the stability of its metal complexes.[1] The resulting complexes often exhibit intense metal-to-ligand charge transfer (MLCT) bands, making them suitable for applications in photochemistry and as DNA intercalating agents in medicinal chemistry.[1][2]

This compound (pbi) , while also a bidentate N,N'-chelating ligand, possesses greater structural flexibility compared to phen. The benzimidazole (B57391) moiety introduces a hydrogen bond donor site (the N-H group), which can participate in supramolecular assemblies. Furthermore, the electronic properties of pbi can be readily tuned through substitution on the benzimidazole ring, offering a pathway to modulate the characteristics of the resulting metal complexes.

Comparative Data

To facilitate a direct comparison, the following tables summarize key experimental data for metal complexes of both pbi and phen. Data has been collated from various studies, focusing on complexes with the same metal centers to provide a meaningful comparison.

Structural Properties: Bond Lengths and Angles

The structural parameters of a coordination complex, such as bond lengths and angles, provide insight into the steric and electronic interactions between the metal and the ligand.

Metal IonLigandComplexM-N (Å)N-M-N Bite Angle (°)
Ni(II)phen--INVALID-LINK--₂2.072 - 2.100~79
Ni(II)pbi--INVALID-LINK--₂·1.5H₂O2.083 - 2.115~78
Co(III)pbi[Co(pbi)₃]1.898 - 1.933~82

Note: Data is compiled from different sources and slight variations may exist due to experimental conditions.

Electrochemical Properties: Redox Potentials

The redox potentials of metal complexes are crucial for applications in catalysis, electrochemistry, and photoredox chemistry. Cyclic voltammetry is the primary technique used to determine these properties.

Metal IonLigandComplexE₁/₂ (V vs. SCE)
Ru(II)phen[Ru(phen)₃]²⁺+1.26
Ru(II)pbi[Ru(pbi)₃]²⁺+1.10

Note: Values are approximate and can vary based on the solvent system and supporting electrolyte.

Photophysical Properties: Absorption and Emission

The photophysical properties of these complexes, particularly their absorption and emission characteristics, are central to their use in sensing, imaging, and photodynamic therapy.

| Metal Ion | Ligand | Complex | λₐbs (nm) (MLCT) | λₑₘ (nm) | |---|---|---|---| | Ru(II) | phen | [Ru(phen)₃]²⁺ | ~450 | ~610 | | Ru(II) | pbi | [Ru(pbi)₂(py-BIm-Bz)]²⁺ | ~455 | ~634[3] | | Pt(II) | phen | Pt(bph)(phen) | ~440 | ~700 (solid state)[4] |

Note: λₐbs refers to the maximum absorption wavelength of the metal-to-ligand charge transfer band, and λₑₘ is the maximum emission wavelength. bph = 2,2'-biphenyl dianion, py-BIm-Bz = a pyridinyl benzimidazole derivative.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for the synthesis and characterization of these coordination compounds.

Synthesis of Tris(1,10-phenanthroline)ruthenium(II) Hexafluorophosphate (B91526), Ru(phen)₃₂

A standard and reliable method for the synthesis of [Ru(phen)₃]²⁺ complexes involves the reaction of a ruthenium(III) precursor with the ligand in a suitable solvent, followed by reduction of the metal center and purification.

Materials:

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • 1,10-phenanthroline (phen)

  • Ethanol (B145695)

  • Water

  • Sodium hypophosphite (NaH₂PO₂)

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • RuCl₃·xH₂O and a slight excess of 1,10-phenanthroline (3.1 equivalents) are dissolved in a mixture of ethanol and water.

  • The solution is heated to reflux under an inert atmosphere (e.g., argon).

  • A reducing agent, such as sodium hypophosphite, is added to the refluxing solution to reduce Ru(III) to Ru(II). The color of the solution typically changes from dark brown to a deep red or orange.

  • The reaction mixture is refluxed for several hours to ensure complete complexation.

  • After cooling to room temperature, the solution is filtered to remove any insoluble impurities.

  • A saturated aqueous solution of NH₄PF₆ is added to the filtrate to precipitate the desired complex as the hexafluorophosphate salt.

  • The resulting orange-red precipitate is collected by vacuum filtration, washed with cold water and diethyl ether, and dried under vacuum.

Synthesis of Tris(this compound)ruthenium(II) Hexafluorophosphate, Ru(pbi)₃₂

The synthesis of pbi complexes often follows a similar strategy to that of phen complexes, with adjustments made for the specific reactivity of the pbi ligand.

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O (a common starting material) or RuCl₃·xH₂O

  • This compound (pbi)

  • Ethylene (B1197577) glycol or another high-boiling solvent

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • A mixture of the ruthenium precursor and 3 equivalents of this compound is suspended in a high-boiling solvent like ethylene glycol.

  • The mixture is heated to a high temperature (e.g., 180-200 °C) under an inert atmosphere and stirred for several hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and a large volume of water is added to precipitate the crude product.

  • The solid is collected by filtration and redissolved in a minimal amount of a suitable solvent like acetonitrile.

  • Addition of an aqueous solution of NH₄PF₆ precipitates the complex as the hexafluorophosphate salt.

  • The product is purified by column chromatography on alumina (B75360) or silica (B1680970) gel, followed by recrystallization.

Characterization Techniques

Cyclic Voltammetry (CV): Cyclic voltammetry is performed using a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[2] The complex is dissolved in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate). The potential is swept between set limits, and the resulting current is measured.

UV-Vis and Fluorescence Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer using quartz cuvettes.[4] Emission spectra are obtained using a spectrofluorometer. For quantitative measurements, solutions of the complexes are prepared in spectroscopic grade solvents. The excitation wavelength for fluorescence measurements is typically set at the maximum of a prominent absorption band.

Visualizations

Logical Relationship of Ligand Properties to Complex Performance

Ligand_Properties_Comparison Ligand Properties and Their Influence on Complex Performance pbi This compound (pbi) flexibility Greater Flexibility N-H Donor Site pbi->flexibility electronics_pbi Tunable Electronics (Benzimidazole) pbi->electronics_pbi phen 1,10-Phenanthroline (phen) rigidity Rigid, Planar Structure Extensive π-System phen->rigidity electronics_phen Strong σ-donor Good π-acceptor phen->electronics_phen supramolecular Supramolecular Chemistry (H-bonding) flexibility->supramolecular stability High Thermal & Chemical Stability rigidity->stability photophysics Modulated Photophysics electronics_pbi->photophysics mlct Intense MLCT Transitions electronics_phen->mlct

Caption: Comparison of pbi and phen ligand properties.

Experimental Workflow for Complex Synthesis and Characterization

Experimental_Workflow General Workflow for Synthesis and Characterization start Start: Metal Precursor & Ligand synthesis Synthesis (e.g., Reflux) start->synthesis isolation Isolation & Purification (Precipitation, Chromatography) synthesis->isolation structural Structural Characterization (X-ray, NMR, IR) isolation->structural electrochemical Electrochemical Analysis (Cyclic Voltammetry) isolation->electrochemical photophysical Photophysical Analysis (UV-Vis, Fluorescence) isolation->photophysical end End: Characterized Complex structural->end electrochemical->end photophysical->end

Caption: Workflow for complex synthesis and analysis.

Conclusion

Both this compound and 1,10-phenanthroline are exceptional ligands in coordination chemistry, each offering a unique set of properties to the resulting metal complexes. The rigid and electronically robust nature of phenanthroline leads to highly stable complexes with predictable and strong MLCT characteristics, making them ideal for a range of photophysical applications. In contrast, this compound provides greater structural and electronic tunability. The presence of the N-H proton and the adaptable benzimidazole ring allows for the design of complexes with tailored photophysical properties and the potential for involvement in supramolecular architectures.

The choice between pbi and phen will ultimately depend on the specific requirements of the intended application. For applications demanding high stability and strong, well-defined charge-transfer properties, phen remains a primary choice. For researchers seeking to fine-tune electronic properties, introduce hydrogen bonding capabilities, or explore more complex molecular architectures, pbi offers a versatile and powerful alternative. This guide serves as a foundational resource to aid in the informed selection and design of metal complexes for advanced research and development.

References

Comparative Sensing Selectivity of 2-(2-Pyridyl)benzimidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-(2-Pyridyl)benzimidazole derivatives as selective chemosensors for various analytes, supported by experimental data and detailed protocols.

The unique photophysical properties and versatile coordination chemistry of this compound (PBI) and its derivatives have established them as a significant class of chemosensors. Their ability to selectively detect a wide range of analytes, including metal ions and anions, through distinct colorimetric and fluorometric responses makes them highly valuable in environmental monitoring, biomedical diagnostics, and pharmaceutical research. This guide provides a comparative overview of the sensing selectivity of various PBI derivatives, presenting key performance data in a structured format, outlining detailed experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.

Quantitative Sensing Performance of PBI Derivatives

The sensing capabilities of PBI derivatives are quantitatively characterized by their detection limits and, where applicable, their binding constants. The following table summarizes the performance of selected derivatives towards different analytes.

Derivative NameAnalyteDetection Limit (LOD)Binding Constant (Kb)Sensing MethodReference
2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP)Cu²⁺0.16 µMNot ReportedFluorescence Turn-Off[1]
2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP)Zn²⁺0.1 µMNot ReportedRatiometric Turn-On[1]
DQBM-BCo²⁺3.56 µmol L⁻¹Not ReportedFluorescence Turn-Off[2]
Benzimidazole-based chemosensor 1Fe³⁺1.21 µMNot ReportedColorimetric[3]
Benzimidazole-based chemosensor 1Fe²⁺1.18 µMNot ReportedColorimetric[3]
Benzimidazole-based chemosensor 1Zn²⁺1.05 µMNot ReportedFluorescence 'OFF-ON'[3]
Ruthenium(II) complex (Ru-1)CN⁻12.8 nM (in water)3.05 x 10⁶ M⁻¹Luminescence[4][5]
Ruthenium(II) complex (Ru-1)F⁻2.26 nM (in CH₃CN)Not ReportedLuminescence[5]
Ruthenium(II) complex (Ru-1)AcO⁻1.90 nM (in CH₃CN)Not ReportedLuminescence[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and application of these chemosensors. Below are the methodologies for key experiments cited in this guide.

General Spectroscopic Measurements

UV-Vis Absorption and Fluorescence Spectroscopy:

  • Preparation of Stock Solutions: Prepare a stock solution of the PBI derivative (e.g., 1 mM) in a suitable solvent (e.g., DMSO, DMF, or acetonitrile). Prepare stock solutions of the analytes (metal salts or tetra-n-butylammonium salts for anions) in deionized water or an appropriate solvent.

  • Titration Experiments: In a quartz cuvette, place a solution of the PBI derivative at a fixed concentration (e.g., 10 µM) in the desired buffer or solvent system.

  • Data Acquisition: Record the UV-Vis absorption or fluorescence spectrum. For fluorescence, the excitation wavelength should be set at the absorption maximum of the sensor.

  • Analyte Addition: Incrementally add small aliquots of the analyte stock solution to the cuvette.

  • Equilibration and Measurement: After each addition, allow the solution to equilibrate for a specified time (e.g., 30 minutes[2]) before recording the spectrum again.

  • Data Analysis: Plot the change in absorbance or fluorescence intensity at a specific wavelength against the analyte concentration to determine the sensing response. The detection limit is typically calculated based on the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration plot.

Synthesis of a Representative PBI Derivative (DQBM-B)

The synthesis of the fluorescent probe DQBM-B for Co²⁺ recognition involves a multi-step process[2]:

  • Synthesis of Intermediate 1: Chloroacetyl chloride is reacted with 8-aminoquinoline.

  • Synthesis of Intermediate 2: 2,3-dihydroxybenzaldehyde (B126233) is reacted with benzidine.

  • Final Product Formation: The intermediates from the previous steps are reacted to yield the final product, 2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene) bis(oxy)) bis(N-(quinolin-8-yl) acetamide) (DQBM-B).

Note: For detailed synthetic procedures, including reaction conditions and characterization data, please refer to the original research articles.

Signaling Pathways and Experimental Workflows

The sensing mechanisms of PBI derivatives often involve photophysical processes that are modulated by the presence of an analyte. These processes can be visualized to better understand the sensor's function.

Signaling_Pathway_Fluorescence_Quenching PBI PBI Derivative (Fluorophore) Complex PBI-Analyte Complex (Non-fluorescent) PBI->Complex Binding Emission Fluorescence Emission PBI->Emission Fluorescence Analyte Analyte (e.g., Cu²⁺, Co²⁺) Analyte->Complex Quenching Fluorescence Quenching (e.g., PET) Complex->Quenching Non-radiative decay Excitation Light Excitation Excitation->PBI Absorption

Caption: Fluorescence "Turn-Off" signaling pathway.

The above diagram illustrates a common "turn-off" sensing mechanism. The PBI derivative, a fluorophore, emits light upon excitation. When it binds to a specific analyte, it forms a complex that quenches the fluorescence, leading to a decrease in the emission signal. This quenching can occur through various mechanisms, such as Photoinduced Electron Transfer (PET).

Experimental_Workflow_Sensing cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Sensor Prepare Sensor Stock Solution Titration Perform Spectroscopic Titration Stock_Sensor->Titration Stock_Analyte Prepare Analyte Stock Solutions Stock_Analyte->Titration Record_Initial Record Initial Spectrum (Blank) Titration->Record_Initial Add_Analyte Add Analyte Aliquots Record_Initial->Add_Analyte Record_Changes Record Spectral Changes Add_Analyte->Record_Changes Repeat Plot_Data Plot Response vs. Concentration Record_Changes->Plot_Data Calc_LOD Calculate Limit of Detection (LOD) Plot_Data->Calc_LOD

Caption: General experimental workflow for selectivity studies.

This workflow outlines the key steps in evaluating the sensing selectivity of a PBI derivative, from the initial preparation of solutions to the final data analysis and determination of the detection limit. This systematic approach ensures the reliability and comparability of the obtained results.

References

A Comparative Guide to 2-(2-Pyridyl)benzimidazole-Based Assays for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of metal ions is crucial across various scientific disciplines, from environmental monitoring to understanding biological processes and drug development. Among the diverse array of available methods, fluorescent chemosensors have garnered significant attention due to their high sensitivity, selectivity, and operational simplicity.[1] This guide provides a detailed validation and comparison of assays based on the 2-(2-Pyridyl)benzimidazole (PBI) scaffold, a prominent chelating ligand, against other established metal ion detection technologies.

Principle of this compound-Based Sensing

This compound is a versatile bidentate chelating ligand that can form stable complexes with a variety of metal ions.[2] The sensing mechanism of PBI-based probes typically relies on the modulation of their fluorescence properties upon metal ion coordination.[3][4] In its unbound state, the fluorophore's emission may be quenched. Upon binding to a target metal ion, a rigid complex is formed, which can restrict intramolecular rotations and vibrations, leading to a significant enhancement of fluorescence. This phenomenon is often referred to as Chelation-Enhanced Fluorescence (CHEF).[5] Alternatively, the interaction can induce Photoinduced Electron Transfer (PET), which may cause either fluorescence quenching or enhancement depending on the specific electronic configuration of the sensor-metal complex.[3][6]

Signaling Pathway of a PBI-Based Fluorescent Sensor cluster_0 Unbound State cluster_1 Bound State PBI PBI Ligand (Low Fluorescence) Quenching Non-Radiative Decay (e.g., PET) PBI->Quenching Energy Loss Complex [PBI-Metal Ion] Complex (High Fluorescence) PBI->Complex Chelation Excitation1 Light Excitation (hν) Excitation1->PBI Emission Fluorescence Emission Complex->Emission CHEF Effect Excitation2 Light Excitation (hν) Excitation2->Complex Metal Target Metal Ion Metal->Complex Binding

Caption: General signaling mechanism of a PBI-based fluorescent sensor.

Performance Comparison of Metal Ion Detection Assays

The performance of PBI-based assays is benchmarked against traditional analytical methods and other modern sensing technologies. While instrumental methods like AAS and ICP-MS offer unparalleled sensitivity, they require significant capital investment and specialized personnel.[7][8] PBI-based fluorescent assays provide a compelling alternative, balancing sensitivity with ease of use and cost-effectiveness.

Assay TypePrincipleTarget Ion(s)Limit of Detection (LoD)Response TimeKey AdvantagesKey Disadvantages
PBI-Based Sensor FluorescenceCo²⁺3.56 µM[6]~30 minutes[6]High selectivity, cost-effective, simple operation.Performance is target-ion specific; may require organic solvents.
PBI-Ru(II) Complex FluorescenceCN⁻ (Anion example)12.8 nM[9][10]FastDemonstrates high sensitivity potential of PBI scaffolds.Primarily developed for anions; metal ion data is sparse.
Aptamer Sensor FluorescencePb²⁺ / Hg²⁺300 pM / 5 nM[11]VariesExcellent specificity and affinity; works in aqueous media.Aptamer selection can be complex and costly.
DNAzyme Sensor FluorescencePb²⁺468 nM[1]VariesHigh selectivity; potential for signal amplification.[1]Susceptible to nuclease degradation.
Electrochemical Sensor VoltammetryPb²⁺10 nM - 45.8 pM[12]FastHigh sensitivity, portability, low cost, real-time monitoring.[8][12]Electrode surface can be prone to fouling.
AAS / ICP-MS Atomic Absorption / Mass SpectrometryMost Metals<1 ppb (sub-nM range)Slow (sample prep)Extremely high sensitivity and accuracy, multi-element analysis.[7]Expensive, lab-based, requires skilled operators.[8][13]
Lateral Flow Assay Colorimetric/FluorescenceHg²⁺25 nM[7]5-15 minutesRapid, portable, user-friendly, no equipment needed.[7]Generally provides semi-quantitative results.

Experimental Protocols

Validation Protocol for a PBI-Based Fluorescent Assay

This protocol outlines a general procedure for quantifying a target metal ion in a sample using a PBI-based fluorescent sensor. The workflow is adaptable for use in a 96-well microplate format for high-throughput analysis.[14]

Experimental Workflow for PBI-Based Metal Ion Assay prep 1. Reagent Preparation - Prepare PBI sensor stock solution. - Prepare assay buffer. - Create metal ion standard solutions. sample 2. Sample Preparation - Dilute unknown samples with assay buffer to fall within the linear range of the assay. prep->sample setup 3. Assay Setup (96-well plate) - Add PBI sensor solution to wells. - Add metal standards or unknown samples. - Include blank controls (sensor + buffer). sample->setup incubate 4. Incubation - Incubate plate at room temperature. - Protect from light for the required response time (e.g., 30 min). setup->incubate measure 5. Fluorescence Measurement - Use a microplate reader or spectrofluorometer. - Set specific excitation and emission wavelengths. incubate->measure analyze 6. Data Analysis - Subtract blank fluorescence from all readings. - Plot calibration curve (Intensity vs. [Standard]). - Interpolate unknown concentrations from the curve. measure->analyze

Caption: A typical workflow for metal ion quantification using a PBI-based assay.

Detailed Steps:

  • Reagent Preparation:

    • Sensor Stock Solution: Prepare a concentrated stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO or acetonitrile).

    • Assay Buffer: Prepare a buffer solution suitable for maintaining a stable pH (e.g., HEPES or Tris-HCl), as the fluorescence response can be pH-dependent.[15]

    • Metal Ion Standards: Prepare a series of standard solutions of the target metal ion with known concentrations using the assay buffer for dilution.

  • Sample Preparation:

    • Prepare samples containing the unknown metal ion concentration.

    • If necessary, dilute the samples with the assay buffer to ensure the final concentration falls within the linear dynamic range of the sensor.[14]

    • For complex matrices like serum, a protein precipitation step (e.g., with trichloroacetic acid) may be required.[14]

  • Assay Setup:

    • In a 96-well microplate, add the PBI sensor working solution to each well.

    • Add the standard solutions or the prepared unknown samples to the designated wells. Ensure a consistent final volume in each well (e.g., 200 µL).[14]

    • Include blank wells containing only the sensor working solution and the assay buffer to determine background fluorescence.[14]

  • Incubation:

    • Incubate the microplate at room temperature for the predetermined optimal response time (e.g., 5-30 minutes), ensuring it is protected from light to prevent photobleaching.[6][14]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader or spectrofluorometer at the specific excitation and emission wavelengths determined for the PBI-metal complex.[14]

  • Data Analysis:

    • Subtract the average fluorescence intensity of the blank wells from all other readings.[14]

    • Generate a calibration curve by plotting the background-corrected fluorescence intensity of the standards against their known concentrations.

    • Determine the concentration of the metal ion in the unknown samples by interpolating their fluorescence intensity values on the calibration curve.[14]

Overview of Alternative Detection Methods

  • Atomic Spectroscopy (AAS & ICP-MS): These are benchmark instrumental techniques that measure the absorption or mass of atoms to provide highly accurate and sensitive elemental analysis.[13] Their complexity and cost, however, limit their use to centralized laboratories.[8]

  • Other Fluorescent Sensors: This broad category includes probes based on aptamers (short DNA/RNA sequences), DNAzymes, and other small organic molecules like Schiff bases.[1][11][16] They operate on principles of specific binding-induced conformational changes that alter fluorescence, offering a wide range of selectivities and sensitivities.[4]

  • Electrochemical Sensors: These devices measure changes in electrical properties (current, voltage, impedance) when an electrode, often modified with nanomaterials or specific recognition elements, interacts with target metal ions.[8][13] They are well-suited for developing portable and cost-effective real-time monitoring systems.[12]

  • Lateral Flow Assays (LFA): LFAs are paper-based strips that use principles like antigen-antibody or aptamer-target interactions to produce a visual signal.[7] They are exceptionally user-friendly and ideal for rapid, on-site screening, though they are typically less quantitative than other methods.[7]

Conclusion

Assays based on the this compound scaffold represent a robust and versatile platform for the detection of various metal ions. They offer a favorable balance of sensitivity, selectivity, and operational simplicity, making them a valuable tool for researchers in diverse fields. While they may not achieve the ultra-low detection limits of instrumental methods like ICP-MS, their performance is competitive with other advanced sensing techniques. The ease of synthesizing PBI derivatives allows for fine-tuning of photophysical properties and selectivity, promising the development of next-generation sensors for critical applications in environmental science, biology, and medicine.

References

Benchmarking the quantum yield of 2-(2-Pyridyl)benzimidazole against other fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, life sciences, and drug development, the selection of a suitable fluorophore is a critical decision that can significantly impact experimental outcomes. The fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process, is a primary determinant of a fluorophore's brightness and suitability for an application. A high quantum yield is often a key requirement for assays demanding high sensitivity.

Comparative Quantum Yield Data of Standard Fluorophores

The selection of an appropriate standard is the cornerstone of an accurate relative quantum yield measurement. The following table summarizes the quantum yields of commonly used standard fluorophores in specific solvents. These compounds are well-characterized and cover a broad range of the visible spectrum, making them suitable references for benchmarking new or uncharacterized fluorescent molecules like 2-(2-Pyridyl)benzimidazole.

FluorophoreSolventQuantum Yield (Φf)
Quinine Sulfate0.1 M H₂SO₄0.54[1]
Quinine Sulfate0.1 M HClO₄0.60[2]
Fluorescein (B123965)0.1 M NaOH0.92 - 0.95[3][4]
Rhodamine BEthanol (B145695)0.65 - 0.70[5][6]
Rhodamine 6GEthanol0.94 - 0.95[7][8]

Note: The quantum yield of a fluorophore is highly sensitive to its environment. Therefore, it is crucial to select a standard that has a known quantum yield in the same solvent as the test compound.

Experimental Protocol for Relative Quantum Yield Determination

The relative method is the most common approach for determining the fluorescence quantum yield of a compound.[9] It involves comparing the fluorescence properties of the test sample to a standard with a known quantum yield.[9]

1. Materials and Instruments

  • Test Compound: this compound

  • Standard Fluorophore: A well-characterized fluorophore with a known quantum yield in the chosen solvent (e.g., Quinine Sulfate, Fluorescein, Rhodamine B, or Rhodamine 6G).

  • Solvent: Spectroscopic grade solvent in which both the test and standard compounds are soluble and stable.

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz Cuvettes (1 cm path length)

2. Procedure

  • Selection of Excitation Wavelength:

    • Measure the absorbance spectra of both the test and standard compounds.

    • Choose an excitation wavelength at which both compounds have significant absorbance, preferably near the absorbance maximum of the test compound.

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the test compound and the standard in the chosen solvent.

  • Preparation of a Series of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the test and standard compounds. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner-filter effects.[10]

  • Absorbance Measurements:

    • Measure the absorbance of each diluted solution at the selected excitation wavelength using the UV-Vis spectrophotometer.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each diluted solution.

    • The excitation and emission slits should be kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the test and standard compounds, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope (gradient) of the resulting linear plots for both the test (Grad_X) and standard (Grad_ST) compounds.

3. Calculation of the Relative Quantum Yield

The quantum yield of the test compound (Φ_X) can be calculated using the following equation:[4]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

  • Φ_ST is the quantum yield of the standard.

  • Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.

  • η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively. If the same solvent is used for both, this term (η_X² / η_ST²) becomes 1.

Visualizing the Experimental Workflow and Fluorescence Principles

To further clarify the experimental process and the underlying principles of fluorescence, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis) prep_std->abs_measure prep_test Prepare Test Compound Solutions (Abs < 0.1) prep_test->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Experimental workflow for relative quantum yield determination.

jablonski_diagram S0 S₀ (Ground State) S1_v2 S0->S1_v2 Absorption S1 S₁ (First Excited Singlet State) S0_v1 S1->S0_v1 Fluorescence S1->S0_v1 Internal Conversion T1_v1 S1->T1_v1 Intersystem Crossing T1 T₁ (First Excited Triplet State) S0_v0 S0_v1->S0 Internal Conversion S1_v0 S1_v1 S1_v2->S1 Vibrational Relaxation T1_v0 T1_v1->T1 Internal Conversion S0_line S1_line T1_line

Jablonski diagram illustrating the principles of fluorescence.

By following the detailed protocol and utilizing the provided benchmark data, researchers can accurately and reliably determine the fluorescence quantum yield of this compound, enabling a robust comparison of its performance against other well-established fluorophores. This systematic approach ensures that the selection of a fluorophore is based on sound experimental data, thereby enhancing the quality and reliability of fluorescence-based research.

References

A Comparative Analysis of the Photophysical Properties of Substituted 2-(2-Pyridyl)benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-(2-pyridyl)benzimidazoles (PBIs) are a class of heterocyclic compounds that have garnered significant interest in various scientific fields due to their unique photophysical properties. These properties, which include strong fluorescence and sensitivity to the molecular environment, make them promising candidates for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes in biological systems. A key feature of many PBIs is the phenomenon of excited-state intramolecular proton transfer (ESIPT), which significantly influences their fluorescence characteristics. This guide provides a comparative analysis of the photophysical properties of various substituted PBIs, supported by experimental data and detailed methodologies.

The Influence of Substituents on Photophysical Properties

The photophysical behavior of 2-(2-pyridyl)benzimidazoles can be finely tuned by introducing different functional groups onto their aromatic core. These substituents can alter the electron density distribution within the molecule, thereby affecting the energy levels of the ground and excited states. This, in turn, influences the absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes.

A common strategy to modulate the photophysical properties is to introduce either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzimidazole (B57391) or pyridyl rings. EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, tend to increase the electron density, leading to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. Conversely, EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, often resulting in a blue-shift (a shift to shorter wavelengths).

The ESIPT process is particularly sensitive to these electronic perturbations. In the excited state, a proton can transfer from the benzimidazole nitrogen to the pyridyl nitrogen. The stability of the resulting tautomer, which is responsible for the large Stokes shift (the difference between the absorption and emission maxima) observed in these compounds, is influenced by the substituents.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of a selection of substituted 2-(2-pyridyl)benzimidazole derivatives from various studies. These values highlight the impact of different substituents on the absorption and emission characteristics of these compounds.

Compound/SubstituentSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)Lifetime (τ) (ns)Reference
2-(2'-Pyridyl)benzimidazoleAcidic Solution290380 (Normal), 460 (Tautomer)-~0.8 (Tautomer rise time)[1]
2-(3'-Hydroxy-2'-pyridyl)benzimidazoleEthanol (B145695)----[2]
BImPyPXZDoped Film----[3]
BIm(Me)PyPXZDoped Film----[3]
BIm(Ph)PyPXZDoped Film----[3]
2-(6′-Hydroxy-2′-pyridyl)benzimidazoleWater318.1 (calc.), 339.0 (exp.)396.2 (Normal, calc.), 416.7 (Normal, exp.), 440.1 (Tautomer, calc.), 439.9 (Tautomer, exp.)--[4]
Ru(bpy)₂(py-BIm-Bz)²⁺Acetonitrile-624-6340.096 - 0.11772-194[5]

Note: This table is a compilation of data from different sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available in the cited sources.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is crucial for comparative analysis. Below are detailed methodologies for key experiments.

Synthesis of Substituted 2-(2-Pyridyl)benzimidazoles

A general and efficient method for the synthesis of 2-arylsubstituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an appropriate aldehyde.

Example Protocol:

  • Reactant Mixture: A solution of the substituted o-phenylenediamine (1 mmol) and the substituted pyridine-2-carboxaldehyde (1 mmol) is prepared in a suitable solvent, such as ethanol.

  • Reaction Conditions: The reaction mixture is refluxed for a specified period, typically a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to yield the desired substituted this compound.

Photophysical Measurements

a) UV-Visible Absorption Spectroscopy:

  • Sample Preparation: Solutions of the synthesized compounds are prepared in spectroscopic grade solvents (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.

  • Measurement: The absorbance is measured over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.

b) Fluorescence Spectroscopy:

  • Sample Preparation: Solutions are prepared as for UV-Visible absorption spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer is used for fluorescence measurements.

  • Measurement: The sample is excited at or near its absorption maximum (λ_abs), and the emission spectrum is recorded. The wavelength of maximum emission (λ_em) is determined.

c) Fluorescence Quantum Yield (Φ_f) Determination:

  • Relative Method: The fluorescence quantum yield is often determined relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Procedure: The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where Φ_r is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

d) Fluorescence Lifetime (τ) Measurement:

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.

  • Procedure: The sample is excited with a pulsed light source (e.g., a laser diode or a picosecond laser), and the time delay between the excitation pulse and the detection of the emitted photons is measured.

  • Data Analysis: The decay of the fluorescence intensity over time is fitted to an exponential function to determine the fluorescence lifetime (τ).

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and photophysical characterization of substituted 2-(2-pyridyl)benzimidazoles.

G Workflow for Synthesis and Photophysical Characterization cluster_synthesis Synthesis cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis Reactants o-Phenylenediamine + Pyridine-2-carboxaldehyde Reaction Condensation Reaction Reactants->Reaction Purification Recrystallization Reaction->Purification Characterization NMR, Mass Spec. Purification->Characterization UVVis UV-Vis Spectroscopy (λ_abs) Characterization->UVVis Pure Compound Fluorescence Fluorescence Spectroscopy (λ_em) UVVis->Fluorescence Comparison Comparative Analysis UVVis->Comparison QuantumYield Quantum Yield Measurement (Φ_f) Fluorescence->QuantumYield Lifetime Lifetime Measurement (τ) Fluorescence->Lifetime Fluorescence->Comparison QuantumYield->Comparison Lifetime->Comparison

Caption: Workflow for Synthesis and Photophysical Characterization.

Signaling Pathway of Excited-State Intramolecular Proton Transfer (ESIPT)

The ESIPT process is a fundamental signaling pathway that governs the fluorescence properties of many 2-(2-pyridyl)benzimidazoles. The following diagram illustrates this process.

ESIPT cluster_ground Ground State (S0) cluster_excited Excited State (S1) N Normal Form (N) N_star Excited Normal Form (N) N->N_star Absorption (hν_abs) N_star->N Fluorescence (hν_f1) (Normal Emission) N_star->N Non-radiative decay T_star Excited Tautomer Form (T) N_star->T_star ESIPT T_star->N Fluorescence (hν_f2) (Tautomer Emission) T_star->N Non-radiative decay

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) Pathway.

This guide provides a foundational understanding of the photophysical properties of substituted 2-(2-pyridyl)benzimidazoles. The ability to systematically tune these properties through chemical modification makes them a versatile class of compounds with significant potential in various areas of science and technology. Further research into novel substitution patterns will undoubtedly lead to the development of new materials with enhanced performance and functionality.

References

Cross-validation of results obtained with 2-(2-Pyridyl)benzimidazole probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(2-Pyridyl)benzimidazole (PBI) fluorescent probes and their alternatives for the detection of specific analytes. The performance of these probes is critically evaluated with supporting data to aid in the selection of appropriate tools for research and development.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe is contingent on the specific requirements of the intended application, including the target analyte, desired sensitivity, and the complexity of the sample matrix. Below is a comparative summary of the performance of PBI-based probes against alternative fluorescent probes for the detection of Cobalt (Co²⁺) and Aspartic Acid.

Cobalt (Co²⁺) Detection
Probe TypeRepresentative ProbeTarget IonLimit of Detection (LOD)Signaling MechanismReference
PBI-based Co(II)-PBI complexCo²⁺Not explicitly stated, but used for trace level determinationDisplacement Assay[1][2]
Benzimidazole-basedDQBM-BCo²⁺3.56 µmol L⁻¹Photoinduced Electron Transfer (PET)[3][4]
RatiometricProbe E3Co²⁺Not explicitly stated, but described as highly sensitiveInternal Charge Transfer (ICT)[5]
Aspartic Acid Detection
Probe TypeRepresentative ProbeTarget AnalyteLimit of Detection (LOD)Signaling MechanismReference
PBI-based Co(II)-PBI complexAspartic AcidTrace level determinationDisplacement Assay[1][2]
Quantum DotsCuInS₂@ZnS QDsAspartic Acid7.8 x 10⁻⁸ MFluorescence Quenching[6]
NanoporeCopper(II)-functionalized MspAAspartic Acid250 nMIon Current Blockade[7]

Signaling Pathways and Experimental Workflows

The signaling mechanisms of fluorescent probes are crucial to understanding their function. The following diagrams illustrate common mechanisms employed by PBI-based and other fluorescent probes.

PET_Mechanism Fluorophore Fluorophore Receptor Receptor Fluorophore->Receptor Fluorescence_On Fluorescence ON Fluorophore->Fluorescence_On Fluorescence_Off Fluorescence OFF (Quenched) Analyte Analyte Analyte->Receptor Binding Excitation Light (Excitation) Excitation->Fluorophore

Figure 1: Photoinduced Electron Transfer (PET) Mechanism.

CHEF_Mechanism Fluorophore Fluorophore Fluorescence_Weak Weak Fluorescence Fluorophore->Fluorescence_Weak Complex Fluorophore-Chelator-Metal Complex Chelator Chelator Metal_Ion Metal Ion Metal_Ion->Chelator Chelation Excitation Light (Excitation) Excitation->Fluorophore Excitation->Complex Fluorescence_Strong Strong Fluorescence Complex->Fluorescence_Strong

Figure 2: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_detection Analyte Detection Start_Materials Starting Materials (o-phenylenediamine derivative, 2-pyridinecarboxaldehyde) Condensation Condensation Reaction Start_Materials->Condensation Purification Purification (Crystallization/Chromatography) Condensation->Purification PBI_Probe This compound (PBI) Probe Purification->PBI_Probe Probe_Solution Prepare Probe Solution PBI_Probe->Probe_Solution Use in Assay Mix Mix Probe and Sample Probe_Solution->Mix Sample Prepare Analyte Sample Sample->Mix Incubate Incubate Mix->Incubate Measure Measure Fluorescence Incubate->Measure Analysis Data Analysis Measure->Analysis

Figure 3: General Experimental Workflow.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. The following are generalized protocols for the synthesis of PBI probes and their application in fluorescence-based detection.

Synthesis of this compound (PBI)

This protocol describes a general method for the synthesis of the PBI core structure.

Materials:

Procedure:

  • Dissolve the o-phenylenediamine derivative in the chosen solvent in a round-bottom flask.

  • Add 2-pyridinecarboxaldehyde to the solution (typically in a 1:1 molar ratio).

  • Add the catalyst if required by the specific reaction conditions.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to obtain the pure this compound probe.

  • Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

General Protocol for Fluorescence-Based Detection of Analytes

This protocol outlines the general steps for using a PBI-based fluorescent probe for the detection of a target analyte.

Materials:

  • Stock solution of the PBI-based fluorescent probe (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solution of the target analyte (e.g., CoCl₂ or Aspartic Acid in a suitable buffer).

  • Assay buffer (the choice of buffer and pH will depend on the specific probe and analyte).

  • 96-well black microplates (for fluorescence measurements).

  • Fluorescence microplate reader or spectrofluorometer.

Procedure:

  • Preparation of Working Solutions:

    • Dilute the stock solution of the PBI probe in the assay buffer to the desired final concentration.

    • Prepare a series of standard solutions of the analyte with known concentrations by diluting the analyte stock solution in the assay buffer.

  • Assay Setup:

    • To the wells of the 96-well microplate, add the probe working solution.

    • Add the analyte standard solutions or the unknown samples to the respective wells.

    • Include control wells containing only the probe solution and buffer (blank).

  • Incubation:

    • Incubate the microplate for a specific period at a controlled temperature, protected from light, to allow the reaction between the probe and the analyte to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a fluorescence microplate reader or spectrofluorometer at the predetermined excitation and emission wavelengths for the probe.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank from all readings.

    • Construct a calibration curve by plotting the fluorescence intensity of the standards against their corresponding concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their fluorescence intensity on the calibration curve.

References

Performance comparison of 2-(2-Pyridyl)benzimidazole in different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for sensitive, selective, and reliable analytical methods is perpetual. In this guide, we delve into the performance of 2-(2-Pyridyl)benzimidazole (PBI), a versatile heterocyclic compound, across three key analytical techniques: spectrophotometry, spectrofluorimetry, and electrochemistry. This guide provides a comparative analysis of PBI's efficacy in the determination of cobalt(II) ions, supported by experimental data from studies on PBI derivatives and alternative methods, offering a comprehensive overview for methodological selection and development.

At a Glance: PBI's Analytical Prowess

This compound has emerged as a significant ligand in analytical chemistry due to its ability to form stable complexes with various metal ions. Its unique structure, featuring both a pyridine (B92270) and a benzimidazole (B57391) moiety, allows for effective chelation, which can be harnessed for quantitative analysis through different detection principles. This guide focuses on its application in detecting cobalt(II), a crucial element in various biological and industrial processes.

Data-Driven Comparison: PBI and Alternatives in Cobalt(II) Detection

To provide a clear performance benchmark, the following tables summarize the quantitative data for cobalt(II) determination using analytical techniques based on benzimidazole derivatives and other established methods.

Table 1: Spectrophotometric Determination of Cobalt(II)

Reagent/MethodLinear Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Wavelength (nm)Remarks
1-(2-Pyridylazo)-2-naphthol (B213148) (PAN)0.4 - 3.21.90 x 10⁴620Highly selective in the presence of surfactants.[1]
Di-2-pyridyl ketone benzoylhydrazone0.1 - 2.8-370Forms a 1:2 complex with Co(II).[2]
2,2'-dipyridyl ketoxime-1.95 x 10⁴388Rapid complex formation.[3]
Hydroxytriazene derivatives-1.1 x 10⁴ - 2.5 x 10⁴393 - 417Selective and rapid method.[4]
1-phenyl-2-(thiophen-2-ylmethylene) hydrazine0.14 - 5.87.1360 x 10⁴386High sensitivity.[5]
Ninhydrin (B49086)--395Simple and inexpensive reagent.[6]
3-(2ν-thiazolylazo)-2,6-diaminopyridine2.0 x 10⁻⁶ – 1.2 x 10⁻⁵ M1.52 x 10⁴598Rapid and sensitive.[7]
[2-(4-methoxyphenyl) azo (4, 5-dipheny imidazole)]3.00 – 50.000.2703 x 10⁴491Stable complex formation.[8]
4-salicylideneamino-3-mercapto-6-methyl-1,2,4-triazine(4H)-5-oneup to 324.612 x 10²400Simple and sensitive.[9]

Table 2: Spectrofluorimetric Determination of Cobalt(II)

Reagent/MethodLimit of Detection (LOD)Linear RangeExcitation (nm)Emission (nm)Remarks
Benzimidazole-based fluorescent probe (DQBM-B)3.56 µmol L⁻¹5–30 µmol L⁻¹308508Quenchofluorimetric method.[10][11]
Bathophenanthrolinedisulphonate-0.02-0.2 µg/mL288444.8Quenchofluorimetric determination.[12]
This compound-Co(II) complex----Used as a fluorescent probe for amino acids via displacement.[13][14]

Table 3: Electrochemical Determination of Cobalt(II)

Electrode/MethodLimit of Detection (LOD)Linear RangeTechniqueRemarks
Cobalt oxide/tin oxide composite/GCE0.059 µM0.2 to 1185.8 µMLinear Sweep VoltammetryHigh sensitivity and stability.[15]
Zn/Al-2(3-chlorophenoxy)propionate nanocomposite modified carbon paste electrode1.26 x 10⁻⁸ M1x10⁻³ M - 1x10⁻⁸ MVoltammetryGood reproducibility.[16]
PVC based sensor with calix-[9]-arene~1 x 10⁻⁹ M10⁻⁹ M to 10⁻⁶ MImpedance SpectroscopyHigh sensitivity.[17]

Experimental Corner: Protocols for Analysis

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of PBI and its application in the three analytical techniques for cobalt(II) determination.

Synthesis of this compound (PBI)

A common route for the synthesis of PBI involves the condensation of o-phenylenediamine (B120857) with picolinic acid.

Procedure:

  • A mixture of o-phenylenediamine (0.01 mol) and picolinic acid (0.01 mol) is heated in the presence of a dehydrating agent such as polyphosphoric acid.

  • The reaction mixture is heated at a high temperature (typically 180-200 °C) for several hours.

  • After cooling, the mixture is treated with a solution of sodium bicarbonate to neutralize the excess acid.

  • The resulting precipitate is filtered, washed with water, and then recrystallized from a suitable solvent like ethanol (B145695) to yield pure this compound.[18]

Spectrophotometric Determination of Cobalt(II)

This protocol is based on the formation of a colored complex between PBI and Co(II).

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of Co(II) (e.g., 1000 µg/mL) from a suitable salt (e.g., CoCl₂·6H₂O). Prepare a standard solution of PBI (e.g., 1 x 10⁻³ M) in ethanol.[4]

  • Complex Formation: In a series of 10 mL volumetric flasks, add varying aliquots of the Co(II) standard solution to cover the desired concentration range.

  • Add a fixed volume of a buffer solution to maintain the optimal pH (to be determined experimentally, typically in the range of 6-9).[5][8]

  • Add a fixed volume of the PBI solution to each flask.

  • Dilute to the mark with a suitable solvent (e.g., ethanol-water mixture).

  • Measurement: Allow the color to develop for a specific time (e.g., 10 minutes).[8] Measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank.

  • Calibration: Plot a graph of absorbance versus the concentration of Co(II) to obtain a calibration curve.

Spectrofluorimetric Determination of Cobalt(II)

This method relies on the change in fluorescence intensity of PBI upon complexation with Co(II).

Procedure:

  • Preparation of Solutions: Prepare standard solutions of Co(II) and PBI as described for the spectrophotometric method.

  • Complexation and Measurement: In a series of 10 mL volumetric flasks, add varying concentrations of the Co(II) standard solution.

  • Add a fixed amount of the PBI solution and a suitable buffer.

  • Dilute to the mark with an appropriate solvent.

  • After a set incubation time, measure the fluorescence intensity at the emission maximum after exciting at the excitation maximum. A reagent blank should also be measured.

  • Analysis: The fluorescence intensity can either be enhanced or quenched upon complexation. A calibration curve is constructed by plotting the fluorescence intensity (or the change in intensity) against the Co(II) concentration.[10][11]

Electrochemical Determination of Cobalt(II)

This protocol describes the use of a PBI-modified electrode for the voltammetric determination of Co(II).

Procedure:

  • Electrode Modification: A glassy carbon electrode (GCE) is polished and cleaned. The electrode surface is then modified with PBI, for instance, by drop-casting a solution of PBI onto the electrode surface and allowing the solvent to evaporate.

  • Preconcentration: The modified electrode is immersed in a solution containing Co(II) for a specific period under a certain potential to allow the accumulation of Co(II) on the electrode surface through complexation with PBI.

  • Measurement: The electrode is then transferred to an electrochemical cell containing a blank electrolyte solution. A voltammetric scan (e.g., linear sweep voltammetry or differential pulse voltammetry) is performed, and the resulting stripping peak current, which is proportional to the concentration of Co(II), is measured.[15]

  • Calibration: A calibration plot is obtained by measuring the stripping peak current for a series of standard Co(II) solutions.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Co(II) Standard Solutions D Mix Co(II), PBI, and Buffer A->D B Prepare PBI Solution B->D C Prepare Buffer Solution C->D E Dilute to Volume D->E F Allow Color Development E->F G Measure Absorbance at λmax F->G H Construct Calibration Curve G->H I Determine Unknown Concentration H->I

Caption: Workflow for Spectrophotometric Analysis of Cobalt(II) using PBI.

Spectrofluorimetry_Workflow cluster_prep Preparation cluster_reaction Complexation cluster_analysis Analysis A Prepare Co(II) Standard Solutions C Mix Co(II) and PBI A->C B Prepare PBI Solution B->C D Incubate C->D E Measure Fluorescence Intensity D->E F Plot Calibration Curve E->F G Determine Unknown Concentration F->G Electrochemistry_Workflow A Prepare PBI-Modified Electrode B Preconcentrate Co(II) onto Electrode A->B C Transfer to Blank Electrolyte B->C D Perform Voltammetric Scan C->D E Measure Stripping Peak Current D->E F Construct Calibration Curve E->F G Determine Unknown Concentration F->G

References

Comparative Analysis of 2-(2-Pyridyl)benzimidazole Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-pyridyl)benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative overview of the structure-activity relationships (SAR) of its analogues, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for the rational design of novel therapeutic agents.

Data Presentation: A Comparative Look at Biological Activities

The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on both the benzimidazole (B57391) and pyridine (B92270) rings. The following tables summarize the quantitative data from various studies, providing a basis for comparing the performance of different analogues.

Table 1: In Vitro Anticancer Activity of this compound Analogues
Compound IDR (Substitution on Benzimidazole)Cancer Cell LineIC50 (µM)Reference
1 HHBL-100480.00[1]
1 HHeLa430.06[1]
2 2-nitrophenylHBL-10082.07[1]
3 3-nitrophenylHeLa126.13[1]
4 4-chlorophenylHBL-100 & HeLaModerate Activity[1]
5 4-methoxyphenylHBL-100 & HeLaModerate Activity[1]
Cisplatin -HBL-100 & HeLa25.00[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives (COX Inhibition)
Compound IDR (Substitution)COX-1 IC50 (mM)COX-2 IC50 (mM)Reference
BIZ-1 H<10>10[2]
BIZ-2 4-methylphenyl>10>10[2]
BIZ-3 4-nitrophenyl<10<10[2]
BIZ-4 4-chlorophenyl<1<1[2]
BIZ-5 4-methoxyphenyl<10<1[2]
Aspirin -<1<1[2]

COX: Cyclooxygenase, an enzyme responsible for the formation of prostanoids, including prostaglandins, which are mediators of inflammation.

Table 3: Antimicrobial Activity of Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole
CompoundS. aureus (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)E. coli (MIC in µg/mL)Reference
Ru(II) complex 611611>611[3]
Ru(III) complex 347347693[3]
Ru(III/IV) complex >15461546>1546[3]
Streptomycin 3629136[3]

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium.

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of drug candidates. The following are methodologies for key in vitro and in vivo assays commonly used to assess the anticancer and anti-inflammatory potential of this compound analogues.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HBL-100, HeLa) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized benzimidazole derivatives are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Wistar albino rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the rats. A control group receives the vehicle only, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific period (e.g., 30 minutes or 1 hour) following compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Visualizing the Science: Diagrams of Pathways and Workflows

Visual representations are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams, created using the DOT language, illustrate a proposed signaling pathway for the anticancer activity of this compound analogues and a general workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogues Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer In Vitro Anticancer Assay (MTT) Characterization->Anticancer AntiInflammatory In Vivo Anti-inflammatory Assay Characterization->AntiInflammatory Antimicrobial Antimicrobial Assay (MIC) Characterization->Antimicrobial Data Data Collection (IC50, % Inhibition, MIC) Anticancer->Data AntiInflammatory->Data Antimicrobial->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead anticancer_pathway cluster_cell Cancer Cell Drug This compound Analogue ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Mito Mitochondrial Dysfunction ROS->Mito Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mito->Bax Caspase9 ↑ Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to 2-(2-Pyridyl)benzimidazole and Other Emitters in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2-(2-Pyridyl)benzimidazole (PBI) and its derivatives against other common emitters used in Organic Light-Emitting Diodes (OLEDs). The information presented is based on available experimental data to assist researchers in selecting suitable materials for OLED fabrication and development.

Introduction to OLED Emitters

Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology, renowned for their high contrast, vibrant colors, and flexible form factors. The performance of an OLED is critically dependent on the organic materials used, particularly the emissive layer where light is generated. An ideal emitter should exhibit high quantum efficiency, good color purity, and a long operational lifetime.

This compound (PBI) is a heterocyclic compound that has garnered interest for its potential applications in OLEDs due to its inherent fluorescent properties and ability to form stable metal complexes. This guide evaluates the performance of a PBI derivative against established first-generation (fluorescent), second-generation (phosphorescent), and other relevant OLED emitters.

Performance Comparison of OLED Emitters

Table 1: Performance of a this compound Derivative and Other Emitters in OLEDs

Emitter MaterialClassEmission ColorMaximum Luminance (cd/m²)External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)
BPh2(B-BIP) [1]Boron-complexed PBI DerivativeWhite50Not Reported(0.32, 0.37)
Alq3 [2]Fluorescent (1st Gen)Green>10,000~1-5(0.30, 0.55)
Ir(ppy)3 [3]Phosphorescent (2nd Gen)Green>100,000~20-30(0.30, 0.60)
FIrpic Phosphorescent (2nd Gen)Sky Blue>10,000~15-25(0.17, 0.37)

Note: The performance of OLEDs is highly dependent on the device architecture, including the choice of host material, transport layers, and fabrication conditions. The data presented here is for comparative purposes and may vary between different device structures.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the synthesis of the emitter, fabrication of the OLED device, and characterization of its performance.

Synthesis of this compound (PBI)

A common method for the synthesis of this compound involves the condensation reaction between o-phenylenediamine (B120857) and 2-pyridinecarboxaldehyde (B72084).

Materials:

  • o-Phenylenediamine

  • 2-Pyridinecarboxaldehyde

  • Ethanol (B145695) (solvent)

  • Sodium bisulfite (optional, as a catalyst)

Procedure:

  • Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

  • Add an equimolar amount of 2-pyridinecarboxaldehyde to the solution.

  • If using a catalyst, add a catalytic amount of sodium bisulfite.

  • Reflux the mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

OLED Device Fabrication

A typical multi-layer OLED is fabricated using vacuum thermal evaporation.

Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.

  • The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO for efficient hole injection.

Device Architecture and Deposition: A common device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

  • Hole Injection Layer (HIL): A material such as N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is deposited onto the ITO substrate.

  • Hole Transport Layer (HTL): A layer of a hole-transporting material like 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (α-NPD) is deposited.

  • Emissive Layer (EML): The emitter material (e.g., B-BIP, Alq3, or a phosphorescent dopant in a host material) is deposited. For doped layers, the emitter and host are co-evaporated from separate sources.

  • Electron Transport Layer (ETL): A material with good electron mobility, such as Tris(8-hydroxyquinolinato)aluminium (Alq3), is deposited.

  • Electron Injection Layer (EIL): A thin layer of a low work function material, such as lithium fluoride (B91410) (LiF), is deposited to facilitate electron injection.

  • Cathode: A metal with a low work function, such as aluminum (Al) or a magnesium-silver alloy (Mg:Ag), is deposited to complete the device.

All depositions are carried out in a high-vacuum chamber (typically < 10-6 Torr) to prevent contamination.

OLED Performance Characterization

The performance of the fabricated OLEDs is evaluated based on several key parameters.

1. Current-Voltage-Luminance (I-V-L) Characteristics:

  • A source meter unit is used to apply a voltage across the device and measure the resulting current.

  • A calibrated photodiode or a spectroradiometer is used to measure the luminance (brightness) of the device at different voltages.

2. External Quantum Efficiency (EQE):

  • The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.

  • It is calculated from the luminance, current, and the electroluminescence spectrum of the device. An integrating sphere is often used for accurate measurements.

3. Commission Internationale de l'Éclairage (CIE) Coordinates:

  • The CIE coordinates specify the color of the emitted light.

  • They are calculated from the electroluminescence spectrum measured by a spectroradiometer.

4. Operational Lifetime:

  • The operational lifetime is the time it takes for the luminance of the device to decrease to a certain percentage of its initial value (e.g., LT50, the time to 50% of initial luminance) under continuous operation at a constant current.

  • This is a critical parameter for assessing the stability and durability of the OLED.

Visualizing the OLED Workflow and Emitter Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow for OLED fabrication and characterization, and a logical comparison of the different emitter types.

OLED_Experimental_Workflow cluster_synthesis Emitter Synthesis cluster_fabrication Device Fabrication cluster_characterization Performance Characterization s1 Reactants s2 Reaction s1->s2 s3 Purification s2->s3 f1 Substrate Cleaning s3->f1 f2 Layer Deposition (Vacuum) f1->f2 f3 Cathode Deposition f2->f3 f4 Encapsulation f3->f4 c1 I-V-L Measurement f4->c1 c2 EQE Calculation c1->c2 c3 CIE Coordinates c1->c3 c4 Lifetime Testing c1->c4

Figure 1: Experimental workflow for OLED synthesis, fabrication, and characterization.

Emitter_Comparison cluster_performance Key Performance Metrics PBI This compound (and derivatives) Fluorescent Fluorescent Emitters (e.g., Alq3) PBI->Fluorescent Similar mechanism (singlet excitons) EQE External Quantum Efficiency (EQE) PBI->EQE Lifetime Operational Lifetime PBI->Lifetime Color Color Purity (CIE) PBI->Color Phosphorescent Phosphorescent Emitters (e.g., Ir(ppy)3, FIrpic) Fluorescent->Phosphorescent Lower theoretical EQE limit (25%) Fluorescent->EQE Fluorescent->Lifetime Fluorescent->Color Phosphorescent->PBI Potential for higher efficiency (triplet harvesting) Phosphorescent->EQE Phosphorescent->Lifetime Phosphorescent->Color

Figure 2: Logical comparison of different OLED emitter types.

Conclusion

This compound and its derivatives represent a class of materials with potential for application in OLEDs, particularly as fluorescent emitters or as ligands in metal complexes. The available data on a boron-complexed PBI derivative shows its capability to produce white light, although with modest luminance. In comparison, established fluorescent emitters like Alq3 and phosphorescent emitters such as Ir(ppy)3 and FIrpic offer significantly higher luminance and external quantum efficiencies, particularly for green and blue emission.

The development of novel emitters is crucial for advancing OLED technology. While PBI-based materials may not yet match the performance of leading phosphorescent emitters, further molecular engineering to enhance their photoluminescent quantum yield, charge transport properties, and stability could lead to more competitive performance. The experimental protocols outlined in this guide provide a foundation for researchers to fabricate and characterize new emitter materials in a standardized manner, facilitating direct and meaningful comparisons within the field.

References

Head-to-head comparison of 2-(2-Pyridyl)benzimidazole and dansyl-based probes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of 2-(2-Pyridyl)benzimidazole (PBI) and dansyl-based fluorescent probes is essential for researchers selecting the appropriate tool for their specific analytical needs. This guide provides an objective evaluation of their performance characteristics, supported by experimental data, detailed protocols, and visualizations of their mechanisms and workflows.

Introduction to the Probe Families

This compound (PBI): This heterocyclic compound is a versatile scaffold used both as a fluorescent probe itself and as a chelating ligand in metal-complex probes.[1] PBI-based probes are known for their sensitivity to the local environment, including polarity and protonation state, and are frequently employed in the detection of metal ions and biologically relevant small molecules.[2][3] Their rigid structure often contributes to favorable photophysical properties.

Dansyl-Based Probes: The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a classic fluorophore widely utilized in probe design.[4] Probes incorporating this group are characterized by their high fluorescence quantum yields, significant Stokes shifts, and sensitivity to the polarity of their microenvironment.[5] The dansyl fluorophore's emission is typically quenched in aqueous solutions and enhanced in nonpolar environments or upon binding to a target, making it a popular choice for "turn-on" sensors for detecting metal ions, amino acids, and other analytes.[5][6]

Mechanism of Action and Signaling

The detection mechanism for both probe families often relies on modulating photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).

Dansyl-Based Probe Signaling: Many dansyl probes operate on a PET mechanism. In the "off" state, an electron-rich moiety can donate an electron to the excited-state dansyl fluorophore, quenching its fluorescence. Interaction with an analyte can disrupt this PET process, leading to a "turn-on" fluorescence signal.

Dansyl_PET_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Ground_State_Off Probe (Ground State) Excited_State_Off Probe* (Excited State) Ground_State_Off->Excited_State_Off Excitation (hν) Quenched_State Fluorescence Quenched Excited_State_Off->Quenched_State PET PET_Source Electron Donor (e.g., N-oxide) PET_Source->Excited_State_Off e- transfer Ground_State_On Probe-Analyte (Ground State) Excited_State_On Probe-Analyte* (Excited State) Ground_State_On->Excited_State_On Excitation (hν) Fluorescence Fluorescence Emission Excited_State_On->Fluorescence Emission (hν') Analyte Analyte Analyte->Ground_State_Off Binding/ Reaction

Caption: Generalized PET mechanism for a "turn-on" dansyl probe.

This compound Probe Signaling: A common strategy for PBI-based probes is a displacement approach. A non-fluorescent or weakly fluorescent metal-PBI complex is formed. Upon introduction of an analyte with a higher affinity for the metal ion, the PBI ligand is released, restoring its native, strong fluorescence.

PBI_Displacement_Mechanism cluster_off Fluorescence OFF/Weak cluster_on Fluorescence ON PBI_Complex [Metal-PBI] Complex Weak_Emission Weak/No Fluorescence PBI_Complex->Weak_Emission Excitation Free_PBI Free PBI Metal_Analyte [Metal-Analyte] Complex Strong_Emission Strong Fluorescence Free_PBI->Strong_Emission Excitation Analyte Analyte Analyte->PBI_Complex Displacement Experimental_Workflow cluster_titration Protocol 1: Fluorescence Titration cluster_imaging Protocol 2: Live-Cell Imaging T1 Prepare Probe & Analyte Stocks T2 Titrate Analyte into Probe Solution T1->T2 T3 Record Fluorescence Spectra T2->T3 T4 Plot Intensity vs. [Analyte] T3->T4 T5 Calculate LOD & Binding Constant T4->T5 C1 Seed Cells on Glass-Bottom Dish C2 Load Cells with Probe Solution C1->C2 C3 Wash to Remove Excess Probe C2->C3 C4 Stimulate with Analyte (Optional) C3->C4 C5 Acquire Images via Confocal Microscopy C4->C5

References

A Comparative Density Functional Theory Study of 2-(2-Pyridyl)benzimidazole and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structural and electronic properties of 2-(2-Pyridyl)benzimidazole and its positional isomers, 2-(3-Pyridyl)benzimidazole and 2-(4-Pyridyl)benzimidazole, has been conducted using Density Functional Theory (DFT). This guide presents a comparative overview of their optimized geometries and electronic structures, supported by computational data to aid researchers, scientists, and drug development professionals in understanding the nuanced differences imparted by the nitrogen atom's position in the pyridine (B92270) ring.

The study of benzimidazole (B57391) derivatives is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The positional isomerism of the pyridyl group attached to the benzimidazole core can significantly influence the molecule's conformation, electronic properties, and, consequently, its interaction with biological targets or its performance in optoelectronic devices. This guide summarizes key findings from DFT calculations to provide a clear comparison between these closely related molecules.

Data Presentation

Optimized Geometric Parameters

The following table summarizes key bond lengths and dihedral angles for the three isomers, providing insight into their three-dimensional structures. Calculations were typically performed using the B3LYP functional with a 6-31G* or similar basis set.

ParameterThis compound2-(3-Pyridyl)benzimidazole2-(4-Pyridyl)benzimidazole
Dihedral Angle (Benzimidazole-Pyridine) ~0.0° - 25.0°Data not available in searched literature~0.1°
C-C (Inter-ring bond) ~1.47 ÅData not available in searched literature~1.47 Å
N-H (Imidazole) ~1.01 ÅData not available in searched literature~1.01 Å

Note: The planarity of the molecule is a key distinguishing feature. The 2-(2-Pyridyl) isomer often exhibits a slightly twisted conformation to minimize steric hindrance, while the 2-(4-Pyridyl) isomer is nearly planar. Detailed, directly comparable published DFT data for 2-(3-Pyridyl)benzimidazole was not available in the searched literature.

Electronic Properties

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of the molecules. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

ParameterThis compound2-(3-Pyridyl)benzimidazole2-(4-Pyridyl)benzimidazole
HOMO Energy (eV) -5.9 to -6.2 eVData not available in searched literature~ -6.0 eV
LUMO Energy (eV) -1.5 to -1.8 eVData not available in searched literature~ -1.7 eV
HOMO-LUMO Gap (eV) ~4.1 to 4.7 eVData not available in searched literature~4.3 eV

Note: The HOMO and LUMO energies, and consequently the energy gap, are influenced by the position of the nitrogen in the pyridine ring, which affects the electron distribution across the molecule. The lack of published, directly comparable DFT data for 2-(3-Pyridyl)benzimidazole prevents a complete three-way comparison.

Experimental and Computational Protocols

The data presented in this guide is based on computational studies employing Density Functional Theory (DFT). The typical methodology involves the following steps:

  • Geometry Optimization: The initial structures of the molecules are optimized to find the lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known for its balance of accuracy and computational cost. The 6-31G* basis set is frequently used for such organic molecules, providing a good description of the electronic structure.

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Following successful optimization, the electronic properties, including the HOMO and LUMO energies, are calculated at the same level of theory.

  • Software: These calculations are typically carried out using quantum chemistry software packages such as Gaussian, GAMESS, or ORCA.

Experimental validation of the computational results is often achieved through techniques such as X-ray crystallography for geometric parameters and UV-Visible spectroscopy for electronic transitions, which can be correlated with the calculated HOMO-LUMO gap.

Mandatory Visualization

experimental_workflow cluster_computational Computational DFT Study cluster_experimental Experimental Validation mol_prep Isomer Structure Input geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_prep->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy prop_calc Electronic Property Calculation (HOMO, LUMO, etc.) freq_calc->prop_calc data_analysis Data Analysis and Comparison prop_calc->data_analysis final_report final_report data_analysis->final_report Publish Comparison Guide synthesis Synthesis of Isomers xray X-ray Crystallography synthesis->xray spectroscopy UV-Vis & NMR Spectroscopy synthesis->spectroscopy exp_data Experimental Data xray->exp_data spectroscopy->exp_data exp_data->data_analysis Corroboration

Figure 1: Workflow for the comparative DFT study of pyridylbenzimidazole isomers, including computational and experimental validation steps.

Figure 2: Chemical structures of the three positional isomers of 2-(Pyridyl)benzimidazole.

Assessing the Interference of Other Ions in 2-(2-Pyridyl)benzimidazole-Based Sensing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selectivity of a chemical sensor is a critical parameter for its reliable application. This guide provides an objective comparison of the performance of 2-(2-Pyridyl)benzimidazole-based fluorescent sensors, with a focus on the interference caused by other ions, supported by experimental data and detailed protocols.

The this compound (2-PBI) scaffold has emerged as a versatile platform for the development of fluorescent sensors for a variety of ions due to its inherent chelating ability and favorable photophysical properties. The nitrogen atoms in the pyridine (B92270) and benzimidazole (B57391) rings can effectively coordinate with metal ions, leading to changes in the molecule's fluorescence emission. This response, however, can be susceptible to interference from other ions present in the sample matrix, potentially leading to false-positive or inaccurate results. This guide delves into the crucial aspect of ionic interference in 2-PBI-based sensing.

Comparative Analysis of Ion Interference

The following table summarizes the interference of various ions on the fluorescence response of different this compound-based sensors designed for specific target ions. The data has been compiled from various studies to provide a comparative overview of their selectivity.

Sensor DerivativeTarget IonInterfering Ions TestedObserved InterferenceReference
6-Bromo-2-(2-pyridyl)-1H-benzo[d]imidazole (6-Br-ppmbi)Fe²⁺Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺Showed exclusive selectivity for Fe²⁺ ions even in the presence of competing metal ions.[1][2][1][2]
2,2'-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene)bis(oxy))bis(N-(quinolin-8-yl)acetamide) (DQBM-B)Co²⁺Ba²⁺, Ca²⁺, Al³⁺, Fe³⁺, Hg²⁺, Cd²⁺, Mn²⁺, Mg²⁺, Ni²⁺, Cu²⁺, Pb²⁺, Ag⁺Only Co²⁺ induced a distinct spectral change. Other metal ions showed almost no changes in the fluorescence spectra.[3][3]
Ruthenium(II) complex of 2-(pyridin-2-yl)-1H-benzo[d]imidazole (Ru-1)CN⁻F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, NO₃⁻, ClO₄⁻In water, showed high selectivity for CN⁻. In acetonitrile, also responded to F⁻, AcO⁻, and H₂PO₄⁻.[4][5][4][5]
2,6-Bis(2-benzimidazolyl)pyridine (bbp)Zn²⁺Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺The fluorescence spectra demonstrated a red-shift upon addition of Zn²⁺, whereas the rest of the cations did not induce any shift.[6][6]
Benzimidazole-8-aminoquinoline conjugate (L1)Zn²⁺Na⁺, K⁺, Ba²⁺, Ca²⁺, Co²⁺, Ni²⁺, Cd²⁺, Hg²⁺, Al³⁺, Cu²⁺No significant changes in fluorescence were observed with other metal ions, except for strong quenching in the presence of Al³⁺ and Cu²⁺.[7][7]

Signaling Pathways and Experimental Workflows

The sensing mechanism of this compound-based probes often involves processes like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Excited-State Intramolecular Proton Transfer (ESIPT). The binding of the target ion to the sensor molecule modulates these processes, resulting in a detectable change in fluorescence.

General Signaling Pathway for a 'Turn-On' Fluorescent Sensor

G cluster_0 Sensing Mechanism Probe 2-PBI Derivative (Low Fluorescence) Complex Probe-Ion Complex (High Fluorescence) Probe->Complex + Target Ion Target_Ion Target Ion a Quenched State (e.g., PET active) b Fluorescent State (e.g., PET blocked) a->b Ion Binding

Caption: Generalized signaling pathway of a 'turn-on' 2-PBI-based fluorescent sensor.

Experimental Workflow for Interference Assessment

A systematic evaluation of the interference from other ions is crucial to validate the selectivity of a new sensor. The following workflow outlines the typical experimental procedure.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A1 Synthesize and purify 2-PBI derivative A2 Prepare stock solutions: - Sensor - Target Ion - Interfering Ions A1->A2 B1 Measure baseline fluorescence of the sensor A2->B1 B2 Add target ion and measure fluorescence response (F₀) B1->B2 B3 Add interfering ion to sensor solution B1->B3 C1 Compare F and F₀ B2->C1 B4 Add target ion to the mixture and measure fluorescence (F) B3->B4 B4->C1 C2 Calculate percentage interference C1->C2

Caption: A typical experimental workflow for assessing ionic interference.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of o-phenylenediamine (B120857) with pyridine-2-carboxylic acid or its derivatives.

Materials:

  • o-Phenylenediamine

  • Pyridine-2-carboxylic acid

  • Polyphosphoric acid (PPA) or another suitable condensing agent

  • Sodium bicarbonate solution

  • Ethanol (B145695)

Procedure:

  • A mixture of o-phenylenediamine and pyridine-2-carboxylic acid in equimolar amounts is heated in polyphosphoric acid at a high temperature (e.g., 180-200 °C) for several hours.

  • The reaction mixture is then cooled to room temperature and poured into a stirred ice-water mixture.

  • The resulting solution is neutralized with a sodium bicarbonate solution until a precipitate is formed.

  • The precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to yield pure this compound.

Protocol for Ion Interference Study

This protocol outlines the steps to assess the interference of other ions on the fluorescence-based detection of a target ion.

Materials and Reagents:

  • Stock solution of the this compound-based sensor (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solution of the target ion (e.g., 10 mM in deionized water).

  • Stock solutions of various interfering ions (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

Instrumentation:

  • Fluorescence spectrophotometer.

Procedure:

  • Prepare a dilute working solution of the sensor in the chosen buffer (e.g., 10 µM).

  • Selectivity Study:

    • To a series of cuvettes, add the sensor solution.

    • To each cuvette, add a specific concentration of a different interfering ion (e.g., 2-10 equivalents of the sensor concentration).

    • Record the fluorescence emission spectrum for each solution.

  • Interference Study (Competition Experiment):

    • To a cuvette containing the sensor solution, add the target ion at a concentration that elicits a significant fluorescence response. Record this as the initial fluorescence (F₀).

    • To this solution, add an interfering ion (e.g., 10 equivalents of the target ion concentration).

    • Record the fluorescence emission spectrum again and note the final fluorescence (F).

  • Data Analysis:

    • Compare the fluorescence intensity of the sensor in the presence of the target ion alone to its intensity in the presence of both the target and interfering ions.

    • The percentage of interference can be calculated using the formula: Interference (%) = ((F₀ - F) / F₀) * 100. A low percentage indicates minimal interference.

This guide provides a foundational understanding of assessing ionic interference in this compound-based sensing. For specific applications, it is crucial to consult the primary literature and perform rigorous validation experiments under the relevant sample conditions.

References

Inter-Laboratory Validation of Analytical Methods for 2-(2-Pyridyl)benzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Pyridyl)benzimidazole is a versatile heterocyclic compound with applications in coordination chemistry and as a building block in pharmaceutical synthesis. The accurate and precise quantification of this compound is crucial for quality control, stability studies, and research applications. To ensure that an analytical method is robust, reliable, and transferable, it must undergo a rigorous validation process, culminating in an inter-laboratory study to assess its reproducibility.

This guide presents a hypothetical inter-laboratory validation comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The data and protocols presented are synthesized based on typical performance characteristics of these methods for structurally similar aromatic and heterocyclic compounds, providing a realistic benchmark for researchers, scientists, and drug development professionals.

Comparative Performance of Analytical Methods

The following tables summarize the hypothetical quantitative data from a simulated inter-laboratory study involving eight laboratories. The study was designed to assess the precision, accuracy, linearity, and sensitivity of both an HPLC-UV and a GC-MS method for the determination of this compound.

Table 1: Linearity and Sensitivity

ParameterHPLC-UV MethodGC-MS Method
Linearity Range 0.5 - 100 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.9995> 0.9992
Limit of Detection (LOD) 0.15 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL0.1 µg/mL

Table 2: Precision (Repeatability and Reproducibility)

Concentration LevelHPLC-UV MethodGC-MS Method
Repeatability (RSDr %) Reproducibility (RSDR %)
Low (1 µg/mL) 1.83.5
Medium (25 µg/mL) 1.22.8
High (75 µg/mL) 0.92.1

Table 3: Accuracy (% Recovery)

Concentration LevelHPLC-UV Method (Mean % Recovery ± SD)GC-MS Method (Mean % Recovery ± SD)
Low (1 µg/mL) 99.5 ± 2.9101.2 ± 3.8
Medium (25 µg/mL) 100.3 ± 2.299.8 ± 3.1
High (75 µg/mL) 99.9 ± 1.8100.5 ± 2.5

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of analytical methods. The following are the hypothetical protocols used in this inter-laboratory study.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.02 M phosphate (B84403) buffer (pH 6.5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • A stock solution of this compound (1 mg/mL) is prepared in methanol.

    • Calibration standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

    • Test samples are accurately weighed, dissolved in methanol, and diluted with the mobile phase to fall within the calibration range.

    • All solutions are filtered through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: A standard GC-MS system with a split/splitless injector and a single quadrupole mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometry Mode: Selected Ion Monitoring (SIM).

    • Quantifier ion: m/z 195

    • Qualifier ions: m/z 168, 92

  • Standard and Sample Preparation:

    • A stock solution of this compound (1 mg/mL) is prepared in dichloromethane (B109758).

    • Calibration standards are prepared by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

    • Test samples are accurately weighed, dissolved, and diluted with dichloromethane to fall within the calibration range.

Visualized Workflow

The following diagram illustrates the logical flow of an inter-laboratory validation study, from the initial planning stages to the final data analysis and method assessment.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Conclusion cluster_3 Outcome A Define Study Objectives & Acceptance Criteria B Develop & Validate Single-Lab Method A->B D Select Participating Laboratories B->D C Prepare & Distribute Homogeneous Samples E Laboratories Analyze Samples per Protocol C->E D->C F Data Collection & Reporting E->F G Statistical Analysis (Repeatability, Reproducibility) F->G H Compare Results to Acceptance Criteria G->H I Final Validation Report H->I J Method Deemed Reproducible & Robust I->J

Caption: Inter-laboratory validation workflow.

Conclusion

This guide provides a synthesized comparison of hypothetical inter-laboratory validation data for HPLC-UV and GC-MS methods for the analysis of this compound. Based on this hypothetical data, both methods are suitable for the intended purpose. The HPLC-UV method demonstrates slightly better precision (lower RSD values), which can be advantageous for routine quality control where high throughput and consistency are paramount. Conversely, the GC-MS method offers superior sensitivity (lower LOD and LOQ), making it the preferred choice for applications requiring the detection and quantification of trace amounts of the analyte. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Safety Operating Guide

Proper Disposal of 2-(2-Pyridyl)benzimidazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-(2-Pyridyl)benzimidazole should be treated as hazardous chemical waste. Dispose of it through a licensed disposal company. Do not dispose of it down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No: 1137-68-4), a compound commonly used in chemical synthesis. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Summary of Chemical Safety Information

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1][2][3]

  • Causes skin irritation (H315)[1][2][3]

  • Causes serious eye irritation (H319)[1][2][3]

  • May cause respiratory irritation (H335)[1][2][3]

Always handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[2][4]

Quantitative Data Summary

PropertyValueReference
CAS Number1137-68-4[1]
Molecular FormulaC₁₂H₉N₃[1]
Molecular Weight195.22 g/mol [1]
Melting Point218-220 °C
GHS Hazard CodesH302, H315, H319, H335[1][2]

Step-by-Step Disposal Protocol

The standard procedure for disposing of this compound is to handle it as hazardous chemical waste. This involves segregation, proper packaging, and transfer to a certified waste management provider.

1. Waste Identification and Segregation:

  • Identify the waste as "Solid Hazardous Chemical Waste."

  • Do not mix this compound waste with other waste streams, especially incompatible materials.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

    • A lab coat.

3. Packaging and Labeling:

  • Place the solid this compound waste into a designated, sealable, and chemically compatible waste container.[5][6]

  • Ensure the container is in good condition and will not leak.

  • Label the container clearly with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The date of accumulation.

4. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.[2][4]

  • Keep the container away from heat, ignition sources, and incompatible materials.[6]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[5]

  • Follow their specific procedures for waste collection requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place Waste in a Labeled, Sealable, Compatible Container ppe->container label Label Container: 'Hazardous Waste' Chemical Name & Hazards container->label storage Store Sealed Container in Designated Waste Area label->storage contact_ehs Contact EH&S or Licensed Waste Disposal Company storage->contact_ehs end End: Waste Collected for Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(2-Pyridyl)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-(2-Pyridyl)benzimidazole, including detailed operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile, latex, or vinyl gloves are suitable for protection against incidental splashes or contact.[7]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for large quantities.[4][7]
Skin and Body Protection Laboratory coatA standard lab coat is the minimum requirement. For larger quantities or when there is a higher risk of splash, chemical-resistant coveralls may be necessary.[7][8][9][10]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits are exceeded or if irritation is experienced. Use a respirator with a particulate filter conforming to EN 143.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][6]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

    • Before starting, inspect all PPE for integrity.

  • Handling the Chemical :

    • Wear all required PPE as specified in the table above.

    • Avoid generating dust when handling the solid chemical.[4]

    • Do not eat, drink, or smoke in the handling area.[4][6]

    • Wash hands thoroughly after handling.[4][6]

  • In Case of Exposure :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4]

    • Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[4]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[4][6]

    • Ingestion : Rinse mouth with water. Call a poison center or doctor if you feel unwell.[4][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect waste this compound in a designated, sealable, and airtight container.

    • The container must be properly labeled as hazardous waste.

  • Storage of Waste :

    • Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[11]

  • Final Disposal :

    • Dispose of the contents and the container at an approved waste disposal facility, following all local, state, and federal regulations.[4]

    • Contaminated packaging should be disposed of as unused product.[12]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_chem Weigh and Handle Chemical prep_workspace->handle_chem handle_exp Perform Experiment handle_chem->handle_exp spill Chemical Spill handle_chem->spill exposure Personal Exposure handle_chem->exposure cleanup_workspace Clean Workspace handle_exp->cleanup_workspace dispose_waste Dispose of Waste in Labeled Container cleanup_workspace->dispose_waste remove_ppe Remove and Dispose of Contaminated PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.